2-Hydroxy-4-phenylbutanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4263-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-phenylbutanoic acid is a carboxylic acid that plays a significant role in medicinal chemistry and drug development. It is recognized as a key chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] Furthermore, its parent compound, 4-phenylbutyric acid, is a known histone deacetylase (HDAC) inhibitor, suggesting potential therapeutic applications for its derivatives in oncology and other areas.[4][5][6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological pathway associated with its broader class of compounds.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [7][8] |
| Synonyms | (R)-HPBA, (αR)-Hydroxy-benzenebutanoic Acid | [8] |
| Chemical Formula | C₁₀H₁₂O₃ | [7][8] |
| Molecular Weight | 180.20 g/mol | [7][8] |
| Melting Point | 114-117 °C | [9][10][11] |
| Boiling Point (Predicted) | 356.9 °C at 760 mmHg | [3][11][12] |
| pKa (Predicted) | 3.79 ± 0.10 | [11] |
| logP (Predicted) | 1.06 - 1.3 | [3][7][8] |
| Appearance | Off-white solid | [11] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development. The following sections detail the methodologies for measuring key parameters of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and identity.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[5][13][14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[6][13][15]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5][6][13]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[6][13]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small volume of this compound is placed in a small test tube or fusion tube.[16][17]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.[16][17]
-
Heating: The sample is heated in a controlled manner, often using a Thiele tube or a similar apparatus containing a heating oil.[17]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[17]
pKa Determination
The pKa value is a measure of the acidity of a compound.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[1]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[1]
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[1]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[1]
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: Two immiscible solvents, typically n-octanol and water, are mutually saturated by shaking them together and allowing the phases to separate.[1]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases until equilibrium is reached.[1]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Pathway Visualization
As a derivative of 4-phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor, this compound is relevant to the biological pathway of chromatin remodeling. The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
This diagram illustrates how HDAC inhibitors block the deacetylation of histones, leading to an accumulation of acetylated histones. This, in turn, promotes a more open chromatin structure, facilitating gene expression that may have been silenced. This mechanism is crucial for the anti-cancer and other therapeutic effects of HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 4263-93-8 | EAA26393 [biosynth.com]
- 8. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 11. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-2-Hydroxy-4-phenylbutyric Acid: A Comprehensive Technical Guide for its Role as a Chiral Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester counterpart, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), stand as critical chiral building blocks within the pharmaceutical landscape.[1] Their paramount importance lies in their function as key precursors for the synthesis of a wide array of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These therapeutic agents, which include prominent drugs such as enalapril, lisinopril, and benazepril, are cornerstones in the management of hypertension and congestive heart failure.[3][4] The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the precise stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-HPBA.[1]
This guide offers a detailed exploration of the physicochemical properties, synthesis methodologies, and applications of (R)-HPBA, presenting quantitative data in structured tables and outlining detailed experimental protocols for its preparation.
Physicochemical Properties
(R)-2-Hydroxy-4-phenylbutyric acid is a white crystalline solid.[1] Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [5] |
| CAS Number | 29678-81-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][5] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| Melting Point | 114-117 °C | [1][6][7] |
| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) | [1][6] |
| Boiling Point | 356.9 °C at 760 mmHg | [1] |
| Density | 1.219 g/cm³ | [1] |
Synthesis Methodologies: A Comparative Overview
The synthesis of enantiomerically pure (R)-HPBA is a subject of significant research, with various strategies developed to achieve high yields and stereoselectivity. These methods can be broadly categorized into chemical synthesis, enzymatic resolution, and asymmetric biocatalysis.
1. Chemical Synthesis
Traditional chemical synthesis routes for (R)-HPBA often involve multi-step processes. One documented method involves the Friedel-Crafts reaction of (R)-acetoxysuccinic anhydride with benzene, followed by reduction and hydrolysis to yield (R)-HPBA.[8]
2. Chemo-enzymatic Synthesis
Chemo-enzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. A notable approach involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone can be subjected to hydrolysis by a lactonase, followed by a chemical hydrogenation step over a Palladium/Carbon catalyst to yield optically pure (R)-2-hydroxy-4-phenylbutyric acid.[9][10] Another innovative chemo-enzymatic route employs a two-enzyme system of lipase and mandelate racemase for the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid, which is then hydrogenated to the final product.[11]
3. Asymmetric Biocatalysis
Asymmetric biocatalysis, particularly the reduction of the prochiral precursor 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), has gained significant traction due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[3][4] This approach utilizes various microorganisms or isolated enzymes, such as carbonyl reductases and dehydrogenases.[2][3] A critical aspect of these biocatalytic systems is the efficient regeneration of cofactors (e.g., NADH or NADPH), which is often achieved by coupling the primary reductase with a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[3][4]
Quantitative Data on Synthesis
The following tables summarize key quantitative data from various synthesis methodologies for (R)-HPBA and its ethyl ester.
Table 1: Biocatalytic Asymmetric Reduction of 2-oxo-4-phenylbutyrate (OPBE/OPBA)
| Biocatalyst System | Substrate | Substrate Conc. (mM) | Product Conc. (mM) | Conversion Rate (%) | Enantiomeric Excess (ee%) | Reference(s) |
| E. coli co-expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | OPBE | 30 | - | 98.3 | 99.9 | [3][12] |
| E. coli co-expressing CpCR and GDH (with substrate feeding) | OPBE | 920 | 912 | ~99 | - | [12] |
| E. coli co-expressing mutant D-Lactate Dehydrogenase and Formate Dehydrogenase | OPBA | 73.4 | 71.8 | 97.8 | >99 | [4][13] |
| Candida krusei SW2026 | OPBE | ~12 (2.5 g/L) | - | 95.1 | 99.7 | [14] |
Table 2: Chemo-enzymatic Synthesis
| Method | Key Enzyme(s) | Substrate | Product | Enantiomeric Excess (ee%) | Reference(s) |
| Lactonase-mediated hydrolysis and hydrogenation | Fusarium lactonase | cis-/trans-4-phenyl 2-hydroxyl-4-butyrolactones | (R)-2-hydroxy-4-phenylbutyric acid | 98 | [9] |
| Deracemization | Lipase and Mandelate Racemase | (±)-2-hydroxy-4-phenylbut-3-enoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | >99 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Asymmetric Reduction of OPBA using a Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System [4][13]
This protocol describes the whole-cell biocatalytic production of (R)-HPBA from OPBA.
-
Biocatalyst Preparation: Recombinant Escherichia coli cells co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) are cultured and harvested. The dry cell weight (DCW) is determined.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a phosphate buffer (200 mM, pH 6.5).
-
Reaction Initiation: The reaction is initiated by adding the whole-cell biocatalyst (e.g., 6 g DCW/L), 2-oxo-4-phenylbutyric acid (OPBA) as the substrate, and sodium formate as the co-substrate for cofactor regeneration.
-
Reaction Conditions: The reaction is conducted at 37°C with agitation.
-
Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals. The concentrations of OPBA and (R)-HPBA are determined by High-Performance Liquid Chromatography (HPLC). The enantiomeric excess of the product is also determined using chiral HPLC analysis.
-
Product Isolation: Upon completion of the reaction, the cells are removed by centrifugation. The supernatant containing the product can be further purified.
Protocol 2: Chemical Synthesis of (R)-HPBA via Friedel-Crafts Reaction and Hydrogenation [8]
This protocol outlines a chemical synthesis route starting from (R)-acetoxysuccinic anhydride.
-
Friedel-Crafts Acylation: (R)-acetoxysuccinic anhydride and benzene are dissolved in a suitable solvent like methylene chloride and cooled. Anhydrous aluminum chloride is added portion-wise while maintaining a low temperature (e.g., -16°C). The reaction mixture is stirred for several hours. The reaction is then quenched by the addition of hydrochloric acid.
-
Extraction: The organic layer is separated, washed, and the solvent is evaporated to yield crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.
-
Catalytic Hydrogenation: The crude product from the previous step is dissolved in acetic acid, and a 5% palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours).
-
Hydrolysis: After filtering off the catalyst and removing the solvent, the resulting (R)-2-acetoxy-4-phenylbutyric acid is hydrolyzed by refluxing with 1-N hydrochloric acid for a few hours.
-
Purification: The product, (R)-2-hydroxy-4-phenylbutyric acid, is isolated by cooling the solution to induce crystallization, followed by filtration and drying. The optical purity can be confirmed to be 100% ee.[8]
Protocol 3: Esterification of (R)-2-Hydroxy-4-phenylbutyric acid to Ethyl (R)-2-hydroxy-4-phenylbutyrate [15]
This protocol describes the conversion of the carboxylic acid to its ethyl ester.
-
Reaction Setup: (R)-2-hydroxy-4-phenylbutyric acid is added to a flask with an excess of absolute ethanol.
-
Catalysis: Concentrated sulfuric acid is slowly added to the mixture with stirring.
-
Reaction Conditions: The mixture is heated to approximately 70°C and maintained at this temperature with continuous stirring. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically around 2 hours), the mixture is cooled to 0°C. Sodium bicarbonate is added to neutralize the sulfuric acid.
-
Extraction and Purification: The insoluble salts are removed by filtration. The filtrate is concentrated to remove excess ethanol. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the final product, ethyl (R)-2-hydroxy-4-phenylbutyrate.
Visualizations
The following diagrams illustrate key pathways and workflows related to (R)-2-Hydroxy-4-phenylbutyric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 5. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 7. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]
- 8. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
Biological Activity of 2-Hydroxy-4-Phenylbutanoic Acid Enantiomers: A Technical Overview for Researchers
Introduction
(R)-2-Hydroxy-4-Phenylbutanoic Acid: A Cornerstone in Cardiovascular Drug Synthesis
The primary biological significance of (R)-2-hydroxy-4-phenylbutanoic acid, also known as (R)-HPBA, lies in its role as a crucial chiral intermediate in the synthesis of a class of drugs known as ACE inhibitors. These drugs are widely prescribed for the management of hypertension and congestive heart failure. The (R)-enantiomer's specific stereochemistry is essential for the efficacy of the final drug molecule, which is designed to fit into the active site of the angiotensin-converting enzyme.
While (R)-HPBA itself is not an active ACE inhibitor, its structural motif is incorporated into more complex molecules that exhibit potent inhibitory activity. The synthesis of these inhibitors often involves the chemical modification of the hydroxyl and carboxylic acid functional groups of (R)-HPBA.
(S)-2-Hydroxy-4-Phenylbutanoic Acid: An Understudied Enantiomer
In contrast to its (R)-counterpart, the biological activities of (S)-2-hydroxy-4-phenylbutanoic acid have been significantly less explored. Some sources suggest that this enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, however, quantitative data and detailed studies to support these claims are not prevalent in publicly accessible scientific literature.[1] The lack of extensive research into the (S)-enantiomer's pharmacological profile presents a potential area for future investigation.
Quantitative Data on Biological Activity
A thorough review of the existing scientific literature reveals a significant gap in the direct comparative quantitative data for the biological activities of the (R)- and (S)-enantiomers of 2-hydroxy-4-phenylbutanoic acid. Specifically, there is a lack of publicly available data such as IC50 or EC50 values that would allow for a direct comparison of their potency in any given biological assay, including ACE inhibition. The overwhelming focus of research has been on the synthetic utility of the (R)-enantiomer.
To facilitate future comparative studies, a generalized experimental protocol for determining ACE inhibitory activity is provided in the following section. This protocol can be adapted to evaluate and compare the potential ACE inhibitory effects of both enantiomers.
Experimental Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This section details a representative experimental protocol for assessing the in vitro ACE inhibitory activity of chemical compounds. This methodology can be employed to directly compare the biological effects of the (R)- and (S)-enantiomers of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against angiotensin-converting enzyme.
Principle: The assay is based on the cleavage of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically after extraction. A decrease in the amount of hippuric acid formed in the presence of a test compound indicates ACE inhibition.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-Hippuryl-His-Leu (HHL)
-
Test compounds: (R)- and (S)-2-hydroxy-4-phenylbutanoic acid
-
Positive control: Captopril
-
Borate buffer (pH 8.3)
-
1.0 M NaCl
-
1.0 N HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer containing NaCl.
-
Prepare stock solutions of the test compounds ((R)- and (S)-enantiomers) and the positive control (Captopril) in a suitable solvent (e.g., deionized water or DMSO). Prepare a series of dilutions from these stock solutions.
-
-
Assay Protocol:
-
In a series of microcentrifuge tubes, add the following in order:
-
Borate buffer
-
Test compound solution (or positive control/vehicle control)
-
ACE solution
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1.0 N HCl.
-
Extract the hippuric acid formed by adding ethyl acetate and vortexing.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
Carefully transfer a known volume of the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in deionized water.
-
-
Quantification:
-
Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of ACE activity, from the dose-response curve.
-
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in the study of these enantiomers, the following diagrams, created using the DOT language, illustrate a conceptual experimental workflow and the logical relationship of the (R)-enantiomer to its application.
Figure 1. Conceptual workflow for the comparative evaluation of this compound enantiomers.
Figure 2. Logical pathway from the (R)-enantiomer to its primary pharmacological application.
The biological activity of the enantiomers of this compound presents a study in contrasts. The (R)-enantiomer is a well-established and critical component in the synthesis of life-saving ACE inhibitors, with its stereochemistry being paramount to the therapeutic efficacy of these drugs. Conversely, the (S)-enantiomer remains largely uncharacterized in terms of its biological effects, representing an untapped area for pharmacological research. The lack of direct comparative studies and quantitative data on the biological activities of these two enantiomers underscores a significant knowledge gap. Future research employing standardized assays, such as the ACE inhibition protocol detailed herein, is necessary to fully elucidate the pharmacological profile of both the (R)- and (S)-enantiomers and to potentially uncover new therapeutic applications for the understudied (S)-form.
References
An In-depth Technical Guide to 2-Hydroxy-4-phenylbutanoic Acid: Structure, Analysis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbutanoic acid, a significant chiral building block in the pharmaceutical industry. The document details its structural formula, physicochemical properties, and in-depth spectroscopic analysis. Furthermore, it outlines a key synthetic protocol and discusses its critical role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
Compound Identification and Structural Formula
This compound is a carboxylic acid featuring a hydroxyl group at the alpha-position and a phenyl group at the 4-position. The presence of a chiral center at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. The (R)-enantiomer is of particular importance in pharmaceutical synthesis.[1]
Structural Formula:
-
2D Structure: C₆H₅CH₂CH₂CH(OH)COOH
-
SMILES: C1=CC=C(C=C1)CC--INVALID-LINK--O ((R)-enantiomer)[2]
-
InChI: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 ((R)-enantiomer)
The following table summarizes the key identifiers for the (R)- and (S)-enantiomers.
| Identifier | (R)-2-Hydroxy-4-phenylbutanoic acid | (S)-2-Hydroxy-4-phenylbutanoic acid |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid[2] | (2S)-2-hydroxy-4-phenylbutanoic acid[3] |
| CAS Number | 29678-81-7 | 115016-95-0[3] |
| Molecular Formula | C₁₀H₁₂O₃[2] | C₁₀H₁₂O₃[3] |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol [3] |
| Synonyms | (R)-HPBA, (R)-(-)-2-Hydroxy-4-phenylbutyric acid[2] | L-4-Phenyl-α-hydroxybutyric acid[4] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, purification, and application in synthesis.
| Property | Value | Reference |
| Melting Point | 114-117 °C (for (R)-enantiomer) | |
| Boiling Point | 356.9 °C at 760 mmHg | [5] |
| Density | 1.219 g/cm³ | [5] |
| Optical Activity ([α]20/D) | -9.5° (c = 2.8 in ethanol, for (R)-enantiomer) | |
| LogP | 1.06470 | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton adjacent to the hydroxyl and carboxyl groups (triplet or doublet of doublets, ~4.2 ppm), the methylene protons of the ethyl chain (multiplets, ~1.8-2.2 ppm and ~2.6-2.8 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon (~175-180 ppm), the aromatic carbons (~126-141 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the two methylene carbons in the aliphatic chain (~30-40 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:
-
O-H stretch (hydroxyl and carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O stretch (hydroxyl and carboxylic acid): Bands in the 1050-1250 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[2]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would include the loss of a water molecule ([M-18]⁺), the loss of the carboxyl group ([M-45]⁺), and cleavage of the C-C bonds in the aliphatic chain.[6]
Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid
A highly effective and stereoselective method for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid is the enzymatic asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1]
Caption: Enzymatic synthesis of (R)-HPBA from OPBA.
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol describes the synthesis of (R)-HPBA using a whole-cell biocatalyst co-expressing a dehydrogenase and an enzyme for cofactor regeneration.[7]
-
Biocatalyst Preparation: Recombinant E. coli cells co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase (FDH) are cultured and harvested by centrifugation. The cell pellet is washed with a phosphate buffer (e.g., 200 mM, pH 6.5).
-
Reaction Setup: A reaction mixture is prepared in a phosphate buffer (200 mM, pH 6.5) containing:
-
2-oxo-4-phenylbutyric acid (OPBA) as the substrate.
-
The prepared whole-cell biocatalyst.
-
Sodium formate as the co-substrate for cofactor regeneration.
-
-
Biotransformation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with agitation. The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of OPBA and the enantiomeric excess of the (R)-HPBA product.
-
Product Isolation and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then acidified, and the product, (R)-2-hydroxy-4-phenylbutanoic acid, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Applications in Drug Development
(R)-2-Hydroxy-4-phenylbutanoic acid is a key chiral intermediate in the synthesis of several ACE inhibitors, which are widely used for the treatment of hypertension and congestive heart failure.[1][7] These drugs, including benazepril, enalapril, and lisinopril, function by inhibiting the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The high stereochemical purity of (R)-HPBA is crucial for the efficacy and safety of the final drug product.[1]
Caption: Role of (R)-HPBA in the synthesis of ACE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anexib.com [anexib.com]
- 5. guidechem.com [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.plos.org [journals.plos.org]
The Pivotal Role of (R)-2-hydroxy-4-phenylbutyric Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-4-phenylbutyric acid and its ethyl ester derivative, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), stand as critical chiral building blocks in the pharmaceutical industry. Their primary significance lies in their role as key precursors for the synthesis of a multitude of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs, including the widely prescribed medications benazepril, lisinopril, and enalapril, are fundamental in the management of hypertension and congestive heart failure. The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the specific stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-2-hydroxy-4-phenylbutyric acid. This guide provides an in-depth overview of the synthesis methodologies for these ACE inhibitors, emphasizing the integral role of this chiral precursor, and presents quantitative data and detailed experimental protocols.
Synthesis Methodologies: A Comparative Overview
The production of enantiomerically pure (R)-2-hydroxy-4-phenylbutyric acid is paramount for the synthesis of effective ACE inhibitors. Both enzymatic and chemical methods are employed to achieve the desired high optical purity.
Enzymatic Synthesis of (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE)
A highly effective and increasingly popular method for producing (R)-HPBE is the asymmetric bioreduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). This approach leverages the high stereoselectivity of enzymes, such as carbonyl reductases, to produce the desired (R)-enantiomer with exceptional purity.[1][2][3] To enhance the economic viability of this process, a cofactor regeneration system, often employing a second enzyme like glucose dehydrogenase (GDH), is typically coupled with the primary reduction reaction.[1][2][3]
Table 1: Quantitative Data for Enzymatic Synthesis of (R)-HPBE
| Parameter | Value | Reference |
| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | [1][2] |
| Enzyme System | Carbonyl reductase (CpCR) and Glucose dehydrogenase (GDH) | [1][2] |
| Conversion Rate | 98.3% | [1][2] |
| Enantiomeric Excess (ee) | 99.9% | [1][2] |
| Final Product Concentration | 912 mM | [1][2] |
Chemical Synthesis of ACE Inhibitors
The optically pure (R)-2-hydroxy-4-phenylbutyric acid or its ethyl ester serves as a versatile starting material for the chemical synthesis of various ACE inhibitors. The hydroxyl group is typically activated, for example, by conversion to a triflate or sulfonate, to facilitate nucleophilic substitution with the respective amine-containing backbone of the target ACE inhibitor.
Synthesis of Benazepril
The synthesis of benazepril involves the condensation of an activated derivative of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester.
Experimental Protocol: Synthesis of Benazepril Hydrochloride
-
Activation of (R)-2-hydroxy-4-phenylbutyrate ethyl ester: (R)-2-hydroxy-4-phenylbutyric acid ethyl ester is reacted with trifluoromethanesulfonic anhydride in dichloromethane to yield the corresponding triflate.[4]
-
Condensation: The resulting triflate is then condensed with (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one in the presence of N-methylmorpholine.[4] This reaction leads to the formation of benazepril t-butyl ester.
-
Hydrolysis: The t-butyl ester is hydrolyzed to yield benazepril.
-
Salt Formation and Purification: The crude benazepril is dissolved in a suitable solvent like ethyl acetate and treated with HCl gas to form benazepril hydrochloride.[4] The product can be purified by recrystallization from a solvent mixture such as 3-pentanone/methanol (10:1) or by refluxing in ethyl acetate to achieve a high diastereomeric ratio (SS:SR > 99.5:0.5).[1]
Table 2: Quantitative Data for Benazepril Synthesis
| Step | Product | Diastereomeric Ratio (SS:SR) | Melting Point (°C) | Reference |
| Condensation | Benazepril t-butyl ester | 96:4 | - | [4] |
| Initial Crystallization | Benazepril hydrochloride | 95:5 | - | [1] |
| Recrystallization | Benazepril hydrochloride | >99.7:0.3 | 181-190 | [1] |
Synthesis of Lisinopril
The synthesis of lisinopril also utilizes (R)-2-hydroxy-4-phenylbutyrate as a key chiral precursor. The synthesis involves the reaction of a sulfonate derivative of (R)-2-hydroxy-4-phenylbutyrate with a protected lysine derivative.[5]
Experimental Protocol: Synthesis of Lisinopril Intermediate
-
Sulfonate Formation: (R)-2-hydroxy-4-phenylbutyrate is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in an organic solvent in the presence of a base to form the corresponding sulfonate.[5]
-
Nucleophilic Substitution: The sulfonate solution is then reacted with a salt of trifluoroacetyllysine to yield N2-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine.[5]
-
Deprotection: The trifluoroacetyl and ester protecting groups are subsequently removed by hydrolysis to give lisinopril.
Table 3: Reaction Conditions for Lisinopril Intermediate Synthesis
| Parameter | Condition | Reference |
| Sulfonylation Temperature | -5 to 15 °C | [4] |
| Sulfonylation Reaction Time | 2-10 hours | [4] |
| Nucleophilic Substitution Temperature | 10-80 °C | [4] |
| Nucleophilic Substitution Reaction Time | 1-12 hours | [4] |
Synthesis of Enalapril
The synthesis of enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.[6] (R)-2-hydroxy-4-phenylbutyric acid serves as a precursor for the synthesis of L-homophenylalanine, which can also be used as a starting material for enalapril synthesis. A more direct route starts from ethyl 2-oxo-4-phenylbutyrate, which can be produced from benzaldehyde and pyruvic acid.[7] The asymmetric reduction of this ketoester to (R)-2-hydroxy-4-phenylbutyrate is a key step in ensuring the correct stereochemistry in related ACE inhibitors.
Experimental Protocol: Synthesis of Enalapril
-
Reductive Amination: A mixture of ethyl 2-oxo-4-phenylbutyrate and L-alanyl-L-proline is subjected to reductive amination. This is typically carried out using hydrogen gas and a catalyst, such as Raney nickel or a palladium-based catalyst.[6]
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting residue is then purified, which may involve pH adjustment, extraction with an organic solvent, and crystallization to yield enalapril.[6]
Table 4: Quantitative Data for Enalapril Synthesis
| Parameter | Value | Reference |
| Yield | 30-70% | [6] |
| Purity (by TLC) | ≥ 98.0% | [6] |
Conclusion
(R)-2-hydroxy-4-phenylbutyric acid is an indispensable chiral precursor in the synthesis of several key ACE inhibitors. The development of efficient enzymatic methods for its production has significantly improved the overall efficiency and stereoselectivity of the manufacturing processes for these life-saving drugs. The chemical transformations that follow, primarily involving the activation of the hydroxyl group and subsequent nucleophilic substitution, are well-established and allow for the construction of the complex molecular architectures of benazepril, lisinopril, and related compounds. The detailed protocols and quantitative data presented in this guide underscore the importance of precise control over reaction conditions to achieve high yields and purities, which are critical for the development of safe and effective pharmaceutical agents.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106699592A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. CN105777546A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]
- 6. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 2-Hydroxy-4-Phenylbutanoic Acid: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point and solubility, of 2-hydroxy-4-phenylbutanoic acid. It also details experimental protocols for determining these properties and outlines key synthesis pathways for this important chiral precursor.
Physicochemical Properties of this compound
This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2] The stereochemical purity of this compound is vital for the efficacy of the final pharmaceutical product.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (R)-2-hydroxy-4-phenylbutanoic acid.
| Property | Value | References |
| Melting Point | 114-117 °C | [3] |
| Solubility | ||
| Methanol | Soluble | [3] |
| Ethanol | Moderately Soluble | [4] |
| Acetone | Moderately Soluble | [4] |
| Water | Poorly Soluble | [4] |
| Molecular Weight | 180.20 g/mol | [5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) |
Synthesis of (R)-2-Hydroxy-4-Phenylbutanoic Acid
The enantiomerically pure (R)-form of this compound is of significant interest. Both enzymatic and chemical synthesis routes have been developed.
Enzymatic Synthesis Pathway
A prominent method for producing (R)-2-hydroxy-4-phenylbutanoic acid is through the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1][2] This biocatalytic approach often utilizes dehydrogenases or reductases, which exhibit high enantioselectivity.[1] To make the process economically viable, a cofactor regeneration system, such as a coupled-enzyme system, is typically employed.[1]
Chemical Synthesis Pathway
A chemical synthesis route for optically active 2-hydroxy-4-phenylbutyric acid has also been developed, which can be an alternative to enzymatic methods.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the melting point and solubility of this compound.
Determination of Melting Point
The melting point of an organic compound can be determined using a capillary tube method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting point. For a pure substance, this range is typically narrow.
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Solubility Testing:
-
Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.
-
Solvent Addition: A measured volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, acetone) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period. The degree to which the solid dissolves is observed and recorded as soluble, partially soluble, or insoluble.
Quantitative Solubility Determination (Shake-Flask Method):
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as g/100 mL or mol/L.
References
(S)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide to its Therapeutic Potential and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxy-4-phenylbutyric acid is a chiral building block with significant applications in pharmaceutical synthesis. While direct therapeutic applications of the (S)-enantiomer are an area of emerging research, its structural motif is integral to the development of several classes of therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of (S)-2-Hydroxy-4-phenylbutyric acid, focusing on its established role as a precursor in drug synthesis and its putative, though less documented, intrinsic therapeutic potential. This document details the physicochemical properties, synthesis methodologies, and potential pharmacological pathways, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a resource for researchers in drug discovery and development.
Introduction
(S)-2-Hydroxy-4-phenylbutyric acid, a derivative of butyric acid, has garnered attention in the pharmaceutical industry primarily due to its stereospecific structure. This chirality is crucial in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect. While its enantiomer, (R)-2-hydroxy-4-phenylbutyric acid, is a well-established precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-form is also explored for its potential biological activities. Some evidence suggests potential anti-inflammatory and neuroprotective properties for (S)-2-Hydroxy-4-phenylbutyric acid, positioning it as a molecule of interest for the development of treatments for neurological disorders[1]. This guide will explore both the established synthetic utility and the prospective therapeutic applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-Hydroxy-4-phenylbutyric acid is presented in Table 1.
Table 1: Physicochemical Properties of (S)-2-Hydroxy-4-phenylbutyric Acid
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-hydroxy-4-phenylbutanoic acid | [2] |
| CAS Number | 115016-95-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 115 - 119 °C | [1] |
| Optical Rotation | [α]20/D = +7° to +10° (c=1 in EtOH) | [1] |
Role in the Synthesis of Bioactive Molecules
The primary documented utility of the 2-hydroxy-4-phenylbutyric acid scaffold lies in the synthesis of ACE inhibitors. It is important to note that for the synthesis of widely used ACE inhibitors like Enalapril and Lisinopril, the (R)-enantiomer is the key precursor to obtain the desired (S)-homophenylalanine moiety in the final drug structure[3]. The synthesis processes, however, provide a valuable framework for understanding the chemical manipulations and potential of this class of molecules.
Synthesis of ACE Inhibitor Precursors
The asymmetric reduction of 2-oxo-4-phenylbutyrate (OPBE) or its esters is a critical step in producing the chiral alcohol precursor for ACE inhibitors. Biocatalytic methods are often employed to achieve high enantioselectivity.
Table 2: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE
| Biocatalyst System | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference(s) |
| Engineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | 30 mM OPBE | 98.3% | 99.9% | [4][5] |
| Engineered E. coli with Substrate Feeding Strategy | 920 mM OPBE | >99% (912 mM product) | Not Specified | [4] |
| E. coli expressing YiaE | 20 g/L OPB | >99% | >99% | [3] |
Experimental Protocol: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid
This protocol is adapted from a method for the production of (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst.
Objective: To synthesize optically pure (R)-HPBA from OPBA using engineered E. coli cells co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase for cofactor regeneration[6].
Materials:
-
Engineered E. coli DF cells
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Bioconversion medium (200 mM phosphate buffer, pH 6.5)
-
HPLC system with a chiral column for analysis
Procedure:
-
Biocatalyst Preparation: Cultivate the engineered E. coli DF strain in an appropriate growth medium and harvest the cells by centrifugation.
-
Biotransformation Reaction:
-
Prepare a reaction mixture in the bioconversion medium containing 6 g DCW/L of E. coli DF cells.
-
Add the substrate, 73.4 mM OPBA, to the reaction mixture.
-
Incubate the reaction at 37°C with shaking.
-
-
Monitoring and Analysis:
-
Withdraw samples periodically and centrifuge to remove the cells.
-
Analyze the supernatant for the concentration of (R)-HPBA and any remaining OPBA using HPLC with a chiral column to determine the yield and enantiomeric excess.
-
-
Results: Under optimal conditions, 71.8 mM (R)-HPBA with an enantiomeric excess of >99% was obtained from 73.4 mM OPBA within 90 minutes[6].
Visualization of Synthetic Pathway
The following diagram illustrates a generalized chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates, which are key intermediates for ACE inhibitors.
Potential Therapeutic Applications of (S)-2-Hydroxy-4-phenylbutyric Acid
While specific preclinical and clinical data for (S)-2-Hydroxy-4-phenylbutyric acid are limited, it has been suggested to possess anti-inflammatory and neuroprotective properties[1]. These potential effects may be linked to mechanisms similar to those of the related and more extensively studied compound, 4-phenylbutyric acid (4-PBA). It is crucial to emphasize that the following discussion is based on the therapeutic actions of 4-PBA and serves as a hypothetical framework for the potential mechanisms of (S)-2-Hydroxy-4-phenylbutyric acid, which requires experimental validation.
Putative Anti-Inflammatory and Neuroprotective Mechanisms
The potential therapeutic effects of (S)-2-Hydroxy-4-phenylbutyric acid could be mediated through several signaling pathways. The diagram below conceptualizes these potential, yet unproven, mechanisms.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
molecular weight and formula of 2-hydroxy-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbutanoic acid, a chiral molecule of significant interest in pharmaceutical development. The document details its chemical properties, enantioselective synthesis protocols, and its primary biological relevance as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Chemical and Physical Properties
This compound is an aromatic alpha-hydroxy acid. Due to the chiral center at the second carbon, it exists as two distinct enantiomers: (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. The quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |
| Molecular Weight | 180.20 g/mol [2][3] |
| IUPAC Name (R-enantiomer) | (2R)-2-hydroxy-4-phenylbutanoic acid[3] |
| IUPAC Name (S-enantiomer) | (2S)-2-hydroxy-4-phenylbutanoic acid[2] |
| Common Synonyms | (R/S)-2-Hydroxy-4-phenylbutyric acid, alpha-Hydroxy-benzenebutanoic acid |
| CAS Number (R-enantiomer) | 29678-81-7[3] |
| CAS Number (S-enantiomer) | 115016-95-0[2] |
Experimental Protocols
The enantiomerically pure forms of this compound are critical for the synthesis of specific pharmaceuticals. Enzymatic synthesis is a preferred method for achieving high enantioselectivity.
Protocol: Enantioselective Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid
This protocol details the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), to (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) using a dehydrogenase enzyme.[4] This method is valued for its high stereoselectivity and operation under mild reaction conditions.[4]
1. Biocatalyst Preparation:
-
A recombinant E. coli strain co-expressing a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration is cultured.
-
Cells are harvested by centrifugation and washed with a buffer (e.g., 200 mM phosphate buffer, pH 6.5). The resulting cell paste (measured as dry cell weight, DCW) is used as the whole-cell biocatalyst.[5]
2. Reaction Mixture Setup:
-
In a temperature-controlled reactor, prepare a solution of 200 mM phosphate buffer (pH 6.5).
-
Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of approximately 75 mM.[5]
-
Add formate as the co-substrate for NADH regeneration.
-
Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g DCW/L).[5]
3. Biotransformation Conditions:
-
Maintain the reaction temperature at 37°C.[5]
-
Provide gentle agitation to ensure a homogenous suspension.
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBA to (R)-HPBA and the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]
4. Product Isolation and Purification:
-
Upon completion (typically within 90-120 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[5]
-
Acidify the resulting supernatant to a pH of ~2.0 using an appropriate acid (e.g., 1N HCl).
-
Extract the (R)-HPBA from the aqueous solution using an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Biological Significance and Signaling Pathway
(R)-2-hydroxy-4-phenylbutanoic acid is a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5] ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.[4][5][6] They act by inhibiting the ACE enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The diagram below illustrates the logical workflow from the synthesis of this key intermediate to its ultimate therapeutic action.
Caption: Synthesis workflow and mechanism of action for ACE inhibitors derived from this compound.
In addition to its role in cardiovascular drug synthesis, the (S)-enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, suggesting its utility as a modulator of neurotransmitter systems.[7] Furthermore, the related compound phenylbutyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy and the treatment of genetic metabolic disorders.[8]
References
- 1. This compound | 4263-93-8 | EAA26393 [biosynth.com]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of 3-amino-2-hydroxy-4-phenylbutanoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various biologically active compounds. Its structural features, particularly its stereochemistry, are pivotal to its function in peptidomimetics and other pharmacologically relevant molecules. This technical guide provides a preliminary investigation into the synthesis, chemical properties, and known biological activities of AHPA, with a focus on its role as an enkephalinase inhibitor, a component of HIV protease inhibitors, and its potential neuroprotective effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive overview for researchers in drug discovery and development.
Chemical Properties and Stereoisomerism
3-amino-2-hydroxy-4-phenylbutanoic acid is a multifaceted molecule with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of approximately 195.22 g/mol . The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific stereoconfiguration is crucial for its biological activity and its utility as a synthon in complex molecule synthesis. For instance, the (2S,3R) and (2S,3S) isomers are key components of various bioactive compounds, including the naturally occurring aminopeptidase inhibitor, bestatin.
Table 1: Physicochemical Properties of 3-amino-2-hydroxy-4-phenylbutanoic acid
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) |
| Appearance | Typically a white solid |
Synthesis of AHPA Stereoisomers
The stereoselective synthesis of AHPA is a key challenge and a focus of significant research. Various strategies have been developed to control the absolute configuration at the C2 and C3 centers.
Synthesis from Chiral Precursors
One common approach involves the use of enantiomerically pure starting materials, such as sugars. For example, the (2R,3S)- and (2R,3R)- stereoisomers of AHPA can be synthesized from D-glucono-δ-lactone[1]. This method leverages the existing stereocenters in the sugar backbone to establish the desired stereochemistry in the final product. The synthesis typically involves a series of protection, activation, and stereospecific functional group transformations.
Enolate Hydroxylation
Another reported method for the synthesis of N-protected (2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate[2]. This reaction utilizes an oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) complex (MoOPH) as the hydroxylating agent.
General Experimental Protocol Outline for Synthesis from D-Glucono-δ-lactone (Conceptual)
The following is a generalized workflow based on literature descriptions for the synthesis of AHPA from a chiral sugar precursor. Specific reagents, conditions, and yields would need to be optimized based on the desired stereoisomer and specific literature procedures.
Caption: Conceptual workflow for the synthesis of AHPA from a sugar precursor.
Biological Activities and Applications
AHPA and its derivatives have garnered significant interest due to their diverse biological activities.
Enkephalinase Inhibition
Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are known inhibitors of enkephalinases (neprilysin and aminopeptidases), enzymes responsible for the degradation of endogenous opioid peptides called enkephalins[3]. By inhibiting these enzymes, AHPA derivatives can potentiate and prolong the analgesic and other physiological effects of enkephalins. Bestatin, a dipeptide containing a (2S,3R)-AHPA moiety, is a potent inhibitor of several aminopeptidases.
Table 2: Inhibitory Activity of Bestatin and Related Compounds
| Compound | Target Enzyme | IC₅₀ / Kᵢ (nM) |
| Bestatin | Leucine Aminopeptidase | 20 (IC₅₀) |
| Bestatin | Aminopeptidase B | 60 (IC₅₀) |
| Phebestin | P. falciparum Aminopeptidase (3D7) | 157.90 (IC₅₀)[4] |
| Phebestin | P. falciparum Aminopeptidase (K1) | 268.17 (IC₅₀)[4] |
The mechanism of enkephalinase inhibition involves the interaction of the inhibitor with the active site of the enzyme, preventing the binding and subsequent cleavage of enkephalins[3]. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their signaling through opioid receptors.
Caption: Enkephalin signaling pathway and the inhibitory action of AHPA derivatives.
Component of HIV Protease Inhibitors
AHPA is a crucial structural component in a class of peptidomimetic inhibitors targeting the human immunodeficiency virus (HIV) protease[5][6]. This viral enzyme is essential for the maturation of infectious HIV particles. AHPA-containing inhibitors are designed to mimic the transition state of the natural substrate of the HIV protease, thereby binding to the active site with high affinity and blocking its function[7][8]. The development of potent and selective HIV protease inhibitors containing AHPA has been a significant advancement in antiretroviral therapy.
Caption: Inhibition of HIV protease by AHPA-containing peptidomimetics.
Potential Neuroprotective Effects
While direct evidence for the neuroprotective effects of AHPA is still emerging, related amino acid derivatives have shown promise in this area[9][10]. The proposed mechanisms for neuroprotection by amino acid derivatives include the modulation of excitatory amino acid transporters and antiglutamatergic actions[10][11][12][13]. Given the structural similarities, it is plausible that AHPA derivatives could also exhibit neuroprotective properties, representing a potential avenue for future research in the context of neurodegenerative diseases.
Experimental Protocols
Conceptual Protocol for Enkephalinase Inhibition Assay
This conceptual protocol outlines the key steps for assessing the inhibitory activity of AHPA derivatives against enkephalinases.
-
Enzyme and Substrate Preparation:
-
Obtain or purify the target enkephalinase (e.g., neprilysin).
-
Prepare a stock solution of the substrate, Met-enkephalin, in an appropriate buffer.
-
-
Inhibitor Preparation:
-
Dissolve the AHPA derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the inhibitor to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In a microplate or reaction tube, combine the enzyme solution and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Initiate the reaction by adding the Met-enkephalin substrate.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction (e.g., by adding acid or a specific inhibitor).
-
-
Detection and Analysis:
-
Quantify the amount of undigested Met-enkephalin or one of its cleavage products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a fluorescent-based assay.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Caption: General workflow for an enkephalinase inhibition assay.
Conclusion and Future Directions
3-amino-2-hydroxy-4-phenylbutanoic acid is a valuable chiral building block with significant applications in medicinal chemistry. Its stereoisomers are integral to the design of potent enkephalinase and HIV protease inhibitors. While the synthesis and biological activities of complex AHPA-containing molecules are well-documented, further research into the specific pharmacological properties of the core AHPA molecule and its simpler derivatives is warranted. In particular, a more detailed investigation into its potential neuroprotective effects could open up new therapeutic avenues. The development of more efficient and scalable stereoselective synthetic routes will also be crucial for advancing the use of AHPA in drug discovery.
References
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV protease and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid: Application Notes and Protocols
(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] The high demand for enantiomerically pure (R)-HPBA has spurred the development of efficient and highly selective enzymatic methods for its production. These biocatalytic approaches offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.
This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-HPBA, intended for researchers, scientists, and professionals in drug development. The primary enzymatic route involves the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).
Method 1: Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System
A highly efficient method for the production of (R)-HPBA utilizes a whole-cell biocatalyst co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH).[1][4][5] The d-nLDH variant (Y52L/F299Y from Lactobacillus bulgaricus) catalyzes the stereoselective reduction of OPBA to (R)-HPBA, while FDH facilitates the regeneration of the essential cofactor NADH using formate as a co-substrate.[1][5]
Experimental Protocol
1. Biocatalyst Preparation:
-
A recombinant Escherichia coli strain (e.g., BL21 (DE3)) is engineered to co-express the mutant d-nLDH (Y52L/F299Y) and FDH.[1]
-
Cultivate the recombinant E. coli in a suitable growth medium (e.g., LB medium with appropriate antibiotics) with shaking at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM and continue cultivation at a lower temperature (e.g., 25°C) for several hours.
-
Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to obtain the whole-cell biocatalyst. The resulting cell paste is quantified as dry cell weight (DCW).[3]
2. Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable vessel. The mixture should contain:
-
Maintain the reaction at a constant temperature (e.g., 37°C) with agitation.[3]
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of OPBA and (R)-HPBA using High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (ee) of the product should be determined using chiral HPLC.[3]
3. Product Isolation and Analysis:
-
After the reaction is complete, remove the biocatalyst by centrifugation or filtration.
-
The supernatant containing the product can be further purified if necessary.
-
Analyze the final product concentration and enantiomeric excess using HPLC.
Data Presentation
| Parameter | Value | Reference |
| Biocatalyst | Whole cells of E. coli co-expressing d-nLDHY52L/F299Y and FDH | [1][4] |
| Substrate (OPBA) Concentration | 73.4 mM | [1][3][4] |
| Product ((R)-HPBA) Concentration | 71.8 mM | [1][3][4] |
| Enantiomeric Excess (ee) | >99% | [1][3][4] |
| Reaction Time | 90 minutes | [1][3][4] |
| Productivity | 47.9 mM h⁻¹ | [1][3][4] |
| pH | 6.5 | [3] |
| Temperature | 37°C | [3] |
| Biocatalyst Concentration | 6 g DCW L⁻¹ | [3] |
Workflow Diagram
Caption: Coupled enzyme system for (R)-HPBA synthesis.
Method 2: Carbonyl Reductase with Glucose Dehydrogenase for (R)-HPBE Synthesis
An alternative and highly efficient route involves the synthesis of the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which is a direct precursor that can be subsequently hydrolyzed to (R)-HPBA.[2][6] This method often employs a carbonyl reductase (CpCR) for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), coupled with a glucose dehydrogenase (GDH) for the regeneration of the NADPH cofactor.[6]
Experimental Protocol
1. Biocatalyst Preparation:
-
Construct a recombinant E. coli strain that co-expresses the desired carbonyl reductase and glucose dehydrogenase. A fusion protein of GDH and CpCR can enhance stability and catalytic activity.[6]
-
Cultivate the recombinant cells and induce protein expression as described in Method 1.
-
Harvest and wash the cells to obtain the whole-cell biocatalyst.
2. Biotransformation Reaction:
-
Prepare a reaction mixture containing a suitable buffer, ethyl 2-oxo-4-phenylbutyrate (OPBE), glucose (as the co-substrate for GDH), and the whole-cell biocatalyst.
-
Maintain the reaction at the optimal temperature and pH with agitation.
-
Monitor the conversion of OPBE to (R)-HPBE and the enantiomeric excess by chiral HPLC.
3. Hydrolysis to (R)-HPBA (Optional):
-
Following the completion of the biotransformation and subsequent isolation of (R)-HPBE, it can be hydrolyzed to (R)-HPBA using standard chemical procedures, such as acid or base-catalyzed hydrolysis.
Data Presentation
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli with fused GDH-CpCR | [6] |
| Substrate (OPBE) Concentration | 30 mM (initial) up to 920 mM (fed-batch) | [6] |
| Product ((R)-HPBE) Concentration | 912 mM (fed-batch) | [6] |
| Conversion Rate | 98.3% (for 30 mM OPBE) | [6] |
| Enantiomeric Excess (ee) | 99.9% | [6] |
| Enzyme Activity | 69.78 U/mg | [6] |
Workflow Diagram
References
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of 2-oxo-4-phenylbutyric acid (OPBA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester ((R)-HPBE) are vital chiral intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, benazepril, and lisinopril. These drugs are widely prescribed for the treatment of hypertension and congestive heart failure. The therapeutic efficacy of these pharmaceuticals is highly dependent on the stereochemistry of the chiral center, making the enantioselective synthesis of (R)-HPBA a critical step in their production. Asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), is a highly efficient strategy to obtain the desired (R)-enantiomer with high optical purity.
This document provides detailed application notes and protocols for the asymmetric reduction of OPBA, with a primary focus on biocatalytic methods that offer high enantioselectivity, mild reaction conditions, and environmental compatibility.
Data Presentation: Comparative Analysis of Asymmetric Reduction Methods
The following table summarizes quantitative data from various biocatalytic approaches for the asymmetric reduction of OPBA and its ethyl ester (OPBE).
| Catalyst/Organism | Substrate | Substrate Conc. | Co-substrate/Regeneration System | Temp (°C) | pH | Conversion (%) | e.e. (%) | Product |
| E. coli BL21-pETDuet-1-GDH-L-CpCR | OPBE | 30 mM | Glucose/GDH (for NADPH) | 30 | 7.0 | 98.3 | >99.9 | (R)-HPBE |
| E. coli DF (co-expressing D-nLDH mutant and FDH) | OPBA | 73.4 mM | Formate/FDH (for NADH) | - | - | ~97.8 | >99 | (R)-HPBA |
| Candida krusei SW2026 | OPBE | 2.5 g/L | Glucose | 30 | 6.6 | 95.1 | 99.7 | (R)-HPBE |
| Pichia pastoris CBS 704 | Ethyl 2,4-dioxo-4-phenylbutyrate | - | - | - | - | High | High | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate |
| Bacillus sp. ECU0013 FabG (co-expressed with GDH) | OPBE | 620 g/L | Glucose/GDH (for NAD(P)H) | - | - | ~100 | >99 | (S)-HPBE |
| Saccharomyces cerevisiae | OPBE | - | - | - | - | >90 | >92 | (S)-HPBE |
| Kluyveromyces marxianus | OPBE | - | - | - | - | >90 | 32 | (R)-HPBE |
| Daucus carota cell cultures | OPBE | - | - | - | - | High | High | (R)-HPBE |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of OPBE using Engineered E. coli
This protocol is adapted from a highly efficient bi-enzyme coupled system for the synthesis of (R)-HPBE.
1. Materials and Reagents:
-
Recombinant E. coli BL21(DE3) cells co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH).
-
Luria-Bertani (LB) medium with appropriate antibiotics for selective cultivation.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
Phosphate buffer (PB), 10 mM, pH 7.0.
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE).
-
Glucose.
-
NADP+.
-
Ethyl acetate.
-
Anhydrous MgSO₄.
2. Equipment:
-
Shaking incubator.
-
Centrifuge.
-
Thermostatted reaction vessel.
-
pH meter.
-
Gas chromatograph (GC) with a chiral column for analysis.
3. Procedure:
-
Cell Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Transfer the overnight culture into 500 mL of fresh LB medium and continue to grow at 37°C.
-
When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, add IPTG to a final concentration of 0.5 mM to induce protein expression.
-
Incubate for an additional 12-16 hours at a lower temperature (e.g., 20°C) to enhance soluble protein expression.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash twice with 10 mM phosphate buffer (pH 7.0). The resulting wet cells can be used directly or stored at -80°C.
-
-
Asymmetric Reduction Reaction:
-
Prepare the reaction mixture in a total volume of 10 mL containing:
-
10 mM PB buffer (pH 7.0).
-
0.1 g/mL wet cells.
-
50 g/L glucose.
-
0.1 mM NADP+.
-
10 mM OPBE.
-
-
Incubate the reaction mixture at 30°C for 24 hours with gentle stirring.
-
-
Product Extraction and Analysis:
-
Terminate the reaction and centrifuge to remove the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the product by chiral GC.
-
Protocol 2: Bioreduction of OPBA using a Coupled Dehydrogenase System
This protocol is based on the use of a mutant D-lactate dehydrogenase and formate dehydrogenase for the production of (R)-HPBA.
1. Materials and Reagents:
-
Recombinant E. coli cells co-expressing the Y52L/F299Y mutant of D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH).
-
Culture media and antibiotics as per Protocol 1.
-
2-oxo-4-phenylbutyric acid (OPBA).
-
Sodium formate.
-
Reaction buffer (e.g., phosphate buffer).
2. Procedure:
-
Biocatalyst Preparation:
-
Cultivate and prepare the whole-cell biocatalyst as described in Protocol 1.
-
-
Asymmetric Reduction Reaction:
-
Set up the biocatalysis reaction with optimized conditions. Under optimal conditions, 73.4 mM OPBA can be reduced.
-
The reaction mixture should contain the whole-cell biocatalyst and sodium formate as the co-substrate for NADH regeneration.
-
Incubate the reaction for approximately 90 minutes.
-
-
Work-up and Analysis:
-
Follow the extraction and analysis procedures similar to Protocol 1, using an appropriate analytical method (e.g., HPLC) for the quantification of (R)-HPBA.
-
Visualizations
Diagram 1: General Workflow for Asymmetric Bioreduction
Caption: Workflow for the biocatalytic asymmetric reduction of OPBA/OPBE.
Diagram 2: Factors Influencing Asymmetric Reduction
Caption: Key factors influencing the success of the asymmetric reduction of OPBA.
Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a chiral building block of significant importance in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril, Lisinopril, and Benazepril, which are widely used in the treatment of hypertension and congestive heart failure. The stereochemistry at the C-2 position is crucial for the biological activity of these drugs, making the stereoselective synthesis of the (R)-enantiomer a critical aspect of their manufacturing process. This document provides detailed application notes and protocols for various methodologies employed in the synthesis of (R)-HPBE, with a focus on asymmetric reduction, enzymatic resolution, and chemical synthesis.
Methodologies and Data Summary
Several strategies have been developed for the synthesis of enantiomerically pure (R)-HPBE. The primary approaches include the asymmetric reduction of the corresponding ketoester, ethyl 2-oxo-4-phenylbutyrate (OPBE), the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate, and multi-step chemical synthesis from chiral precursors. Biocatalytic methods, in particular, have gained significant attention due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.
| Methodology | Catalyst/Enzyme | Substrate | Key Parameters | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Asymmetric Reduction | Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Whole-cell biocatalyst | >99 | ~99 | 91 | [1] |
| Asymmetric Reduction | Engineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 30 mM OPBE, pH 7.0, 30°C | 98.3 | 99.9 | - | [2][3] |
| Asymmetric Reduction | Catalytic Antibody NB5 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 30 µmol/L OPBE, NaBH4, pH 6.0, 30°C | 100 | >99.9 | - | [4] |
| Enzymatic Resolution | Lipase AK | Racemic ethyl 2-hydroxy-4-phenylbutyrate | 0.074 M substrate, vinyl acetate, 30°C | - | >99 | - | [5] |
| Chemical Synthesis | Sulfuric Acid | (R)-2-Hydroxy-4-phenylbutanoic acid and ethanol | 70°C, 2 hours | - | >99 | 98 | [6] |
Experimental Protocols
Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) using Candida krusei
This protocol describes the whole-cell biocatalytic reduction of OPBE to (R)-HPBE.
Materials:
-
Candida krusei SW2026
-
Growth medium (e.g., YPD broth)
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose (or other carbon source)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
Cultivation of Microorganism: Inoculate Candida krusei SW2026 into the growth medium and cultivate under appropriate conditions (e.g., 30°C, 200 rpm) until the desired cell density is reached.
-
Bioreduction: Harvest the cells by centrifugation. Resuspend the cell pellet in a phosphate buffer containing glucose. Add the substrate, ethyl 2-oxo-4-phenylbutyrate. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extraction: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant three times with ethyl acetate.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under vacuum. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:6 v/v) as the eluent.[1]
-
Analysis: Determine the yield and enantiomeric excess of the purified ethyl (R)-2-hydroxy-4-phenylbutyrate using GC or High-Performance Liquid Chromatography (HPLC) with a chiral column.
Enzymatic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutyrate
This protocol outlines the kinetic resolution of a racemic mixture of HPBE using a lipase.
Materials:
-
Racemic ethyl 2-hydroxy-4-phenylbutyrate
-
Lipase AK (from Pseudomonas fluorescens)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., isooctane, ethyl acetate)[5]
Procedure:
-
Reaction Setup: Dissolve racemic ethyl 2-hydroxy-4-phenylbutyrate in the chosen organic solvent in a reaction vessel.
-
Enzyme Addition: Add Lipase AK to the solution. The amount of enzyme will depend on the scale of the reaction and the activity of the lipase preparation.
-
Acylation: Add vinyl acetate to the mixture to serve as the acyl donor. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) with shaking (e.g., 100 rpm).[5]
-
Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining (R)-alcohol and the formed (S)-ester.
-
Work-up and Separation: Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the (R)-enantiomer are achieved, stop the reaction by filtering off the enzyme. The unreacted (R)-HPBE can then be separated from the acylated (S)-enantiomer by column chromatography or distillation.
Chemical Synthesis via Esterification
This protocol details the synthesis of (R)-HPBE from its corresponding carboxylic acid.
Materials:
-
(R)-2-Hydroxy-4-phenylbutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-hydroxy-4-phenylbutanoic acid in an excess of absolute ethanol.[6]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 70°C) and maintain it with continuous stirring.[6]
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.[6]
-
Neutralization: After completion, cool the reaction mixture to 0°C and slowly add solid sodium bicarbonate to neutralize the sulfuric acid until effervescence ceases.[6]
-
Filtration and Concentration: Filter the mixture to remove the insoluble salts. Concentrate the filtrate under reduced pressure to remove excess ethanol.[6]
-
Extraction: To the residue, add water and extract with ethyl acetate. The aqueous layer can be further extracted with ethyl acetate to maximize recovery.[6]
-
Washing and Drying: Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Final Product: Evaporate the solvent to obtain the pure ethyl (R)-2-hydroxy-4-phenylbutyrate as a colorless liquid.[6]
Visualized Workflows
Caption: Synthetic routes to Ethyl (R)-2-hydroxy-4-phenylbutyrate.
Conclusion
The synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate can be achieved through several effective methodologies. Biocatalytic asymmetric reduction offers high enantioselectivity and mild reaction conditions, making it an attractive green alternative. Enzymatic resolution provides a reliable method for obtaining the desired enantiomer from a racemic mixture, while chemical synthesis via esterification is a straightforward approach when the chiral acid precursor is available. The choice of method will depend on factors such as substrate availability, desired scale of production, cost-effectiveness, and environmental considerations. The protocols provided herein offer a detailed guide for researchers and professionals in the field to reproduce these synthetic strategies.
References
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate with Catalytic Antibody NB5 as Catalyst | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 6. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: (R)-2-Hydroxy-4-phenylbutanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of (R)-2-hydroxy-4-phenylbutanoic acid and its derivatives, crucial chiral building blocks in the pharmaceutical industry. The primary focus is on their role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and congestive heart failure.
Introduction
(R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) and its ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are pivotal chiral precursors in the synthesis of numerous ACE inhibitors, including benazepril, enalapril, lisinopril, and ramipril.[1][2] The therapeutic efficacy of these drugs is critically dependent on the specific stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-HPBA. The high demand for enantiomerically pure ACE inhibitors has driven the development of efficient stereoselective synthetic methods for these chiral building blocks.[3][4][5]
Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid and its Ethyl Ester
Enzymatic methods, particularly the asymmetric reduction of a prochiral precursor like 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), are highly effective for producing the desired (R)-enantiomer with high purity.[1] These biocatalytic approaches utilize dehydrogenases and reductases, which offer high enantioselectivity and operate under mild reaction conditions.[1] To enhance economic feasibility, these processes often incorporate a cofactor regeneration system.[1]
One highly efficient method involves the use of a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for NADPH regeneration.[6][7] This system has demonstrated high conversion rates and excellent enantiomeric excess.
2.1. Quantitative Data Summary
The following table summarizes quantitative data from various enzymatic synthesis methods for (R)-HPBA and (R)-HPBE.
| Precursor | Biocatalyst | Conversion Rate (%) | Enantiomeric Excess (ee, %) | Product Concentration | Reference |
| 30 mM OPBE | Recombinant E. coli with coupled carbonyl reductase and glucose dehydrogenase | 98.3 | 99.9 | - | [6][7] |
| 920 mM OPBE | Recombinant E. coli with substrate feeding strategy | - | - | 912 mM (R)-HPBE | [6][7] |
| 50 mM OPBA | Recombinant E. coli with mutant D-lactate dehydrogenase and formate dehydrogenase | - | >99 | 47.9 mM/h (R)-HPBA | [2] |
| 73.4 mM OPBA | Recombinant E. coli with mutant D-lactate dehydrogenase and formate dehydrogenase | ~97.8 | >99 | 71.8 mM (R)-HPBA | [2] |
2.2. Experimental Protocol: Enzymatic Synthesis of (R)-HPBE
This protocol is adapted from a method utilizing a recombinant E. coli strain for the asymmetric reduction of OPBE.[6][7]
Materials:
-
Recombinant E. coli BL21 expressing carbonyl reductase and glucose dehydrogenase
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
M9 minimal medium with glucose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with antibiotics and incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 100 mL of M9 minimal medium with 20 g/L glucose and antibiotics.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to incubate at a lower temperature (e.g., 20°C) for several hours.
-
Harvest the cells by centrifugation and resuspend them in phosphate buffer to the desired concentration.
-
-
Biocatalytic Reduction:
-
In a temperature-controlled reactor, add the cell suspension.
-
Add OPBE and glucose (as a co-substrate for cofactor regeneration). A substrate feeding strategy can be employed to overcome substrate inhibition, starting with an initial concentration and feeding additional substrate over time.[6]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with stirring.[6]
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, extract the product from the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Determine the conversion rate and enantiomeric excess of the resulting (R)-HPBE using chiral HPLC.
-
Application in the Synthesis of ACE Inhibitors: Benazepril
(R)-2-hydroxy-4-phenylbutyric acid ethyl ester is a key intermediate in the synthesis of benazepril, an ACE inhibitor.[8][9] The synthesis involves the reaction of the chiral building block with an amino benzazepinone derivative.[8]
3.1. Experimental Protocol: Synthesis of Benazepril
This protocol describes a key step in the synthesis of benazepril using (R)-HPBE.[8]
Materials:
-
(R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)
-
Trifluoromethanesulfonic anhydride
-
Dichloromethane (DCM)
-
(3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate
-
N-methylmorpholine (NMM)
-
Ethyl acetate
-
Hydrochloric acid (HCl) in ethyl acetate
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve (R)-HPBE in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add trifluoromethanesulfonic anhydride to the solution and stir for a specified time to form the corresponding triflate.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate in anhydrous DCM.
-
Add N-methylmorpholine to this solution.
-
Slowly add the previously prepared triflate solution to the amino benzazepinone solution at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
-
Hydrolysis and Salt Formation:
-
Upon completion, work up the reaction mixture to isolate the benazepril t-butyl ester.
-
Hydrolyze the t-butyl ester to yield benazepril.
-
Convert benazepril to its hydrochloride salt by treating it with a solution of HCl in ethyl acetate.
-
The resulting benazepril hydrochloride can be purified by recrystallization.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for Benazepril Synthesis.
4.2. Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the action of ACE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of (R)-2-hydroxy-4-phenylbutanoate from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxy-4-phenylbutanoate, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Lisinopril, can be efficiently prepared from benzaldehyde through a chemoenzymatic route. This document outlines a detailed protocol for a four-step synthesis involving a condensation reaction, esterification, a highly selective bio-enzymatic asymmetric reduction, and a final hydrogenation step. The described method starts with readily available and low-cost raw materials, benzaldehyde and pyruvic acid, and results in an optically pure final product with a high overall yield. An alternative and widely cited method involving the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using a carbonyl reductase is also detailed.
Introduction
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance in drug development. (R)-2-hydroxy-4-phenylbutanoate is a critical chiral building block for several "pril" family ACE inhibitors used in the treatment of hypertension and congestive heart failure.[1][2] Traditional chemical synthesis routes for this compound often suffer from drawbacks such as the need for expensive chiral ligands, high-pressure equipment, or result in lower enantioselectivity.[3] Biocatalysis has emerged as a powerful alternative, offering high selectivity, mild reaction conditions, and a more environmentally friendly approach.[4][5]
This application note provides a comprehensive overview and detailed protocols for the preparation of ethyl (R)-2-hydroxy-4-phenylbutanoate starting from benzaldehyde. The primary pathway discussed is a four-step synthesis, and an alternative enzymatic reduction of a key intermediate is also presented.
Overall Synthesis Pathway
The primary synthesis route from benzaldehyde and pyruvic acid involves four main steps:
-
Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction in the presence of a strong base to form a β-unsaturated keto acid.[3]
-
Esterification: The resulting keto acid is esterified, typically with ethanol, to produce the corresponding ethyl ester.[3]
-
Bio-enzymatic Asymmetric Reduction: A ketoreductase enzyme is used for the asymmetric reduction of the β-unsaturated keto acid ester.[3]
-
Hydrogenation: The carbon-carbon double bond is hydrogenated to yield the final product, ethyl (R)-2-hydroxy-4-phenylbutanoate.[3]
Quantitative Data Summary
The following table summarizes the typical yields and key parameters for the chemoenzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate.
| Step | Product | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference |
| 1. Condensation | β-unsaturated keto acid potassium salt | 91 | - | - | [3] |
| 2. Esterification | β-unsaturated keto acid ester | - | - | - | [3] |
| 3. Asymmetric Reduction | Unsaturated (R)-hydroxy ester | >99 (conversion) | - | >99 | [3] |
| 4. Hydrogenation & Overall | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 82 (overall) | >99 | >99 | [3] |
Experimental Protocols
Protocol 1: Four-Step Synthesis from Benzaldehyde and Pyruvic Acid
This protocol is adapted from the method described in patent CN105732373A.[3]
Step 1: Condensation of Benzaldehyde and Pyruvic Acid
-
Under a nitrogen atmosphere, dissolve 21.2 g of benzaldehyde in 15 mL of methanol in a reaction vessel.
-
Cool the reaction mixture to 0°C.
-
Add 17.2 g of pyruvic acid to the cooled solution.
-
Slowly add a solution of 16.8 g of potassium hydroxide in 60 mL of methanol dropwise, ensuring the reaction temperature remains below 15°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir overnight.
-
Filter the resulting precipitate.
-
Wash the yellow solid product with methanol and then with ether.
-
Dry the product to obtain the β-unsaturated keto acid potassium salt.
Step 2: Esterification of the β-unsaturated keto acid
-
To 20 g of the β-unsaturated keto acid potassium salt obtained in the previous step, add ethanol.
-
While keeping the temperature below 40°C, slowly add sulfuric acid.
-
Allow the reaction to proceed at 15-35°C for 6-8 hours.
-
After the reaction is complete, concentrate the reaction solution.
-
Add water to the concentrated solution.
Step 3: Bio-enzymatic Asymmetric Reduction
-
To the esterified product from the previous step, add a ketoreductase powder.
-
A coenzyme regeneration system, such as glucose and glucose dehydrogenase or isopropanol, should be employed.[3]
-
The substrate concentration for this bioconversion can be up to 100 g/L.[3]
-
Maintain the reaction under optimal pH and temperature conditions for the specific ketoreductase used.
-
Monitor the reaction for the conversion of the keto ester to the hydroxy ester.
Step 4: Hydrogenation
-
To the product from the asymmetric reduction, add a catalyst, such as 5% palladium on carbon (Pd/C).[3]
-
Carry out the hydrogenation reaction under a hydrogen atmosphere.
-
Upon completion of the reaction, the final product, ethyl (R)-2-hydroxy-4-phenylbutanoate, is obtained.
Protocol 2: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) using a Carbonyl Reductase
This protocol outlines a general method for the enzymatic reduction of OPBE, a common intermediate that can be synthesized from benzaldehyde.
Biocatalyst Preparation:
-
Construct a recombinant E. coli strain that co-expresses a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for NADPH regeneration. A fusion protein of GDH and CpCR can improve stability and activity.[1][6]
-
Cultivate the recombinant strain under suitable conditions and induce protein expression.
-
Harvest the cells by centrifugation and wash them to obtain a whole-cell biocatalyst.
Biotransformation:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), ethyl 2-oxo-4-phenylbutyrate (OPBE), glucose (as a co-substrate for GDH), and the whole-cell biocatalyst.
-
Maintain the reaction at an optimal temperature and pH with agitation.
-
Monitor the conversion of OPBE to ethyl (R)-2-hydroxy-4-phenylbutanoate and the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Substrate Feeding Strategy for High Concentrations:
To overcome substrate inhibition at high concentrations of OPBE, a feeding strategy can be employed.[1]
-
Start the reaction with an initial OPBE concentration of 120 mM.
-
After two hours, continuously feed OPBE at a rate of 80 mM/h for 10 hours.
-
This strategy can allow for the conversion of a final OPBE concentration of up to 920 mM, producing 912 mM of the desired product.[1]
Experimental Workflow Visualization
Conclusion
The chemoenzymatic synthesis of (R)-2-hydroxy-4-phenylbutanoate from benzaldehyde provides an efficient, highly selective, and economically viable route to this important pharmaceutical intermediate. The use of biocatalysis, particularly ketoreductases, in the key asymmetric reduction step is crucial for achieving high enantiomeric purity. The detailed protocols and workflows presented in this document serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Production of Optically Active 2-Hydroxy-4-Arylbutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 2-hydroxy-4-arylbutyric acids are crucial chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril. The stereochemistry at the C2 position is critical for the therapeutic efficacy of these drugs. This document provides detailed application notes and protocols for the primary methods of producing enantiomerically pure 2-hydroxy-4-arylbutyric acid, focusing on chemo-enzymatic, chemical, and enzymatic synthesis routes.
I. Chemo-Enzymatic Synthesis via Lactonase-Mediated Resolution and Hydrogenation
This approach combines the high selectivity of an enzymatic resolution with a subsequent chemical hydrogenation step to yield the desired enantiomer of 2-hydroxy-4-phenylbutyric acid.[1][2][3]
Workflow Diagram
Caption: Chemo-enzymatic production of optically active 2-hydroxy-4-phenylbutyric acid.
Experimental Protocol
Step 1: Synthesis of Racemic 2-hydroxy-4-phenyl-4-butyrolactone
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a suitable reaction vessel, combine the starting materials for the synthesis of the racemic lactone.
-
Cyclization: Induce cyclization to form the racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone.
-
Purification: The crude product is purified sufficiently for use in the subsequent enzymatic resolution step.
Step 2: Lactonase-Catalyzed Hydrolysis
-
Enzyme Preparation: Prepare a solution or suspension of a suitable lactonase (e.g., from Fusarium sp.).
-
Reaction Mixture: Suspend the racemic lactone in a buffered aqueous solution (e.g., phosphate buffer).
-
Enzymatic Reaction: Add the lactonase to the reaction mixture and incubate under controlled temperature and pH. The enzyme will selectively hydrolyze one enantiomer of the lactone to the corresponding hydroxy acid, leaving the other enantiomer of the lactone unreacted.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining lactone and the produced hydroxy acid.
-
Work-up: Once the desired conversion is reached, stop the reaction and separate the unreacted lactone from the hydrolyzed product.
Step 3: Hydrogenation
-
Reaction Setup: Dissolve the enantiomerically enriched lactone from the previous step in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.
-
Reaction Completion: Monitor the reaction until the lactone is fully converted.
-
Purification: Filter off the catalyst and purify the resulting optically active 2-hydroxy-4-phenylbutyric acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >98% | [1] |
| Analytical Method | Chiral HPLC (AD-H column) | [1] |
II. Chemical Synthesis via Asymmetric Acylation
This method involves a Friedel-Crafts acylation of an aromatic compound with an optically active acyloxysuccinic anhydride, followed by reduction and hydrolysis.[4]
Workflow Diagram
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Optical Resolution of (±)-2-hydroxy-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the optical resolution of racemic (±)-2-hydroxy-4-phenylbutanoic acid, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The following protocols describe two primary methods: classical diastereomeric crystallization and enzymatic kinetic resolution.
Diastereomeric Crystallization using Chiral Amines
This method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. The differing solubilities of these diastereomeric salts in a suitable solvent allow for their separation by fractional crystallization. Following separation, the optically pure acid can be recovered by treatment with an acid.
Resolving Agents:
-
Optically active 1-(p-tolyl)ethylamine
-
Optically active N-(2-hydroxy)ethyl-α-methylbenzylamine
Quantitative Data Summary
| Resolving Agent | Target Enantiomer | Solvent | Molar Ratio (Acid:Amine) | Temperature Range (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-1-(p-tolyl)ethylamine | (+)-2-hydroxy-4-phenylbutanoic acid | Dioxane | 1:0.4 to 1:1 | -10 to 50 | High | >98% |
| (+)-1-(p-tolyl)ethylamine | (-)-2-hydroxy-4-phenylbutanoic acid | Dioxane | 1:0.4 to 1:1 | -10 to 50 | 79.8 (salt) | High |
| (-)-N-(2-hydroxy)ethyl-α-methylbenzylamine | (-)-2-hydroxy-4-phenylbutanoic acid | Not Specified | 1:0.4 to 1:1 | -20 to 50 | High | High |
| (+)-N-(2-hydroxy)ethyl-α-methylbenzylamine | (+)-2-hydroxy-4-phenylbutanoic acid | Not Specified | 1:0.4 to 1:1 | -20 to 50 | High | High |
Note: The yields and enantiomeric excess are highly dependent on the specific crystallization conditions and the number of recrystallization steps.
Experimental Protocol: Resolution with (+)-1-(p-tolyl)ethylamine
This protocol details the resolution to obtain (-)-2-hydroxy-4-phenylbutanoic acid. A similar procedure can be followed using the corresponding enantiomeric resolving agent to obtain the (+)-acid.
Materials:
-
(±)-2-hydroxy-4-phenylbutanoic acid
-
(+)-1-(p-tolyl)ethylamine
-
Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve (±)-2-hydroxy-4-phenylbutanoic acid in dioxane.
-
Add 0.4 to 1.0 molar equivalent of (+)-1-(p-tolyl)ethylamine to the solution.[1]
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, in this case, the (+)-1-(p-tolyl)ethylamine salt of (-)-2-hydroxy-4-phenylbutanoic acid.
-
For improved crystal formation and yield, the solution can be further cooled to a temperature between -10 and 50°C.[1]
-
The crystallization process may be initiated by seeding with a small crystal of the desired diastereomeric salt.[1]
-
Allow the mixture to stand for a sufficient period (e.g., 24 hours) to ensure complete crystallization.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Separate the precipitated crystals from the mother liquor by filtration or centrifugation.[1]
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the optical purity of the diastereomeric salt, perform one or more recrystallizations from a suitable solvent like dioxane.[2] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly as before.
-
-
Liberation of the Optically Active Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 1N NaOH solution to basify the mixture, which will liberate the chiral amine into the aqueous phase.
-
Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether) for recovery and reuse.
-
Acidify the remaining aqueous layer with 1N HCl to a pH of approximately 1-2. This will precipitate the optically pure (-)-2-hydroxy-4-phenylbutanoic acid.
-
-
Isolation and Drying:
-
Collect the precipitated acid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure enantiomer.
-
Workflow Diagram: Diastereomeric Crystallization
Caption: Workflow for diastereomeric resolution.
Enzymatic Kinetic Resolution of Ethyl (±)-2-hydroxy-4-phenylbutyrate
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 2-hydroxy-4-phenylbutanoic acid, this is often performed on its ethyl ester derivative using lipases.
Enzymes:
-
Lipase AK (from Pseudomonas fluorescens)
-
Lipase from Candida rugosa
-
Lipase from Pseudomonas cepacia
Quantitative Data Summary for Resolution of Ethyl Ester
| Enzyme | Reaction Type | Substrate Concentration | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee% | Unreacted Substrate ee% |
| Lipase AK | Transesterification | 0.074 M | Vinyl acetate | Ethenylethanoate | 30 | - | ~50 | >99 (R-ester) | >99 (S-acetate) |
| Candida rugosa Lipase | Hydrolysis/Esterification | Variable | -/Alcohol | Organic Solvents | 25-30 | 24-72 | ~50 | High | High |
| Pseudomonas cepacia Lipase | Acylation | Variable | Vinyl acetate | Diethyl ether | - | - | ~50 | High (R-ester) | High (S-alcohol) |
Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl (±)-2-hydroxy-4-phenylbutyrate
This protocol describes the resolution of the ethyl ester of the target acid. The resulting optically active ester can be subsequently hydrolyzed to the corresponding optically active acid.
Materials:
-
Ethyl (±)-2-hydroxy-4-phenylbutyrate
-
Lipase AK (or other suitable lipase)
-
Vinyl acetate (acyl donor)
-
Ethenylethanoate (or other suitable organic solvent)
-
Phosphate buffer (for hydrolysis reactions, if applicable)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30°C with agitation (e.g., 100 rpm).[1]
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the unreacted substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
-
Enzyme Deactivation and Removal:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a polar solvent like acetone and then filtering).
-
-
Product Separation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (S)-ethyl-2-hydroxy-4-phenylbutyrate and the acetylated product, (R)-ethyl-2-acetoxy-4-phenylbutyrate.
-
Separate these two compounds using silica gel column chromatography.
-
-
Hydrolysis to the Free Acid (Optional):
-
The separated, optically pure esters can be hydrolyzed to their corresponding free acids. For example, the (S)-ethyl-2-hydroxy-4-phenylbutyrate can be hydrolyzed under mild acidic or basic conditions to yield (S)-2-hydroxy-4-phenylbutanoic acid.
-
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
Application Notes and Protocols for the Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-oxo-4-phenylbutanoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthetic route detailed is the Friedel-Crafts acylation of benzene with succinic anhydride, a robust and widely used method for forming carbon-carbon bonds between an aromatic ring and an acyl group.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution. In this specific application, benzene is acylated by succinic anhydride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 4-oxo-4-phenylbutanoic acid. This compound serves as a crucial building block for various biologically active molecules.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of a C-O bond, generating a highly electrophilic acylium ion which is stabilized by resonance.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the ketone product.
-
Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex and liberate the final product, 4-oxo-4-phenylbutanoic acid.
A crucial aspect of this reaction is the use of a stoichiometric amount of the Lewis acid catalyst. This is because the aluminum chloride not only acts as a catalyst but also complexes with the carbonyl oxygen of the ketone product, preventing further reactions and deactivating the product towards di-acylation.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical quantitative data for the synthesis of 4-oxo-4-phenylbutanoic acid. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.
| Parameter | Value | Reference |
| Reactants | ||
| Succinic Anhydride | 0.5 mole | |
| Benzene | 2.5 moles | |
| Anhydrous Aluminum Chloride | 0.75 mole | |
| Reaction Conditions | ||
| Solvent | Anhydrous Benzene | |
| Temperature | Reflux | |
| Reaction Time | 30 minutes to 24 hours | |
| Yield | ||
| Reported Yield | Up to 90% |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of 4-oxo-4-phenylbutanoic acid.
Materials:
-
Succinic anhydride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (powdered)
-
Concentrated Hydrochloric Acid
-
Crushed Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Assemble a dry 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a dry atmosphere to prevent moisture contamination.
-
To the flask, add 200 g (225 mL, 2.5 moles) of anhydrous benzene.
-
With vigorous stirring, add 100 g (0.75 mole) of powdered anhydrous aluminum chloride in one portion.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve 50 g (0.5 mole) of succinic anhydride in a minimal amount of anhydrous benzene.
-
Transfer this solution to the dropping funnel.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride in benzene. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.
-
-
Reaction:
-
After the initial exothermic reaction subsides, heat the mixture under reflux using a steam bath or heating mantle for 30 minutes to ensure the reaction goes to completion.
-
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Carefully and slowly pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will decompose the aluminum chloride complex.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization. Effective solvents for recrystallization include water or benzene. The choice of solvent can influence the polymorphic form of the final product.
-
Troubleshooting and Optimization
-
Low or No Yield:
-
Moisture Contamination: The primary cause of low yield is often moisture, which deactivates the AlCl₃ catalyst. Ensure all glassware is scrupulously dried and that all reagents and solvents are anhydrous.
-
Inactive Catalyst: Use a fresh, high-quality batch of anhydrous aluminum chloride. Old or improperly stored catalyst may be partially hydrolyzed and inactive.
-
Insufficient Catalyst: A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended to ensure the reaction proceeds to completion, as the catalyst complexes with the product.
-
Inadequate Temperature: Ensure the reaction is heated to reflux to drive it to completion.
-
-
Purification Challenges:
-
If the product precipitates upon quenching, it can be collected by filtration.
-
Thorough washing of the organic extracts is crucial to remove acidic impurities and residual aluminum salts.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Applications of 2-Hydroxy-4-phenylbutanoic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-phenylbutanoic acid (HPBA) is a chiral building block of significant interest in pharmaceutical research and development. Its unique structural features, particularly the presence of a hydroxyl group and a phenyl group, make it a valuable precursor for the synthesis of various bioactive molecules. This document provides detailed application notes and experimental protocols for the use of HPBA in drug development, focusing on its established role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and its potential applications in anti-inflammatory and neuroprotective therapies, drawing inferences from the well-studied analogous compound, 4-phenylbutyric acid (4-PBA).
Physicochemical Properties
A summary of the key physicochemical properties of the (R)- and (S)-enantiomers of this compound is presented in Table 1.
| Property | (R)-2-Hydroxy-4-phenylbutanoic acid | (S)-2-Hydroxy-4-phenylbutanoic acid |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Appearance | White or off-white crystalline powder | White or off-white crystalline powder |
| Melting Point | 114-117 °C | 115-119 °C |
| CAS Number | 29678-81-7 | 115016-95-0 |
Application 1: Chiral Precursor for ACE Inhibitor Synthesis
The primary and most well-established application of this compound is as a chiral precursor in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1] The stereochemistry of the final drug product is critical for its efficacy, and the use of enantiomerically pure HPBA is essential.[1]
Experimental Protocol: Synthesis of Enalapril from an HPBA-related Precursor
This protocol outlines the synthesis of Enalapril, a widely used ACE inhibitor, through the reductive amination of ethyl 2-oxo-4-phenylbutanoate, a close derivative of HPBA, with L-alanyl-L-proline.[2][3][4]
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
-
Potassium hydrogen phosphate (K₂HPO₄)
-
Phosphoric acid (H₃PO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium chloride
Procedure:
-
Activate the Pd/C catalyst with hydrogen in ethanol for 20-30 minutes in a glass reactor.[2]
-
Introduce L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate into the reactor under a hydrogen atmosphere.[2]
-
Stir the reaction mixture at a constant rate under hydrogen pressure until the reaction is complete, as monitored by a suitable analytical method like HPLC.[2][3]
-
Filter the mixture to remove the catalyst and concentrate the filtrate by evaporation to obtain an oily residue.[2]
-
Disperse the residue in a sodium chloride solution, adjust the pH to 8.5 with K₂HPO₄, and extract with ethyl acetate.[2]
-
Acidify the aqueous solution to pH 4.2 with phosphoric acid and extract again with ethyl acetate.[2]
-
Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate to yield Enalapril.[2]
Quantitative Data:
The yield and purity of the synthesized ACE inhibitor are critical parameters. Table 2 provides representative data for the synthesis of Enalapril.
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
| Diastereomeric Ratio (SSS:RSS) | >95:5 |
Experimental Workflow: ACE Inhibitor Synthesis
Caption: Workflow for the synthesis of Enalapril.
Application 2: Potential Anti-Inflammatory Agent
While direct studies on the anti-inflammatory properties of this compound are limited, the structurally similar compound 4-phenylbutyric acid (4-PBA) has demonstrated anti-inflammatory effects.[5] This suggests that HPBA may also possess anti-inflammatory activity. The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of HPBA by measuring the inhibition of heat-induced protein denaturation.[1][6][7][8]
Materials:
-
This compound (test sample)
-
Bovine serum albumin (BSA) or fresh hen's egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Diclofenac sodium (reference standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test sample (HPBA) and the reference standard (Diclofenac sodium) in a suitable solvent.
-
Prepare different concentrations of the test sample and reference standard.
-
The reaction mixture consists of 0.2 mL of egg albumin (or 1% BSA solution), 2.8 mL of PBS, and 2 mL of the test sample or standard at varying concentrations.[7]
-
A control solution is prepared without the test sample.
-
After cooling, measure the absorbance of the solutions at 660 nm.[7]
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Quantitative Data:
The anti-inflammatory activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the activity. Table 3 presents hypothetical IC₅₀ values for HPBA based on typical ranges observed for anti-inflammatory compounds.
| Compound | IC₅₀ (µg/mL) for Protein Denaturation Inhibition |
| HPBA (S-enantiomer) | 100 - 200 |
| HPBA (R-enantiomer) | 150 - 250 |
| Diclofenac Sodium | 10 - 20 |
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of HPBA.
Application 3: Potential Neuroprotective Agent
The neuroprotective effects of 4-PBA have been attributed to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[5][9][10][11][12] Given its structural similarity, HPBA may exert similar neuroprotective effects.
Experimental Protocol: In Vitro Neuroprotection Assay (Neuronal Cell Viability)
This protocol assesses the ability of HPBA to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (test sample)
-
Hydrogen peroxide (H₂O₂) or other neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture neuronal cells in a 96-well plate to the desired confluency.
-
Treat the cells with different concentrations of HPBA for a specified pre-incubation period.
-
Induce oxidative stress by adding a neurotoxin like H₂O₂ to the cell culture medium.
-
Incubate the cells for a further period.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate until formazan crystals form.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data:
The neuroprotective effect can be quantified by the concentration of HPBA that results in a 50% protection against cell death (EC₅₀). Table 4 provides hypothetical EC₅₀ values.
| Condition | EC₅₀ of HPBA (µM) |
| Protection against H₂O₂-induced toxicity | 50 - 150 |
Hypothesized Neuroprotective Signaling Pathway (ER Stress)
Caption: Hypothesized neuroprotective mechanism of HPBA via ER stress alleviation.
Conclusion
This compound is a versatile molecule with significant applications in drug development. Its primary role as a chiral precursor for ACE inhibitors is well-established. Furthermore, based on the activities of its structural analog, 4-phenylbutyric acid, HPBA holds promise as a potential anti-inflammatory and neuroprotective agent. The protocols and data presented herein provide a framework for researchers to explore and validate these potential therapeutic applications. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the biological activities of HPBA and its derivatives.
References
- 1. Amelioration of ER stress by 4-phenylbutyric acid reduces chronic hypoxia induced cardiac damage and improves hypoxic tolerance through upregulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 5. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the effects of nitric oxide and oxygen on nitric oxide production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bio-Enzyme Catalyzed Asymmetric Reduction Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bio-enzyme catalyzed asymmetric reduction is a powerful and environmentally friendly method for the synthesis of enantiomerically pure chiral alcohols, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This technology utilizes enzymes, primarily ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze the stereoselective reduction of prochiral ketones to their corresponding (R)- or (S)-alcohols with high yields and excellent enantiomeric excess (e.e.).[4][5][6] Compared to traditional chemical methods, biocatalysis offers significant advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[7][8]
A critical aspect of these reactions is the requirement for nicotinamide cofactors, NAD(P)H, which act as the hydride source.[9] Due to the high cost of these cofactors, efficient in situ regeneration is essential for the economic viability of large-scale processes.[5][8][10] This document provides an overview of the key techniques, data-driven application examples, and detailed protocols for performing bio-enzyme catalyzed asymmetric reductions.
Key Enzyme Classes: Ketoreductases (KREDs)
Ketoreductases are a class of oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols. They are broadly classified based on their structure and cofactor preference. Their high stereoselectivity makes them ideal catalysts for producing single-enantiomer chiral alcohols.[2] Advances in protein engineering have further expanded the substrate scope and improved the stability and activity of KREDs, making them highly versatile tools for organic synthesis.[4][11]
Data Presentation: Performance of Biocatalytic Reduction Systems
The following tables summarize the performance of various biocatalytic systems in the asymmetric reduction of different ketone substrates.
Table 1: Asymmetric Reduction of Various Ketones using Isolated Enzymes (KREDs)
| Entry | Substrate | Biocatalyst | Cofactor Regeneration System | Conversion (%) | e.e. (%) | Product Configuration |
| 1 | Tetrahydrothiophene-3-one | KRED CDX-033 (Evolved) | Glucose/GDH | >99 | 99.3 | (R) |
| 2 | 2-Benzoylpyridine | Immobilized Baker's Yeast | N/A (Whole Cell) | - | 96 | - |
| 3 | Acetophenone | ADH from Lactobacillus brevis | Glucose/GDH | >90 | >99 | (R) |
| 4 | α-Amido-β-keto ester | KRED-02 | - | - | >99 | (2S, 3R) |
| 5 | α-Amido-β-keto ester | KRED-10 | - | - | >99 | (2R, 3R) |
| 6 | 1-(2-bromophenyl)ethanone | Rhodotorula mucilaginosa (Immobilized) | Glucose (Whole Cell) | >99 | >99 | (S) |
Data compiled from multiple sources.[9][11][12][13][14][15]
Table 2: Comparison of Cofactor Regeneration Strategies
| Regeneration Method | Sacrificial Co-substrate | Regeneration Enzyme | Key Advantages | Key Disadvantages |
| Substrate-Coupled | Isopropanol | Same KRED | Simpler setup (one enzyme) | Potential for product inhibition by acetone; enzyme must accept co-substrate |
| Enzyme-Coupled | Glucose | Glucose Dehydrogenase (GDH) | High efficiency; drives reaction to completion | Requires a second enzyme and co-substrate |
| Enzyme-Coupled | Formate | Formate Dehydrogenase (FDH) | Gaseous byproduct (CO₂) is easily removed | FDH can have lower stability |
Information based on established methodologies.[10][16][17]
Mandatory Visualizations
Logical Relationships and Workflows
The following diagrams illustrate key concepts and workflows in bio-enzyme catalyzed asymmetric reduction.
Caption: Cofactor regeneration schemes for KRED-catalyzed reductions.
Caption: General workflow for an isolated enzyme-catalyzed reduction.
Caption: Continuous flow process using immobilized enzymes.
Experimental Protocols
Protocol 1: Asymmetric Reduction Using Whole Cells
This protocol is advantageous for initial screenings as the host organism handles cofactor regeneration internally, typically using glucose as an energy and carbon source.
1. Materials:
-
Microorganism (e.g., E. coli expressing a KRED, Saccharomyces cerevisiae, Rhodotorula mucilaginosa).
-
Growth medium (e.g., LB broth for E. coli, YPD for yeast).
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Prochiral ketone substrate.
-
Glucose (as co-substrate/energy source).
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).
-
Anhydrous sodium sulfate or magnesium sulfate.
2. Cell Cultivation and Harvest:
-
Inoculate a sterile growth medium with the selected microorganism.
-
Incubate with shaking (e.g., 30°C, 200 rpm) until the desired cell density is reached (e.g., late exponential or early stationary phase).
-
Harvest cells by centrifugation (e.g., 5000 x g, 10 min, 4°C).
-
Wash the cell pellet with sterile buffer and centrifuge again. The resulting cell paste can be used directly or after lyophilization/storage.
3. Biotransformation Reaction:
-
In a reaction vessel, suspend a known quantity of wet cell paste (e.g., 50-100 g/L) in the reaction buffer.
-
Add glucose to a final concentration of 1-5% (w/v).
-
Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, ethanol) if poorly soluble, and add to the cell suspension to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.
4. Reaction Monitoring and Work-up:
-
Periodically withdraw small aliquots. Centrifuge to remove cells, and extract the supernatant with an equal volume of an organic solvent. Analyze the organic layer by GC or HPLC to determine substrate conversion.
-
Once the reaction reaches completion (or a plateau), terminate it by centrifuging to remove the cells.
-
Extract the supernatant with 2-3 volumes of an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
5. Analysis:
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral GC or chiral HPLC analysis.
Protocol 2: Asymmetric Reduction Using Isolated KRED with Enzyme-Coupled Cofactor Regeneration
This protocol offers higher volumetric productivity and avoids side reactions often associated with whole-cell systems.[8] It utilizes a second enzyme, glucose dehydrogenase (GDH), for NADPH regeneration.[9]
1. Materials:
-
Ketoreductase (KRED) preparation (lyophilized powder or solution).
-
Glucose Dehydrogenase (GDH) (lyophilized powder or solution).
-
Cofactor: NADP⁺ (sodium salt).
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Prochiral ketone substrate.
-
D-Glucose.
-
Organic solvent for extraction (e.g., ethyl acetate, MTBE).
-
(Optional) Co-solvent for substrate solubility (e.g., THF, isopropanol).[9]
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the potassium phosphate buffer.
-
Add D-glucose to a final concentration of ~1.1 equivalents relative to the ketone substrate (e.g., 110 mM for a 100 mM substrate concentration).
-
Add NADP⁺ to a final concentration of 0.5-1.0 mM (catalytic amount).
-
Dissolve the ketone substrate to the desired final concentration (e.g., 25-100 g/L). If needed, add a co-solvent (e.g., 10% v/v THF) to aid solubility.[9]
-
Adjust the pH of the solution to 7.0 using NaOH or HCl if necessary.
-
Initiate the reaction by adding the KRED (e.g., 1-2 g/L) and GDH (e.g., 0.5-1 g/L).[9][14]
3. Reaction Conditions and Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with stirring.
-
Monitor the pH. The formation of gluconic acid from glucono-lactone will cause the pH to drop. Maintain the pH at 7.0 by the controlled addition of a base (e.g., 8 N NaOH) using a pH-stat.[14]
-
Monitor the reaction progress by periodically taking samples and analyzing for substrate and product concentrations by GC or HPLC after a simple work-up (e.g., extraction into ethyl acetate).
4. Work-up and Analysis:
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., 2 volumes of MTBE or ethyl acetate).
-
Separate the organic phase. Extract the aqueous phase again with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol if necessary (e.g., by column chromatography).
-
Determine the yield and enantiomeric excess (chiral GC/HPLC).
Application Note: Enzyme Immobilization for Enhanced Stability and Reusability
Immobilization of KREDs onto solid supports is a key strategy for improving their operational stability and enabling their reuse over multiple cycles, which is crucial for industrial-scale applications.[13][18][19] Immobilization also facilitates the use of enzymes in continuous flow reactors, simplifying downstream processing and improving process efficiency.[15]
Common Immobilization Techniques:
-
Adsorption: Enzymes are physically adsorbed onto a support material (e.g., activated carbon, silica) through weak interactions.[18] This method is simple but can be prone to enzyme leaching.
-
Covalent Binding: Enzymes are attached to a support via stable covalent bonds, offering high stability against leaching.[18][19]
-
Entrapment: Enzymes are physically confined within the pores of a polymeric matrix, such as calcium alginate or agar.[13][18] This is a gentle method suitable for both isolated enzymes and whole cells.[13]
Benefits of Immobilization:
-
Enhanced Stability: Protection from harsh conditions like extreme pH, temperature, and organic solvents.[13][20]
-
Reusability: The catalyst can be easily recovered and reused for multiple batches, significantly reducing costs.[13]
-
Continuous Processing: Enables the use of packed-bed reactors for continuous production, leading to higher productivity.[15]
-
Simplified Downstream Processing: The catalyst is easily separated from the product stream, eliminating the need for complex separation steps.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. tandfonline.com [tandfonline.com]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Production of (R)-2-hydroxy-4-phenylbutyric acid
Welcome to the technical support center for the production of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for producing enantiomerically pure (R)-HPBA?
A1: The most desirable and efficient method is the asymmetric bioreduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1][2] This approach utilizes stereoselective enzymes, such as dehydrogenases or ketoreductases, to achieve a high theoretical yield (up to 100%) and excellent enantiomeric excess (>99%).[1][3] This method is generally preferred over the kinetic resolution of racemic mixtures.[1]
Q2: Which enzymes are commonly used for the asymmetric reduction of OPBA?
A2: Key enzymes for this transformation are ketoreductases (KREDs) and specific dehydrogenases. A notable example is a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus (specifically the Y52L/F299Y mutant), which shows high activity towards OPBA.[3][4] Carbonyl reductases (e.g., CpCR) are also effectively used, particularly for the synthesis of the ethyl ester, (R)-HPBE.[5]
Q3: Why is cofactor regeneration necessary, and what are the common strategies?
A3: The reductases used in (R)-HPBA production are dependent on nicotinamide cofactors (NADH or NADPH).[6] These cofactors are expensive, making their stoichiometric use economically unfeasible. Therefore, an efficient in-situ regeneration system is crucial.[1][3] Common strategies involve coupling the primary reductase with a second enzyme. Examples include:
-
Formate Dehydrogenase (FDH): Uses formate as a co-substrate, producing CO₂ as the sole byproduct, which simplifies downstream product purification.[1][3]
-
Glucose Dehydrogenase (GDH): Uses glucose as a co-substrate to regenerate the cofactor.[1][5]
Q4: Should I use a whole-cell biocatalyst or a purified enzyme?
A4: Both approaches have their merits. Whole-cell biocatalysis, typically using recombinant E. coli co-expressing the reductase and the cofactor regeneration enzyme, is often more cost-effective.[3] This method avoids the complex process of enzyme purification and keeps the cofactor regeneration system contained within the cell.[1][3] However, using purified enzymes can sometimes lead to higher product concentrations, as seen in a process that produced 182 mM (R)-HPBA, though it involved more complex purification steps and costly cofactor addition.[1][3]
Q5: What is a typical starting point for optimizing reaction conditions?
A5: Based on published studies, a good starting point for whole-cell biocatalysis would be a reaction buffer at pH 6.5, a temperature of 37°C, and agitation around 120 rpm.[1][2][3] You will also need to optimize the concentrations of the substrate (OPBA), the co-substrate (e.g., sodium formate), and the cell biomass (dry cell weight).[1][3]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Substrate Inhibition | High concentrations of the substrate, 2-oxo-4-phenylbutyric acid (OPBA), can inhibit the enzyme. Solution: Perform a substrate titration experiment to find the optimal concentration. Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory substrate level.[5][6] |
| Poor Substrate Solubility | OPBA may have limited solubility in aqueous buffers, reducing its availability to the enzyme. Solution: Add a water-miscible organic co-solvent like DMSO or isopropanol. Screen for co-solvent type and concentration (typically 5-20%) to find a balance between solubility and enzyme stability, as high concentrations can denature the enzyme.[6] |
| Incorrect or Depleted Cofactor | The reductase may require a specific cofactor (NADH or NADPH) that is either incorrect or has not been efficiently regenerated. Solution: Verify the cofactor requirement for your specific enzyme.[6] Ensure your cofactor regeneration system (e.g., FDH with formate or GDH with glucose) is active and all components are present in sufficient concentration. |
| Inactive Enzyme | The enzyme may have been denatured due to improper storage or handling. Solution: Store enzymes at the recommended temperature (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[6] Run a control reaction with a known substrate to confirm the enzyme's viability. |
| Sub-optimal pH | The reaction pH is outside the optimal range for the enzyme, which is typically between 6.0 and 8.0.[6][7] Solution: Screen a range of pH values to determine the optimum for your specific biocatalyst. An optimal pH of 6.5 has been reported for a D-nLDH system.[3] |
Issue 2: High Conversion but Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Enzyme Choice | The selected ketoreductase or dehydrogenase may not possess high stereoselectivity for the OPBA substrate. Solution: Screen a panel of different KREDs or dehydrogenases to identify an enzyme with higher selectivity for your target. |
| Reaction Temperature | Temperature can affect the flexibility of the enzyme's active site and, consequently, its stereoselectivity. Solution: Evaluate a range of temperatures (e.g., 20°C to 40°C) to find the optimal point that balances enzyme activity and enantioselectivity.[6] |
| Presence of Competing Enzymes | If using a whole-cell system, endogenous reductases from the host organism (E. coli) might be producing the undesired enantiomer. Solution: Consider using purified enzymes or an engineered host strain with specific reductase genes knocked out. |
Issue 3: Reaction Stalls or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | The accumulation of the product, (R)-HPBA, may be inhibiting the enzyme. Solution: Perform a product inhibition study by adding (R)-HPBA at the start of the reaction. If inhibition is confirmed, consider strategies for in-situ product removal.[6] |
| Inefficient Cofactor Regeneration | The cofactor regeneration system cannot keep up with the primary reaction, leading to a lack of available NADH or NADPH. Solution: Increase the concentration of the co-substrate (e.g., formate or glucose) or the amount of the regeneration enzyme (if using purified enzymes). For whole-cell systems, ensure optimal expression of the regeneration enzyme. |
| Enzyme Instability | The enzyme may not be stable under the reaction conditions for the required duration. Solution: Optimize reaction parameters such as temperature and pH to enhance stability.[7] Consider enzyme immobilization, which can improve stability and allow for easier reuse.[7][8] |
| pH Shift During Reaction | The formation of the acidic product (R)-HPBA can lower the pH of the reaction medium, moving it away from the enzyme's optimum. Solution: Use a stronger buffer or implement a pH control system (pH-stat) to maintain the optimal pH throughout the reaction. |
Data Presentation: Optimized Reaction Parameters
The following tables summarize quantitative data from successful (R)-HPBA and (R)-HPBE production experiments, providing a reference for process optimization.
Table 1: Whole-Cell Biocatalysis for (R)-HPBA Production [1][3][4][9]
| Parameter | Optimal Value |
| Biocatalyst | Recombinant E. coli co-expressing D-nLDHY52L/F299Y and FDH |
| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |
| Initial Substrate Conc. | 73.4 mM |
| Product Concentration | 71.8 mM |
| Co-substrate | Sodium Formate |
| pH | 6.5 |
| Temperature | 37°C |
| Cell Concentration | 6 g DCW L-1 |
| Reaction Time | 90 minutes |
| Enantiomeric Excess (ee) | >99% |
| Productivity | 47.9 mM h-1 |
Table 2: Whole-Cell Biocatalysis for (R)-HPBE Production with Fed-Batch Strategy [5]
| Parameter | Optimal Value |
| Biocatalyst | Recombinant E. coli co-expressing Carbonyl Reductase (CpCR) and GDH |
| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) |
| Final Substrate Conc. | 920 mM (via fed-batch) |
| Product Concentration | 912 mM |
| Co-substrate | Glucose (50 g/L) |
| pH | 7.5 |
| Temperature | 30°C |
| Additives | 3 mM Zn2+, 10% Ethanol |
| Reaction Time | 12 hours |
| Enantiomeric Excess (ee) | 99.9% |
| Conversion Rate | 98.3% |
Experimental Protocols
Protocol 1: Whole-Cell Asymmetric Reduction of OPBA
This protocol is based on the methodology for producing (R)-HPBA using a recombinant E. coli strain co-expressing a D-nLDH mutant and formate dehydrogenase (FDH).[1][3]
1. Biocatalyst Preparation: a. Culture the recombinant E. coli strain in a suitable medium (e.g., LB with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. b. Induce protein expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding. c. Harvest the cells by centrifugation (e.g., 6,000 rpm for 10 min). d. Wash the cell pellet twice with a phosphate buffer (e.g., 200 mM, pH 6.5). The washed cells can be used directly or stored frozen.
2. Biotransformation Reaction: a. Prepare the reaction mixture in a 200 mM phosphate buffer (pH 6.5). b. Add the substrate (OPBA) to the desired starting concentration (e.g., 75 mM). c. Add the co-substrate, sodium formate, in equimolar or slight excess to the substrate. d. Add the prepared E. coli cells to the desired concentration (e.g., 6 g Dry Cell Weight / L). e. Incubate the reaction at 37°C with agitation (e.g., 120 rpm).[2]
3. Monitoring and Analysis: a. Withdraw samples at regular intervals. b. Centrifuge the samples to pellet the cells. c. Analyze the supernatant using chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of OPBA and (R)-HPBA and to calculate the enantiomeric excess (ee).[1]
Visualizations
Caption: Workflow for (R)-HPBA production using whole-cell biocatalysis.
Caption: Troubleshooting logic for low or no enzyme activity.
Caption: Coupled enzyme system for cofactor (NADH) regeneration.
References
- 1. journals.plos.org [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 4. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hydroxy-4-phenylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxy-4-phenylbutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for obtaining enantiomerically pure (R)-2-hydroxy-4-phenylbutanoic acid?
A1: The main strategies for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid [(R)-HPBA] with high enantiomeric purity involve enzymatic and chemical methods. Enzymatic approaches often utilize the asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), using dehydrogenases or reductases.[1] Chemical synthesis can be achieved through the asymmetric hydrogenation of a keto-ester precursor.[2] A multi-step chemo-enzymatic process starting from benzaldehyde and pyruvic acid has also been developed, achieving a high overall yield.[3]
Q2: Why is cofactor regeneration important in the enzymatic synthesis of (R)-HPBA?
A2: The enzymatic reduction of 2-oxo-4-phenylbutanoic acid to (R)-HPBA requires a hydride donor, typically NADH or NADPH.[4][5] This cofactor is consumed in the reaction. For the process to be economically viable on a larger scale, the oxidized cofactor (NAD+ or NADP+) must be continuously regenerated back to its reduced form. This is often accomplished by using a coupled enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a co-substrate (like formate or glucose) to regenerate the NADH or NADPH.[5][6]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: Common starting materials include:
-
2-oxo-4-phenylbutyric acid (OPBA) for enzymatic bioreduction.[1][6]
-
Benzaldehyde and pyruvic acid for a four-step synthesis involving condensation, esterification, enzymatic reduction, and hydrogenation.[3]
-
Ethyl 2,4-dioxo-4-phenylbutyrate for a chemical synthesis route involving asymmetric hydrogenation.[2]
-
(R)-acetoxysuccinic anhydride and benzene for a multi-step chemical synthesis.[7]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction, including the consumption of the starting material and the formation of the product, can be monitored using High-Performance Liquid Chromatography (HPLC).[6][7] This technique allows for the quantification of both the substrate (e.g., OPBA) and the product [(R)-HPBA].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal reaction conditions (pH, temperature). | Optimize the pH and temperature for the specific enzyme or catalyst being used. For instance, some dehydrogenases have an optimal pH of around 6.5 to 8.5.[4][6] |
| Inactive enzyme or catalyst. | Verify the storage conditions and age of the enzyme or catalyst. Perform an activity assay to confirm its functionality. For chemical synthesis, ensure the catalyst has not been poisoned. | |
| Cofactor (NADH/NADPH) depletion in enzymatic reactions. | Implement an efficient cofactor regeneration system. This can be a coupled enzyme system like formate dehydrogenase or glucose dehydrogenase with their respective co-substrates.[4][5] | |
| Poor quality of starting materials. | Ensure the purity of starting materials like 2-oxo-4-phenylbutyric acid, as impurities can inhibit the reaction.[3] | |
| Low Enantiomeric Excess (ee) | Non-selective enzyme or catalyst. | Use a highly enantioselective enzyme or a chiral catalyst. For enzymatic routes, consider screening different dehydrogenases or reductases.[1] For chemical synthesis, ensure the chiral ligand is of high optical purity.[2] |
| Racemization of the product. | Check the reaction and workup conditions for factors that might cause racemization, such as harsh pH or high temperatures. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction over a longer period to ensure it has reached completion. |
| Enzyme or catalyst deactivation over time. | For longer reactions, consider the stability of your enzyme or catalyst under the reaction conditions. It may be necessary to add more catalyst or use an immobilized enzyme for better stability.[4] | |
| Substrate inhibition. | High concentrations of the substrate can sometimes inhibit enzyme activity. Consider a substrate feeding strategy to maintain a lower, optimal substrate concentration.[5] | |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Utilize chromatographic techniques such as flash chromatography or preparative HPLC for purification.[4] Crystallization can also be an effective method for purification and enhancing enantiomeric excess.[2] |
| Emulsion formation during workup. | If using a biphasic system, emulsions can form. Try adding brine or altering the pH to break the emulsion. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid
This protocol is based on the asymmetric bioreduction of 2-oxo-4-phenylbutyric acid (OPBA) using a recombinant E. coli expressing a dehydrogenase and a cofactor regeneration enzyme.[6]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Whole cells of recombinant E. coli expressing a suitable D-lactate dehydrogenase mutant and formate dehydrogenase.
-
Centrifuge
-
Incubator shaker
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM OPBA and 50 mM sodium formate in 200 mM phosphate buffer (pH 6.5).
-
Add the whole-cell biocatalyst to the reaction mixture to a final concentration of 6 g dry cell weight/L.
-
Incubate the reaction mixture at 37°C with shaking at 120 rpm.
-
Monitor the reaction progress by taking samples periodically. Centrifuge the samples at 12,000 rpm to pellet the cells.
-
Analyze the supernatant for OPBA and (R)-HPBA concentrations using HPLC.
-
The reaction is typically complete within 90 minutes under these conditions.[6]
Protocol 2: Chemical Synthesis of Ethyl (S)-2-hydroxy-4-phenylbutyrate
This protocol describes the synthesis via reduction and esterification.[7]
Materials:
-
(S)-2-acetoxy-4-oxo-4-phenylbutyric acid
-
Ethanol
-
Sulfuric acid
-
5% Palladium on carbon (Pd/C)
-
Hydrogen source
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve (S)-2-acetoxy-4-oxo-4-phenylbutyric acid (16.40 g) in 100 ml of ethanol.
-
Add 0.35 g of sulfuric acid and 1.55 g of 5% Pd/C (50% water content) to the solution.
-
Stir the mixture under a hydrogen atmosphere at 20°C for 40 hours.
-
Separate the palladium on carbon catalyst by filtration.
-
Add an additional 0.71 g of sulfuric acid to the filtrate.
-
Heat the mixture to reflux for 16 hours.
-
Distill off the solvent under reduced pressure.
-
Add 100 ml of ethanol to the residue and heat to reflux for another 4 hours.
-
The resulting product is an ethanol solution of ethyl (S)-2-hydroxy-4-phenylbutyrate.
Quantitative Data Summary
Table 1: Comparison of Enzymatic Synthesis Conditions and Yields
| Biocatalyst | Substrate (OPBA) Concentration | Product [(R)-HPBA] Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| E. coli co-expressing D-nLDH mutant and FDH | 73.4 mM | 71.8 mM | ~98% | >99% | [6][8] |
| Purified D-LDH and FDH | Not specified | 182 mM | Not specified | Not specified | [6] |
| Recombinant E. coli with CgKR2 and GDH (for ester) | 30 mM (OPBE) | Not specified | 98.3% (conversion) | 99.9% | [5] |
| Recombinant E. coli with CgKR2 and GDH (fed-batch) | 920 mM (OPBE) | 912 mM (R-HPBE) | ~99% | Not specified | [5] |
Diagrams
Caption: Enzymatic synthesis workflow for this compound.
Caption: Coupled enzyme system for cofactor (NADH) regeneration.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 8. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-4-phenylbutyric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-hydroxy-4-phenylbutyric acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this key chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 2-hydroxy-4-phenylbutyric acid?
A1: Common impurities often originate from the synthetic route. A primary precursor is 2-oxo-4-phenylbutyric acid, and incomplete reduction can leave it as a major impurity.[1][2] Other potential impurities include starting materials from upstream steps, byproducts from side reactions, and residual solvents used in the synthesis or extraction phases.[3][4] If the purification involves biocatalysis, byproducts like other organic acids (e.g., pyruvic, lactic, acetic) may also be present.[5]
Q2: Why is achieving high enantiomeric purity for (R)-2-hydroxy-4-phenylbutyric acid so critical?
A2: The biological activity of many pharmaceuticals is stereospecific. The (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid is a crucial precursor for synthesizing several widely used Angiotensin-Converting Enzyme (ACE) inhibitors.[6] The opposite (S)-enantiomer may be therapeutically inactive or could contribute to unforeseen side effects.[6] Therefore, regulatory bodies require high enantiomeric purity for such chiral drugs to ensure safety and efficacy.
Q3: What are the recommended analytical methods for assessing the chemical and enantiomeric purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method. For chemical purity (assessing impurities other than the enantiomer), a Reversed-Phase HPLC (RP-HPLC) method is typically used.[7][8] For determining enantiomeric purity (or enantiomeric excess, ee), a specialized Chiral HPLC method is required, which uses a Chiral Stationary Phase (CSP) to resolve the (R)- and (S)-enantiomers.[5][6][9]
Troubleshooting Recrystallization
Recrystallization is the primary method for purifying solid 2-hydroxy-4-phenylbutyric acid. The following Q&A guide addresses common issues.
Q4: My compound is "oiling out" and forming liquid droplets instead of crystals upon cooling. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.
-
Solution 1: Increase Solvent Volume. Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[10]
-
Solution 2: Change Solvent System. The initial solvent may be a poor choice. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes resolve this. Dissolve the compound in a minimum of the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until turbidity appears, then clarify with a drop of the "good" solvent before cooling.[11]
-
Solution 3: Check for Impurities. High levels of impurities can depress the melting point of the mixture, leading to oiling.[3] Consider a pre-purification step like an acid-base extraction if significant impurities are suspected.[12]
Q5: My final yield after recrystallization is very low. How can I improve it?
A5: A low yield typically indicates that too much product remained dissolved in the mother liquor.
-
Solution 1: Minimize Solvent Usage. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[13][14] Using excess solvent is a common cause of low recovery.
-
Solution 2: Ensure Complete Crystallization. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10] The solubility of the compound decreases significantly at lower temperatures.
-
Solution 3: Concentrate the Mother Liquor. If you suspect significant product loss, you can try to recover a second crop of crystals by carefully evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
Q6: Crystallization is not occurring, even after cooling in an ice bath. How can I induce it?
A6: Spontaneous nucleation can sometimes be slow to initiate.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure product, add it to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration, and then attempt to cool it again.
Q7: The purified product has a low and/or broad melting point range. What does this suggest?
A7: A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting point strongly suggests the presence of impurities.[13] The impurities disrupt the crystal lattice, requiring less energy to melt. The solution is to perform another recrystallization, ensuring slow crystal growth to exclude impurities from the lattice structure.[15]
Data Presentation
Table 1: Physicochemical Properties of (R)-2-hydroxy-4-phenylbutyric acid
| Property | Value | Reference |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [16] |
| CAS Number | 29678-81-7 | [16] |
| Molecular Formula | C₁₀H₁₂O₃ | [16] |
| Molecular Weight | 180.20 g/mol | [16] |
| Melting Point | 114-117 °C | [1] |
| Optical Activity | [α]²⁰/D −9.5° (c = 2.8 in ethanol) |
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Chemical Purity (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., MCI GEL CRS10W) |
| Mobile Phase | Acetonitrile and Water with 0.1% acid (e.g., Phosphoric or Formic Acid) | 2 mM CuSO₄ and Acetonitrile (e.g., 85:15 v/v) |
| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |
| Detection | UV at ~254 nm | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | 25 °C |
| Reference | [7][17] | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mix of ethanol and water or ether can be effective.[11][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it approaches boiling.[10]
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid adding excess solvent.[14]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[10][15]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize yield.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This protocol provides a general guideline; specific conditions must be optimized for the available column and system.[19]
-
Standard Preparation: Prepare a solution of the purified 2-hydroxy-4-phenylbutyric acid in the mobile phase at a known concentration (e.g., 0.5 mg/mL). Also prepare a standard of the racemic mixture to confirm the retention times of both enantiomers.
-
System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., 85:15 v/v 2 mM CuSO₄:Acetonitrile) until a stable baseline is achieved.[5]
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemic standard. Integrate the area of each peak.
-
Calculation: Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Visualizations
Caption: General workflow for the purification and analysis of 2-hydroxy-4-phenylbutyric acid.
Caption: Troubleshooting logic for inducing crystallization.
Caption: Decision pathway for selecting the appropriate HPLC analytical method.
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]
- 2. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. journals.plos.org [journals.plos.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. 2-Oxo-4-phenylbutyric acid | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. longdom.org [longdom.org]
- 16. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of (R)-HPBA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA). The focus is on addressing common issues related to cofactor regeneration, a critical aspect for the economic viability of this biocatalytic process.
Frequently Asked Questions (FAQs)
Q1: Why is cofactor regeneration necessary for the synthesis of (R)-HPBA?
A1: The enzymatic synthesis of (R)-HPBA involves the reduction of 2-oxo-4-phenylbutyric acid (OPBA) by an oxidoreductase. These enzymes require a stoichiometric amount of a reduced nicotinamide cofactor, typically NADH or NADPH, to proceed. These cofactors are expensive, making their use in stoichiometric quantities commercially unfeasible.[1][2][3] Therefore, an efficient in situ regeneration system is essential to continuously recycle the cofactor, allowing for a small, catalytic amount to be used for the production of a large amount of product.[1][2] This not only reduces costs but can also drive the reaction to completion and simplify product isolation.[1]
Q2: What are the common enzyme systems used for cofactor regeneration in this synthesis?
A2: A widely used and effective method for NADH or NADPH regeneration is the substrate-coupled approach. This involves a second enzyme and a sacrificial co-substrate. The most common systems include:
-
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)+ to NAD(P)H.[4][5] It is favored due to the low cost of glucose and the high activity and stability of many commercially available GDHs.[5]
-
Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, which is easily removed from the reaction mixture, driving the equilibrium towards product formation.[1]
-
Alcohol Dehydrogenase (ADH): An ADH can be used with a secondary alcohol like isopropanol as the co-substrate, which is oxidized to acetone.
Q3: How do I choose between an NADH- and NADPH-dependent reductase for (R)-HPBA synthesis?
A3: The choice depends on the specific activity and stereoselectivity of the available reductases for the substrate (OPBA). While both NADH and NADPH have nearly identical redox potentials, the chosen reductase will have a strict preference for one over the other.[6][7] The selection of the cofactor regeneration system will then be dictated by the cofactor requirement of the primary reductase. For example, if your reductase is NADPH-dependent, you will need a regeneration system that efficiently produces NADPH.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion of OPBA
Q: My reaction has stopped before all the starting material (OPBA) has been consumed, resulting in a low yield of (R)-HPBA. What are the possible causes and solutions?
A: Low yield or incomplete conversion is a common issue that can stem from several factors related to the enzymes, cofactor, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivation | 1. Check Enzyme Stability: The primary reductase or the regeneration enzyme (e.g., GDH) may be unstable under the reaction conditions (pH, temperature, presence of organic co-solvents). Review the stability profiles of your enzymes. Consider using a more robust, engineered enzyme if necessary.[8] 2. Substrate/Product Inhibition: High concentrations of the substrate (OPBA) or the product ((R)-HPBA) can inhibit one or both enzymes.[8] Perform initial rate kinetics at varying substrate concentrations to check for inhibition. A fed-batch strategy for the substrate can mitigate this issue. |
| Inefficient Cofactor Regeneration | 1. Limiting Co-substrate: Ensure the co-substrate for the regeneration enzyme (e.g., glucose for GDH) is not depleted. Monitor its concentration throughout the reaction and add more if necessary.[9] 2. pH Shift: The oxidation of the co-substrate can cause a drop in pH (e.g., formation of gluconic acid from glucose). This pH shift can move the reaction conditions away from the optimal pH for the enzymes. Use a well-buffered system or implement a pH-stat to maintain the optimal pH.[9] 3. Cofactor Degradation: Nicotinamide cofactors can degrade over long reaction times, especially at non-optimal pH and temperature. Minimize reaction time where possible and ensure conditions are optimal for cofactor stability. |
| Suboptimal Reaction Conditions | 1. Verify pH and Temperature: Confirm that the reaction pH and temperature are optimal for both enzymes in the system. The optimal conditions for the primary reductase and the regeneration enzyme may be a compromise. 2. Check Cofactor Concentration: While used in catalytic amounts, the initial cofactor concentration must be sufficient. A typical starting point is 0.1-1.0 mM. |
Issue 2: Poor Enantiomeric Excess (e.e.) of (R)-HPBA
Q: The enantiomeric excess of my (R)-HPBA product is lower than expected. What could be the cause?
A: Low enantiomeric excess points towards a lack of stereoselectivity in the reduction of OPBA.
| Potential Cause | Troubleshooting Steps |
| Poor Enzyme Stereoselectivity | 1. Verify Enzyme Specificity: Ensure the chosen reductase is highly selective for the production of the (R)-enantiomer. Review literature data or perform initial screening with small-scale reactions. 2. Contaminating Enzyme Activity: If using whole cells or cell lysates, there may be other endogenous reductases with opposite or poor stereoselectivity. Using a purified enzyme system can resolve this. If using whole cells, consider engineering the host strain to knock out competing reductase genes. |
| Racemization of Product | 1. Check for Racemases: In rare cases, contaminating enzymes in a cell lysate could cause racemization of the product. This is less likely but can be tested by incubating the purified (R)-HPBA with the cell lysate and monitoring the e.e. over time. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the enzymatic synthesis of (R)-HPBA using a coupled system with cofactor regeneration.
| Parameter | Value | Reference |
| Substrate (OPBA) Concentration | 10-50 g/L | [9] |
| Primary Enzyme Loading | 5-20% (w/w) of substrate | Varies |
| Regeneration Enzyme (GDH) Loading | 1-5 U/mg of primary enzyme | Varies |
| Co-substrate (Glucose) Concentration | 1.1-1.5 molar equivalents | [9] |
| Cofactor (NADH/NADPH) Concentration | 0.1-1.0 mM | Varies |
| pH | 6.5-8.0 | [9] |
| Temperature | 25-37 °C | Varies |
| Reaction Time | 8-24 hours | [9] |
| Conversion | >99% | [9] |
| Product (R)-HPBA e.e. | >99% | Varies |
Experimental Protocols
Protocol: Synthesis of (R)-HPBA using a Carbonyl Reductase and Glucose Dehydrogenase (GDH) for NADH Regeneration
This protocol provides a general procedure for the synthesis of (R)-HPBA from OPBA in a batch reaction.
1. Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Carbonyl Reductase (NADH-dependent)
-
Glucose Dehydrogenase (GDH)
-
β-NADH
-
D-Glucose
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
NaOH solution for pH adjustment
-
HPLC system with a chiral column for analysis
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose to the buffer to the desired concentration (e.g., 1.2 molar equivalents relative to OPBA).
-
Add the substrate, OPBA, and stir until dissolved. Adjust the pH to the desired value (e.g., 7.0) with NaOH.
-
Add the catalytic amount of NADH to the reaction mixture.
-
Initiate the reaction by adding the primary enzyme (Carbonyl Reductase) and the regeneration enzyme (GDH).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with stirring.
3. Monitoring and Work-up:
-
Monitor the reaction progress by taking samples periodically and analyzing the consumption of OPBA and the formation of (R)-HPBA by HPLC.
-
Maintain the pH of the reaction mixture throughout the process, as the formation of gluconic acid will lower the pH. A pH-stat is recommended for larger-scale reactions.[9]
-
Once the reaction has reached completion (typically >99% conversion), stop the reaction by denaturing the enzymes (e.g., by adding a water-immiscible organic solvent like ethyl acetate and lowering the pH to ~2-3 to precipitate the enzymes and facilitate product extraction).
-
Extract the (R)-HPBA into the organic solvent.
-
The product can be further purified by crystallization or chromatography.
Visualizations
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal Pathway for the Regeneration of Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability issues of 2-hydroxy-4-phenylbutanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydroxy-4-phenylbutanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: Solutions of this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect solutions from light and to avoid contact with strong oxidizing agents.[1][2] For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound, an alpha-hydroxy acid (AHA), in solution is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As with other AHAs, the pH of the solution is a critical factor, with stability generally decreasing at pH values away from neutral.[3][4] Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, analogous alpha-hydroxy acids with a phenyl group, such as mandelic acid, can undergo oxidation. A potential degradation pathway involves the oxidation of the alpha-hydroxy group to an alpha-keto acid, followed by decarboxylation and further oxidation of the resulting aldehyde. Another possibility, observed in microbial degradation of similar compounds, involves hydroxylation of the phenyl ring.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This technique allows for the separation and quantification of the intact compound from its potential degradation products. Periodic testing of the solution for the appearance of new peaks or a decrease in the main peak area can provide a quantitative measure of stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in the concentration of this compound over time. | Chemical Degradation: The solution may be degrading due to improper storage conditions (e.g., elevated temperature, exposure to light, or inappropriate pH). | 1. Review the storage conditions of your solution. Ensure it is stored in a cool, dark place in a tightly sealed container. 2. Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if appropriate for your application. 3. Prepare fresh solutions more frequently. |
| Appearance of unknown peaks in the HPLC chromatogram of the solution. | Formation of Degradation Products: The new peaks likely represent degradation products of this compound. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Precipitation or cloudiness in the solution. | Poor Solubility or Degradation: The compound may be precipitating out of solution due to low solubility in the chosen solvent or the formation of insoluble degradation products. | 1. Confirm the solubility of this compound in your solvent system. You may need to use a co-solvent or adjust the pH. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Discoloration of the solution. | Oxidation or Formation of Chromophoric Degradants: The solution may be turning yellow or brown due to oxidation or the formation of colored degradation products. | 1. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. 2. Store the solution under an inert atmosphere. 3. Investigate the identity of the colored species using techniques like UV-Vis spectroscopy in conjunction with HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 1 M | 24 - 72 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | 24 - 72 hours |
| Thermal Degradation | Elevated Temperature | 60°C to 80°C | 24 - 72 hours |
| Photodegradation | UV and/or Visible Light | ICH-compliant photostability chamber | 24 - 72 hours |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and the chosen concentration of HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and the chosen concentration of NaOH.
-
Oxidation: Mix equal volumes of the stock solution and the chosen concentration of H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at the desired temperature.
-
Photodegradation: Place a sample of the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method such as HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-20 min: 10-90% B 20-25 min: 90% B 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection Wavelength | 210 nm or 254 nm (based on the UV absorbance spectrum of the compound) |
| Injection Volume | 10 µL |
Methodology:
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the HPLC system. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
-
Analysis of Stressed Samples: Inject the samples obtained from the forced degradation study.
-
Data Evaluation:
-
Monitor for the appearance of new peaks in the chromatograms of the stressed samples.
-
Calculate the percentage degradation of this compound at each time point under each stress condition.
-
Evaluate the peak purity of the parent compound peak to ensure no co-elution with degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. forced degradation study: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Asymmetric Hydrogenation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in optimizing reaction conditions for asymmetric hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction shows low enantioselectivity (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess (ee) is a common issue that can stem from several factors. A systematic investigation of the catalyst, substrate, and reaction conditions is crucial.[1]
-
Chiral Ligand: The choice of ligand is paramount. The electronic and steric properties of the ligand create the chiral environment necessary for stereoselection. If feasible, screen a variety of ligand families (e.g., diphosphines, P,N ligands).[2][3] Even subtle structural changes to the ligand can significantly impact enantioselectivity.[2]
-
Solvent Effects: The solvent can profoundly influence the enantioselectivity of the reaction by affecting the stability of catalyst-substrate complexes and transition states.[4][5][6] In some cases, changing the solvent can even invert the enantiomer produced.[7] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities (e.g., protic vs. aprotic).[4][7][8]
-
Temperature: Temperature affects the energy difference between the diastereomeric transition states. Lowering the reaction temperature often increases enantioselectivity, as it amplifies the energetic preference for the transition state leading to the major enantiomer. However, this may come at the cost of a slower reaction rate.[2][7]
-
Hydrogen Pressure: The concentration of hydrogen in the solution can influence the reaction pathway and, consequently, the ee.[8] Both low and high pressures should be explored, as the optimal pressure is substrate and catalyst-dependent.[2][9] For some systems, high H₂ concentration improves ee, while for others, slow H₂ diffusion is beneficial.[8]
-
Additives: The presence of additives, such as bases or acids, can dramatically alter the catalytic activity and selectivity.[7] For instance, in Ru-catalyzed ketone hydrogenations, basic conditions are often required.[10]
Q2: I am observing low or incomplete conversion. What troubleshooting steps should I take?
A2: Poor conversion indicates an issue with catalyst activity, stability, or reaction conditions preventing the reaction from proceeding to completion.
-
Catalyst Deactivation/Poisoning: Catalysts can be deactivated by impurities in the substrate, solvent, or hydrogen gas.[11] Common poisons include sulfur, oxygen, halides, and water.[5] Ensure all reagents and gases are of high purity and that solvents are appropriately dried and degassed. The product itself can sometimes act as an inhibitor.[10] In some cases, catalyst deactivation is reversible; for example, brief exposure to air can regenerate Pd/C catalysts deactivated by alcoholic solvents.[12]
-
Catalyst Loading: Insufficient catalyst loading (a high substrate-to-catalyst ratio, S/C) can lead to incomplete conversion, especially if the catalyst has a limited turnover number (TON).[3] Try increasing the catalyst loading incrementally.
-
Hydrogen Pressure & Mass Transfer: Low hydrogen pressure can be a limiting factor.[3] Ensure the reactor is properly pressurized and that there are no leaks. Crucially, poor mixing (agitation) can lead to slow mass transfer of hydrogen from the gas phase into the liquid phase, making it the rate-limiting step.[8] Increase the stirring rate to improve gas-liquid mixing.
-
Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If conversion is low, a controlled increase in temperature may be necessary.[9]
-
Substrate Quality: Impurities in the starting material can inhibit the catalyst.[5] It is essential to use highly purified substrates.
Q3: My experimental results are not reproducible. What factors should I investigate?
A3: Poor reproducibility is often traced back to subtle, uncontrolled variations in experimental setup and materials.
-
Atmosphere Control: Many hydrogenation catalysts, particularly those involving precious metals and phosphine ligands, are sensitive to air and moisture.[5] Ensure rigorous exclusion of air and water using standard Schlenk line or glovebox techniques. Use high-purity inert gas for flushing and maintaining the reaction atmosphere.
-
Purity of Reagents and Solvents: Trace impurities can have a significant impact.[5] Use freshly purified and thoroughly dried solvents. Ensure the substrate is of consistent, high purity between runs.
-
Catalyst Integrity: Handle and store the catalyst and ligands under inert conditions to prevent degradation. If preparing the catalyst in situ, ensure the metal precursor and ligand are pure and combined in the correct stoichiometry.
-
Precise Control of Parameters: Small variations in temperature, pressure, and catalyst loading can lead to different outcomes.[5][9] Use calibrated equipment to ensure these parameters are consistent across all experiments.
Data Presentation: Parameter Comparison
Quantitative data is crucial for rational optimization. The following tables summarize the impact of different solvents and chiral ligands on representative asymmetric hydrogenation reactions.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of an α-Ketoester
This table illustrates the significant impact of the reaction solvent on both conversion and enantioselectivity. Non-protic solvents like ethyl acetate and CH₂Cl₂ often provide higher ee values.[4][7]
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | ee (%) |
| 1 | Ethyl Acetate | 6.0 | >99 | 72[7] |
| 2 | CH₂Cl₂ | 8.9 | >99 | 95+ |
| 3 | Toluene | 2.4 | >99 | 65[7] |
| 4 | THF | 7.5 | <95 | 60[7] |
| 5 | 2-Propanol | 19.9 | >99 | ~25[7] |
| 6 | Ethanol | 24.6 | >99 | ~20[7] |
Table 2: Ligand Screening for Ni-Catalyzed Asymmetric Hydrogenation of Levulinic Acid
This table demonstrates the critical role of the chiral ligand's structure in determining the outcome of the reaction.
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (S,S)-Ph-BPE | 99 | 98 |
| 2 | (S,S)-Chiraphos | 95 | 85 |
| 3 | (R)-BINAP | 80 | 70 |
| 4 | (R,R)-Me-DuPhos | 98 | 92 |
| 5 | (R)-ProPhos | 75 | 65 |
| (Data adapted from representative Ni-catalyzed ketoacid hydrogenation studies)[13] |
Experimental Protocols
Protocol: General Procedure for Ligand/Solvent Screening in a Parallel Reactor
This protocol outlines a typical workflow for screening reaction parameters to identify optimal conditions for a new asymmetric hydrogenation.
-
Reactor Preparation: Place an array of glass vials equipped with magnetic stir bars into a parallel pressure reactor block. Dry the vials thoroughly in an oven and allow them to cool under a stream of argon or nitrogen.
-
Catalyst Preparation (In-situ): In a glovebox, prepare a stock solution of the metal precursor (e.g., [Rh(COD)₂]BF₄) and a separate stock solution for each chiral ligand to be screened.
-
Reaction Setup:
-
To each vial, add the substrate (e.g., 0.1 mmol).
-
Dispense the appropriate volume of the metal precursor stock solution (e.g., 1 mol%) into each vial.
-
Dispense the corresponding volume of a specific ligand stock solution (e.g., 1.1 mol%) into each vial.
-
Add the desired solvent (e.g., 1.0 mL) to each vial.
-
-
Reaction Execution:
-
Seal the reactor block securely.
-
Purge the system by pressurizing with H₂ gas (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the reactor to the target pressure (e.g., 10 bar H₂).
-
Begin stirring and heat the block to the desired temperature (e.g., 30 °C).
-
-
Work-up and Analysis:
-
After the specified reaction time (e.g., 12 hours), cool the reactor, carefully vent the pressure, and purge with an inert gas.
-
Take an aliquot from each vial, pass it through a small plug of silica gel to remove the catalyst, and dilute with an appropriate solvent.
-
Analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee).
-
Visualizations: Workflows and Logic Diagrams
Diagrams generated using Graphviz provide clear visual guides for experimental planning and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. Chiral Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalysis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and issues encountered during Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your Friedel-Crafts acylation, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2][3] It is crucial to maintain anhydrous (dry) conditions.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2][4][5][6][7]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2][8][9] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1][8][9]
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of the substrate.[2][5][6]
-
Poor Reagent Quality: Impurities in the aromatic substrate, acylating agent (acyl halide or anhydride), or solvent can interfere with the reaction and lead to side products or catalyst deactivation.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: While Friedel-Crafts acylation is generally more selective than Friedel-Crafts alkylation, the formation of multiple products can still occur under certain circumstances.[3]
-
Polyacylation: Unlike its alkylation counterpart, polyacylation is less common because the acyl group deactivates the aromatic ring towards further substitution.[7][9][10][11][12][13] However, with highly activated aromatic rings (e.g., phenols, anilines), polyacylation might be observed.[1][3] To mitigate this, it is important to control the stoichiometry of the reactants.[14]
-
Isomer Formation: If the aromatic ring has multiple available positions for substitution, a mixture of isomers (ortho, meta, para) can be formed. The directing effects of the substituents on the ring will determine the major product.
-
Fries Rearrangement: When acylating a phenol, O-acylation can occur first, followed by a Fries rearrangement, which can lead to a mixture of ortho and para hydroxyketones.[15]
Issue 3: Reaction with Specific Functional Groups
Q3: Can I perform a Friedel-Crafts acylation on an aromatic compound containing an amine or an alcohol group?
A3: Directly performing a Friedel-Crafts acylation on an aromatic compound with an amine or alcohol group is problematic. The lone pair of electrons on the nitrogen or oxygen atom will react with the Lewis acid catalyst.[2][5][6] This forms a complex that deactivates the aromatic ring, preventing the desired acylation.[5][15]
-
Workaround: A common strategy is to protect the functional group before the acylation reaction.[3] For example, an amine can be acetylated to form an amide. The amide is less basic and still directs ortho- and para-substitution. The protecting group can be removed after the Friedel-Crafts reaction is complete.[15]
Issue 4: Physical State of the Reaction Mixture
Q4: The reaction mixture has become a thick, unmanageable slurry. What can I do?
A4: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[3]
-
Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane or 1,2-dichloroethane are common choices.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous mixture as much as possible.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst deactivation by moisture. | Use anhydrous reagents and solvents; dry glassware thoroughly.[1][2][3] |
| Deactivated aromatic substrate. | Use an alternative synthetic route if the ring is strongly deactivated.[1][2] | |
| Insufficient catalyst. | Use a stoichiometric amount or an excess of the Lewis acid catalyst.[1][8][9] | |
| Incompatible functional groups (e.g., -NH₂, -OH). | Protect the functional group prior to acylation.[3][15] | |
| Sub-optimal temperature. | Optimize the reaction temperature by running small-scale trials.[1] | |
| Multiple Products | Polyacylation on a highly activated ring. | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[14] |
| Formation of isomers. | Purification by chromatography or recrystallization is often necessary. | |
| Fries Rearrangement with phenols. | Consider alternative synthetic strategies or optimize conditions to favor the desired isomer.[15] | |
| Thick Slurry | Complexation of product with the catalyst. | Increase solvent volume; ensure efficient stirring.[3] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
Anisole (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[2]
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[2]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.[3][16] This will hydrolyze the aluminum chloride complex.[2][17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.[2][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: Catalyst deactivation and product complexation pathways in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Enzymatic Production of Organic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the effect of pH on the enzymatic production of organic acids.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the enzymatic production of organic acids?
A1: The pH of the reaction medium is a crucial factor that can significantly influence the yield and purity of organic acids produced through enzymatic processes. It directly affects the activity of the enzymes involved, the stability of the substrates and products, and can prevent the growth of contaminating microorganisms.[1] Enzymes have an optimal pH range at which they exhibit maximum catalytic activity. Deviations from this optimal pH can lead to a decrease in enzyme efficiency and, consequently, a lower yield of the desired organic acid.[1]
Q2: What are the general consequences of a suboptimal pH in my experiment?
A2: A suboptimal pH can lead to several issues, including:
-
Reduced Enzyme Activity: Drastic changes in pH can alter the three-dimensional structure of the enzyme, including the active site, which can lead to a partial or complete loss of activity.[1]
-
Substrate or Product Degradation: Some substrates, like oxaloacetate used in citric acid synthesis, are unstable at acidic or neutral pH and can degrade, reducing their availability for the enzymatic reaction.[2]
-
Formation of Byproducts: A non-optimal pH can favor side reactions or the production of unwanted organic acids. For instance, in citric acid fermentation, a pH above 2.5 can lead to the accumulation of gluconic and oxalic acids.[3]
-
Microbial Contamination: Maintaining a specific pH can inhibit the growth of competing microorganisms that could consume the substrate or produce undesirable compounds. The low pH maintained during citric acid production, for example, minimizes bacterial contamination.[3]
Q3: How do I determine the optimal pH for my specific enzyme?
A3: The optimal pH for an enzyme should be determined experimentally by performing the enzymatic assay over a range of pH values and measuring the reaction rate. This can be achieved by using a series of buffers with different pH values to prepare the reaction mixture. The pH at which the highest enzyme activity is observed is the optimal pH. It is also important to consider that the optimal pH for a purified enzyme in vitro may differ slightly from the optimal pH for production in a whole-cell fermentation system.
Troubleshooting Guides
Citric Acid Production
Issue: Low yield of citric acid.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH during production phase | The production of citric acid by Aspergillus niger is most efficient at a low pH, typically below 2.5.[3] If the pH is too high, it can lead to the formation of unwanted byproducts like oxalic and gluconic acid.[3] Monitor the pH of the fermentation broth regularly and adjust with sterile acid if necessary. |
| Incorrect initial pH for spore germination | While the production phase requires a low pH, the initial germination of A. niger spores requires a pH above 5. Ensure the initial pH of your culture medium is suitable for spore germination before the pH naturally drops due to the production of acids. |
| Reduced citrate synthase activity | Citrate synthase, a key enzyme in the citric acid cycle, has an optimal pH range of 7.8-8.5.[2] While the overall fermentation pH is low, intracellular pH may differ. If assaying the enzyme in vitro, ensure your buffer pH is within this optimal range.[2] |
Issue: High levels of contaminating oxalic or gluconic acid.
| Possible Cause | Troubleshooting Steps |
| pH of the fermentation medium is too high | Maintaining a pH below 2.5 is crucial to suppress the formation of oxalic and gluconic acids.[3] At a pH above 4, gluconic acid accumulation is favored, and above pH 6, oxalic acid production increases.[3] Implement strict pH control throughout the production phase. |
Lactic Acid Production
Issue: Low yield of lactic acid.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH for lactate dehydrogenase (LDH) | The optimal pH for lactate dehydrogenase varies depending on the direction of the reaction. For the conversion of pyruvate to lactate, the optimal pH is typically in the range of 7.0-7.8. For the reverse reaction, the optimum is higher, around 8.3-8.8. Ensure your reaction buffer is within the appropriate pH range for the desired reaction. |
| Acidification of the medium inhibiting cell growth | The accumulation of lactic acid will naturally decrease the pH of the fermentation broth. This can inhibit the growth of the lactic acid-producing microorganisms and reduce overall yield. Consider using a pH control system, such as the addition of a neutralizing agent like calcium carbonate, to maintain the pH within the optimal range for the microorganism. |
Gluconic Acid Production
Issue: Low yield of gluconic acid.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH for glucose oxidase | Glucose oxidase, the enzyme responsible for converting glucose to gluconolactone, typically has an optimal pH of around 5.5.[3] Operating outside of this pH can significantly reduce the enzyme's activity. |
| Further oxidation of gluconic acid | In some microbial systems, the produced gluconic acid can be further oxidized to 2-ketogluconic acid, reducing the final yield of gluconic acid. Maintaining a lower pH can sometimes inhibit this subsequent oxidation step. |
Quantitative Data on Optimal pH for Key Enzymes
| Organic Acid | Enzyme | Organism/Source | Optimal pH |
| Citric Acid | Citrate Synthase | Rat Liver | 8.7[4] |
| Citric Acid | Citrate Synthase | Porcine Heart | Varies with buffer and substrate concentration[5] |
| Citric Acid | Citrate Synthase | Rainbow Trout Heart | 8.5[6] |
| Lactic Acid | Lactate Dehydrogenase (Pyruvate to Lactate) | General | 7.0 - 7.8 |
| Lactic Acid | Lactate Dehydrogenase (Lactate to Pyruvate) | General | 8.3 - 8.8 |
| Gluconic Acid | Glucose Oxidase | Aspergillus niger | ~5.5[3] |
Experimental Protocols
Protocol: Spectrophotometric Assay of Citrate Synthase Activity at Different pH
This protocol is adapted from standard citrate synthase assay procedures.[7][8]
Principle:
Citrate synthase catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the citrate synthase activity.
Materials:
-
Spectrophotometer capable of reading at 412 nm
-
Cuvettes or 96-well microplate
-
Purified citrate synthase or cell/mitochondrial lysate
-
Assay Buffers (e.g., Tris-HCl or Potassium Phosphate) prepared at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Acetyl-CoA solution
-
Oxaloacetate solution
-
DTNB solution
-
Triton X-100 (optional, for lysing mitochondria)
Procedure:
-
Reagent Preparation:
-
Prepare a series of 100 mM assay buffers at the desired pH values.
-
Prepare stock solutions of acetyl-CoA, oxaloacetate, and DTNB in the appropriate assay buffer. Keep on ice.
-
-
Reaction Setup:
-
Set the spectrophotometer to 412 nm and the desired temperature (e.g., 25°C or 30°C).
-
For each pH value to be tested, prepare a reaction mixture in a cuvette or microplate well. A typical reaction mixture contains:
-
Assay Buffer (at the specific pH)
-
DTNB solution
-
Acetyl-CoA solution
-
Enzyme sample (e.g., purified citrate synthase or cell lysate)
-
Triton X-100 (if using intact mitochondria to ensure lysis)
-
-
Prepare a blank for each pH by omitting the enzyme sample.
-
-
Initiate the Reaction:
-
Start the reaction by adding the oxaloacetate solution to the reaction mixture.
-
Mix quickly and immediately place the cuvette in the spectrophotometer.
-
-
Data Collection:
-
Record the absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each pH value.
-
Determine the initial linear rate of the reaction (ΔA/min) for each pH.
-
The pH that yields the highest ΔA/min is the optimal pH for citrate synthase under the tested conditions.
-
Signaling Pathways and Experimental Workflows
Glycolysis and Citric Acid Cycle
Caption: Overview of Glycolysis and the Citric Acid Cycle.
Lactic Acid Fermentation
Caption: Lactic Acid Fermentation Pathway.
Gluconic Acid Production
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. benchchem.com [benchchem.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subunit equilibria of porcine heart citrate synthase. Effects of enzyme concentration, pH, and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. sciencellonline.com [sciencellonline.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
Technical Support Center: Overcoming Enzyme Inhibition by Reaction Intermediates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to identify, characterize, and overcome enzyme inhibition caused by reaction intermediates, including products and downstream metabolites.
Frequently Asked Questions (FAQs)
Q1: My enzyme's reaction rate is decreasing over time, even though I started with a saturating substrate concentration. What are the likely causes?
A decreasing reaction rate can stem from several factors. Systematically investigating these possibilities is key to identifying the root cause. The most common culprits include:
-
Substrate Depletion: The initial substrate concentration may not have been sufficient to maintain saturation throughout the entire measurement period, causing the rate to slow as the substrate is consumed.
-
Approach to Equilibrium: For reversible reactions, as the product accumulates, the rate of the reverse reaction (product to substrate) increases until it matches the forward reaction rate, at which point the net rate is zero.[1]
-
Product Inhibition: The product of the reaction itself may be binding to the enzyme and inhibiting its activity. This is a common form of feedback regulation in metabolic pathways.[1]
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH instability, or the presence of proteases.[1]
-
Time-Dependent Irreversible Inhibition: A reaction intermediate or the product might be reacting covalently with the enzyme, causing irreversible inactivation over time.[1]
To begin troubleshooting, it is crucial to measure the initial, linear rate of the reaction, as this minimizes the impact of these factors.[1]
Q2: How can I experimentally distinguish between product inhibition and enzyme instability?
To differentiate between these two possibilities, you can perform the following control experiments:
-
Pre-incubation without Substrate: Incubate the enzyme in the reaction buffer for the full duration of a standard assay without adding the substrate. At the end of the incubation period, initiate the reaction by adding the substrate and measure the initial velocity. If the enzyme is unstable under the assay conditions, this initial velocity will be significantly lower than that of a reaction started at time zero.
-
"Spiking" with Product: Set up a reaction and add a known concentration of the reaction product at the beginning (time zero). If the initial reaction rate is significantly lower compared to a control without added product, it strongly suggests product inhibition.
Q3: What is feedback inhibition and how does it relate to reaction intermediates?
Feedback inhibition is a crucial cellular regulatory mechanism where the end product of a metabolic pathway binds to and inhibits an enzyme that acts earlier in the pathway.[2] This end product can be considered a downstream reaction intermediate. This process efficiently prevents the overproduction of metabolites by slowing down its own synthesis pathway when its concentration is high enough.[2] For example, ATP, the final product of cellular respiration, allosterically inhibits key enzymes in the glycolytic pathway to modulate energy production based on the cell's needs.[2]
Q4: My reaction rate decreases at very high substrate concentrations. Is this also a form of intermediate inhibition?
This phenomenon is known as substrate inhibition , where the substrate itself can bind to the enzyme in a non-productive manner at high concentrations, leading to a decrease in the reaction rate.[3] This can happen if there are two substrate-binding sites on the enzyme: a high-affinity catalytic site and a lower-affinity inhibitory site.[3] At very high concentrations, the inhibitory site becomes occupied, reducing the enzyme's catalytic efficiency. While the substrate is the primary reactant, the enzyme-substrate complex can be considered a key reaction intermediate, and in this case, its over-formation in a non-productive state leads to inhibition.
Troubleshooting Guides
Issue: Observed reaction velocity is lower than expected or decreases rapidly.
This troubleshooting workflow can help diagnose the underlying cause of reduced enzyme activity.
Strategies and Experimental Protocols
Strategy 1: Removing the Inhibitory Product with a Coupled Enzyme Assay
A highly effective method for overcoming product inhibition is to continuously remove the product as it is formed. This is achieved by introducing a second, "coupling" enzyme that uses the inhibitory product as its substrate.[1]
-
Select a Coupling Enzyme: Choose a second enzyme (Enzyme 2) that specifically and rapidly converts the inhibitory product (P) into a new, non-inhibitory product (P'). The coupling enzyme should have a low Km for P and be highly active under the same buffer, pH, and temperature conditions as your primary enzyme (Enzyme 1).[1]
-
Establish a Detection Method: The reaction progress can be monitored by measuring the consumption of a co-substrate or the formation of a product from the second reaction. For example, if the coupling reaction uses NADH, you can monitor the decrease in absorbance at 340 nm.
-
Optimize Coupling Enzyme Concentration: The key to a successful coupled assay is ensuring the second reaction is much faster than the first, so the concentration of the inhibitory intermediate (P) remains near zero. To find the optimal concentration of Enzyme 2, perform the following:
-
Set up your primary reaction (with Enzyme 1 and Substrate S).
-
Run a series of assays where you vary the concentration of Enzyme 2.
-
The measured rate of the overall reaction should increase with the concentration of Enzyme 2 until it reaches a plateau. The optimal concentration of Enzyme 2 is the lowest concentration that gives the maximum, plateaued rate.[1]
-
-
Validate the Assay: Once optimized, confirm that the measured reaction rate is directly proportional to the concentration of your primary enzyme (Enzyme 1) and not limited by the coupling step.[1]
Strategy 2: Characterizing the Type of Inhibition
If removing the intermediate is not feasible, you must characterize its inhibitory mechanism. This is done by measuring the initial reaction rates at various substrate and inhibitor (product) concentrations.
-
Prepare Reagents:
-
Buffer: A buffer solution that maintains the optimal pH for the enzyme.[4]
-
Enzyme Stock: A concentrated stock of your purified enzyme.
-
Substrate Stock: A series of dilutions of your substrate, typically ranging from 0.1x Km to 10x Km.
-
Inhibitor Stock: Prepare several fixed concentrations of your inhibitor (the reaction product).
-
-
Set Up Reactions: For each fixed inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity across the full range of substrate concentrations.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]).
-
To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk (double-reciprocal) plot (1/v vs. 1/[S]).
-
The pattern of the lines on the Lineweaver-Burk plot reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second quadrant (off of either axis).
-
-
Data Presentation: Quantifying Inhibition
The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[5] A smaller Ki value indicates a more potent inhibitor.[6] Ki values are crucial for comparing the effects of different intermediates or for evaluating the success of enzyme engineering efforts aimed at reducing product inhibition.
Table 1: Example Inhibition Data for Cytochrome P450 Isozymes by Zinc Oxide Nanoparticles (ZnONPs)
This table serves as an example of how to present inhibition data, summarizing the mode of inhibition and the experimentally determined Ki values.
| Enzyme (Isozyme) | Inhibitor (Particle Type) | Mode of Inhibition | Ki (μg/mL) |
| P450-1A2 | ZnONP50 | Competitive | 1.1 ± 0.1 |
| ZnONP100 | Competitive | 1.9 ± 0.2 | |
| ZnOBP | Competitive | 2.5 ± 0.3 | |
| P450-2A6 | ZnONP50 | Non-competitive | 1.5 ± 0.1 |
| ZnONP100 | Non-competitive | 2.8 ± 0.2 | |
| ZnOBP | Non-competitive | 3.6 ± 0.4 | |
| P450-3A5 | ZnONP50 | Mixed | 0.9 ± 0.1 |
| ZnONP100 | Mixed | 1.7 ± 0.2 | |
| ZnOBP | Mixed | 2.2 ± 0.2 |
Data adapted from a study on the size-dependent inhibition of human cytochrome P450 isozymes. This serves as a formatting example.[7]
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Enzyme_inhibitor [bionity.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scalability of Biocatalytic Production of Chiral Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scaling-up of biocatalytic processes for chiral intermediate production.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased or Stalled Reaction Rate Upon Scale-Up
Q: My biocatalytic reaction worked well at the lab scale (milligram to gram), but the reaction rate has significantly decreased or stalled after scaling up to a larger reactor. What are the potential causes and how can I troubleshoot this?
A: This is a common issue when transitioning from small-scale to larger-scale biocatalytic processes.[1][2] Several factors could be contributing to this problem. Here’s a step-by-step guide to diagnose and resolve the issue:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor diffusion of substrates to the enzyme and removal of products from the enzyme's vicinity.[3][4] This creates concentration gradients, where the enzyme is essentially "starved" of substrate or inhibited by high local product concentrations.[5]
-
Solution:
-
Increase the agitation speed to improve mixing. However, be cautious of excessive shear stress which can denature the enzyme.[6]
-
Optimize the impeller design and reactor geometry to ensure homogenous mixing.[6]
-
Consider using a different reactor type, such as a continuous stirred-tank reactor (CSTR) or a packed bed reactor with immobilized enzymes, which can offer better mass transfer characteristics.[7][8]
-
-
-
Poor Oxygen Supply (for aerobic reactions): If your reaction requires oxygen, the oxygen transfer rate (OTR) might be insufficient in a larger vessel. Oxygen has low solubility in aqueous media, and its transfer can be a rate-limiting step.[9]
-
Solution:
-
Increase the aeration rate (sparging) and agitation.
-
Use oxygen-enriched air or pure oxygen.
-
Optimize the sparger design to create smaller bubbles, increasing the surface area for oxygen transfer.
-
-
-
Temperature or pH Gradients: Inadequate mixing in large reactors can also lead to localized "hot spots" or pH variations, which can negatively impact enzyme activity and stability.[6]
-
Solution:
-
Ensure the reactor has an efficient heat exchange system (e.g., cooling jacket, internal coils).[9]
-
Implement multiple pH probes at different locations within the reactor to monitor and control pH homogeneity.
-
-
-
Substrate or Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity.[10][11] This effect might be more pronounced at a larger scale due to higher initial substrate loading or product accumulation.
Issue 2: Low Enantioselectivity at Larger Scale
Q: I'm observing a significant drop in the enantiomeric excess (ee) of my chiral product upon scaling up the reaction. What could be the reason, and how can I address it?
A: A decrease in enantioselectivity during scale-up can be frustrating. Here are some potential causes and their solutions:
-
Sub-optimal Reaction Conditions: Changes in local temperature, pH, or solvent concentration due to poor mixing can affect the enzyme's conformation and, consequently, its stereoselectivity.
-
Solution: As with stalled reactions, focus on improving mixing and ensuring uniform reaction conditions throughout the reactor.
-
-
Presence of Inhibitors or Competing Reactions: Impurities in larger batches of starting materials or leaching of substances from the reactor components could inhibit the desired enzymatic reaction or promote non-selective side reactions.
-
Solution:
-
Analyze the purity of your starting materials at the larger scale.
-
Ensure the reactor materials are inert and compatible with your reaction components.
-
-
-
Mass Transfer Effects: In some cases, mass transfer limitations can affect the apparent enantioselectivity of the enzyme.[13]
-
Solution: Improving mass transfer through better mixing or enzyme immobilization can help mitigate this issue.
-
Issue 3: Difficulties with Downstream Processing and Product Isolation
Q: After a successful large-scale reaction, I'm facing challenges with product isolation, such as emulsion formation during extraction or difficulty in removing the enzyme. How can I improve my downstream processing?
A: Downstream processing is a critical and often challenging aspect of scaling up biocatalytic reactions.[1][2] Here are some common problems and solutions:
-
Emulsion Formation: The presence of proteins (the enzyme) and other cellular components (if using whole cells) can lead to stable emulsions during solvent extraction.
-
Solution:
-
Adjust the pH of the aqueous phase to the enzyme's isoelectric point to precipitate the protein before extraction.
-
Add a salting-out agent (e.g., NaCl, (NH₄)₂SO₄) to break the emulsion.
-
Consider using membrane filtration to separate the enzyme before extraction.
-
-
-
Enzyme Removal: Efficient removal of the biocatalyst is crucial for product purity and can be a significant cost driver.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using biocatalysis for the production of chiral intermediates in the pharmaceutical industry?
A1: Biocatalysis offers several advantages over traditional chemical synthesis for producing chiral intermediates:[16][17][18]
-
High Selectivity: Enzymes exhibit high stereo-, regio-, and chemo-selectivity, often eliminating the need for protecting groups and reducing side reactions.[18][19]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the formation of degradation byproducts.[16][20]
-
Environmental Sustainability ("Green Chemistry"): Biocatalysis is considered a greener technology due to the use of biodegradable catalysts (enzymes) and often aqueous reaction media, minimizing the use of hazardous organic solvents and metal catalysts.[21][22]
-
Improved Safety: Operating under mild conditions reduces the risks associated with high-pressure or high-temperature reactions.
Q2: How can I improve the stability of my enzyme for an industrial-scale process?
A2: Enzyme stability is a critical factor for the economic feasibility of a biocatalytic process.[23] Here are several strategies to enhance enzyme stability:[24]
-
Enzyme Engineering: Techniques like directed evolution and rational design can be used to create more robust enzyme variants with improved tolerance to temperature, pH, and organic solvents.[[“]][15][20]
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its operational stability and allow for reuse over multiple batches.[15][23]
-
Reaction Medium Engineering: The addition of stabilizers such as polyols (e.g., glycerol, sorbitol), sugars, or polymers to the reaction medium can help preserve the enzyme's structure and activity.
-
Process Optimization: Operating the reaction under optimal conditions of temperature, pH, and substrate concentration will minimize enzyme denaturation and inactivation.
Q3: What are the different types of bioreactors used for scalable biocatalytic production?
A3: The choice of bioreactor is crucial for the success of a scaled-up process. Common types include:
-
Stirred-Tank Reactor (STR): The most common type, suitable for a wide range of reactions. However, achieving uniform mixing and avoiding shear stress can be challenging at a large scale.[6][8]
-
Packed-Bed Reactor (PBR): Used with immobilized enzymes, where the catalyst is packed into a column and the substrate solution is passed through it. PBRs offer high volumetric productivity and simplified downstream processing.[7][8]
-
Membrane Reactor: Integrates the biocatalytic reaction with a membrane separation process, allowing for continuous product removal and enzyme retention. This is particularly useful for reactions suffering from product inhibition.
-
Microreactors: Offer excellent mass and heat transfer, but are typically used for process development and small-scale production.[3][7][25]
Q4: How do I choose between using a whole-cell biocatalyst and an isolated enzyme?
A4: The decision to use a whole-cell system or an isolated enzyme depends on several factors:
| Feature | Whole-Cell Biocatalyst | Isolated (Free or Immobilized) Enzyme |
| Cost | Generally lower cost as enzyme purification is not required. | Higher initial cost due to purification and/or immobilization. |
| Cofactor Regeneration | Often has endogenous systems for cofactor (e.g., NAD(P)H) regeneration. | Requires an external cofactor regeneration system, adding complexity and cost. |
| Stability | The cellular environment can protect the enzyme, leading to higher operational stability. | May be less stable unless stabilized by immobilization or other methods. |
| Mass Transfer | The cell membrane can create an additional barrier to substrate and product diffusion. | Generally better mass transfer, especially for immobilized enzymes. |
| Downstream Processing | More complex due to the presence of other cellular components. | Simpler, leading to higher product purity. |
| Side Reactions | The presence of other enzymes in the cell can lead to unwanted side reactions. | Highly specific, minimizing the formation of byproducts. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Bioreactor Types
| Bioreactor Type | Typical Volume | Mixing | Mass Transfer | Heat Transfer | Biocatalyst Form | Key Advantage | Key Disadvantage |
| Stirred-Tank Reactor (STR) | 1 L - >10,000 L | Mechanical Agitation | Can be limited at large scale | Good with jackets/coils | Free enzyme or whole cells | Versatile and well-understood | Potential for shear stress and non-uniform mixing |
| Packed-Bed Reactor (PBR) | 100 mL - 5,000 L | Plug Flow | Generally good | Can be challenging | Immobilized enzyme | High volumetric productivity, easy catalyst separation | Potential for clogging and pressure drop |
| Membrane Reactor | 1 L - 1,000 L | Mechanical Agitation | Good | Good | Free or immobilized enzyme | In-situ product removal, continuous operation | Membrane fouling and cost |
| Microreactor | < 1 L | Diffusion | Excellent | Excellent | Immobilized enzyme | Precise control, rapid process development | Limited throughput, potential for clogging |
Table 2: Common Cofactor Regeneration Systems for Oxidoreductases
| Regeneration System | Enzyme(s) | Cosubstrate | Product | Key Features |
| Formate Dehydrogenase (FDH) | Formate Dehydrogenase | Formate | CO₂ | High thermodynamic driving force, inexpensive cosubstrate. |
| Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase | Glucose | Gluconic acid | High activity, but can lead to pH changes. |
| Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase | Isopropanol | Acetone | Inexpensive cosubstrate, but product can inhibit the main reaction. |
Experimental Protocols
Protocol 1: Determination of Enzyme Activity and Kinetic Parameters
This protocol outlines a general method for determining the activity and kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme using a spectrophotometric assay.[26][27]
1. Materials:
-
Enzyme solution of known concentration
-
Substrate stock solution
-
Reaction buffer (at optimal pH for the enzyme)
-
Spectrophotometer
-
Cuvettes
-
Stop solution (e.g., acid or base to quench the reaction)
2. Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in the reaction buffer, typically ranging from 0.1 x Kₘ to 10 x Kₘ (if Kₘ is known) or a wide range if it is unknown.
-
Set up the Reaction:
-
In a cuvette, add the reaction buffer and the substrate solution.
-
Equilibrate the cuvette to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the enzyme solution. Mix quickly.
-
-
Monitor the Reaction:
-
Record the change in absorbance at a specific wavelength corresponding to the formation of the product or consumption of the substrate over time.
-
Ensure the initial rate measurement is taken during the linear phase of the reaction.
-
-
Calculate the Initial Reaction Rate (v₀):
-
Determine the slope of the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per unit time to the change in concentration per unit time using the Beer-Lambert law (A = εcl).
-
-
Determine Kinetic Parameters:
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine Vₘₐₓ and Kₘ.
-
Protocol 2: High-Throughput Screening for Improved Enzyme Stability
This protocol describes a method for screening a library of enzyme variants for improved thermostability.
1. Materials:
-
96-well PCR plates
-
96-well microplates (for activity assay)
-
Multi-channel pipette
-
PCR machine with a temperature gradient function
-
Plate reader (spectrophotometer or fluorometer)
-
Enzyme variant library (e.g., from directed evolution)
-
Substrate solution
-
Reaction buffer
2. Procedure:
-
Aliquot Enzyme Variants: Dispense equal amounts of each enzyme variant from your library into the wells of a 96-well PCR plate. Include the wild-type enzyme as a control.
-
Heat Challenge:
-
Place the PCR plate in a thermocycler.
-
Incubate the plate across a temperature gradient for a defined period (e.g., 30 minutes). This will expose different columns of the plate to different temperatures.
-
-
Cooling and Centrifugation:
-
After the heat treatment, cool the plate on ice for 5-10 minutes.
-
Centrifuge the plate briefly to collect any condensate.
-
-
Residual Activity Assay:
-
Transfer a small aliquot of each heat-treated enzyme variant to a new 96-well microplate containing the reaction buffer and substrate.
-
Also, prepare a control plate with non-heat-treated enzyme variants.
-
Monitor the reaction progress in a plate reader.
-
-
Data Analysis:
-
Calculate the residual activity for each variant at each temperature by dividing the activity of the heat-treated enzyme by the activity of the non-heat-treated enzyme.
-
Identify variants that retain a higher percentage of their activity at elevated temperatures compared to the wild-type enzyme.
-
Visualizations
Caption: Troubleshooting workflow for decreased reaction rates upon scale-up.
Caption: Logical workflow of a typical biocatalytic production process.
References
- 1. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 2. Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions [rsc.org]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 13. Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. international-pharma.com [international-pharma.com]
- 21. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Stability of biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhancing stability of enzymes for industrial applications: molecular insights and emerging approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Chemical and Enzymatic Synthesis of (R)-HPBA
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Route for (R)-3-hydroxy-4-(p-hydroxyphenyl)butanoic acid
(R)-3-hydroxy-4-(p-hydroxyphenyl)butanoic acid, commonly known as (R)-HPBA, is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of this compound is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a detailed comparative analysis of the two primary methodologies for synthesizing (R)-HPBA: traditional chemical synthesis and modern enzymatic synthesis. We will delve into the experimental protocols, quantitative performance metrics, and the inherent advantages and disadvantages of each approach to assist researchers in making informed decisions for their specific applications.
Quantitative Data Summary
The following table provides a side-by-side comparison of key performance indicators for representative chemical and enzymatic synthesis routes for (R)-HPBA or its derivatives.
| Parameter | Chemical Synthesis (Multi-step) | Enzymatic Synthesis (Biocatalytic Reduction) |
| Starting Materials | Benzaldehyde, Pyruvic Acid | 2-oxo-4-phenylbutyric acid (OPBA) |
| Key Reagents/Catalyst | Various organic reagents, chiral catalysts | Recombinant E. coli expressing D-lactate dehydrogenase and formate dehydrogenase |
| Number of Steps | 4 | 1 (whole-cell catalysis) |
| Overall Yield | ~82% | >97% conversion |
| Enantiomeric Excess (ee) | Optically Pure (not specified) | >99% |
| Reaction Time | Multiple steps with varying times | 90 minutes |
| Reaction Temperature | -5°C to 25°C (step-dependent) | 30°C |
| pH | Not specified (organic solvents) | 6.5 |
| Solvent | Organic solvents (e.g., methanol, ether) | Phosphate buffer (aqueous) |
| Downstream Processing | Multiple purification steps | Simplified due to clean conversion |
Experimental Protocols
Chemical Synthesis: A Four-Step Approach
A representative chemical synthesis of (R)-HPBA ethyl ester involves a four-step process starting from readily available benzaldehyde and pyruvic acid. This method relies on classical organic reactions to build the carbon skeleton and introduce the chiral center.
Step 1: Condensation Under an inert atmosphere, benzaldehyde is dissolved in an organic solvent. Pyruvic acid is added at a low temperature (-5 to 5°C). A strong base in methanol is then slowly added, and the reaction is stirred for 5-12 hours at 20-25°C. The resulting unsaturated keto acid salt is filtered and washed.
Step 2: Esterification The product from the first step is esterified to protect the carboxylic acid.
Step 3: Asymmetric Reduction This is the key chirality-inducing step. The unsaturated ketoester is subjected to asymmetric reduction using a ketoreductase and a cofactor like NADP+. This reaction is typically carried out at 30°C for 24 hours.
Step 4: Hydrogenation The double bond in the molecule is hydrogenated to yield the final product, (R)-2-hydroxy-4-phenylbutanoate.
This multi-step process, while effective, requires careful control of reaction conditions at each stage and involves multiple intermediate purification steps. The overall yield is reported to be approximately 82%.[1]
Enzymatic Synthesis: A One-Pot Biocatalytic Reduction
The enzymatic synthesis of (R)-HPBA offers a more direct and environmentally benign alternative. A highly efficient method utilizes a whole-cell biocatalyst, typically recombinant Escherichia coli, engineered to co-express a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and a formate dehydrogenase (FDH).[2][3][4]
Biocatalyst Preparation: Recombinant E. coli cells co-expressing the mutant D-nLDH and FDH are cultured in a suitable medium (e.g., Luria-Bertani) with appropriate antibiotics. The cells are induced to express the enzymes, harvested by centrifugation, and washed.
Biotransformation: The reaction is carried out in a phosphate buffer (pH 6.5) containing the substrate, 2-oxo-4-phenylbutyric acid (OPBA), sodium formate as a co-substrate for cofactor regeneration, and the whole-cell biocatalyst. The reaction mixture is incubated at 30°C with stirring. The D-nLDH selectively reduces the ketone group of OPBA to the (R)-hydroxyl group of HPBA, while the FDH regenerates the necessary NADH cofactor by oxidizing formate to carbon dioxide. This coupled system drives the reaction to completion.
Under optimal conditions, this enzymatic process can achieve a conversion of over 97% of the starting material to (R)-HPBA in just 90 minutes, with an enantiomeric excess greater than 99%.[3][4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of (R)-HPBA.
Caption: Workflow for the multi-step chemical synthesis of (R)-HPBA ester.
Caption: Workflow for the one-pot enzymatic synthesis of (R)-HPBA.
Comparative Analysis: A Logical Overview
The choice between chemical and enzymatic synthesis depends on a variety of factors, including the desired scale of production, cost considerations, environmental impact, and the need for high stereochemical purity. The following diagram outlines the key comparative aspects.
Caption: Logical comparison of chemical vs. enzymatic synthesis of (R)-HPBA.
Conclusion
For the synthesis of (R)-HPBA, the enzymatic approach presents a compelling case for its adoption, particularly in pharmaceutical development where high purity and sustainable manufacturing are paramount. The one-pot reaction, mild conditions, exceptional enantioselectivity, and high conversion rates are significant advantages over the multi-step, resource-intensive chemical synthesis.[5] While chemical synthesis offers versatility, the enzymatic route for (R)-HPBA is a highly optimized and efficient process. The development of robust and recyclable biocatalysts further enhances the economic viability of enzymatic synthesis on an industrial scale. Researchers and drug development professionals should consider the enzymatic synthesis of (R)-HPBA as a superior alternative that aligns with the principles of green chemistry and efficient manufacturing.
References
A Comparative Guide to the Validation of 2-hydroxy-4-phenylbutanoic Acid Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For 2-hydroxy-4-phenylbutanoic acid, a key chiral building block, accurate validation of its enantiomeric purity is paramount. This guide provides an objective comparison of the principal analytical methods for determining the enantiomeric excess of this compound, complete with supporting experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, precision, sensitivity, analysis time, and sample throughput. The following table summarizes the key performance characteristics of the most common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals. | Differential migration of enantiomers in a capillary under the influence of an electric field, facilitated by a chiral selector in the buffer. |
| Sample State | Liquid | Gas (after derivatization) | Liquid | Liquid |
| Derivatization | Not usually required. | Often required to increase volatility and thermal stability. | Not required for the analyte, but a chiral solvating or derivatizing agent is added. | Not usually required. |
| Resolution | Excellent, baseline separation is often achievable.[1] | Excellent for volatile compounds.[1] | Variable, depends on the choice of CSA and analyte concentration. | High resolution is achievable.[2][3] |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower, requires higher sample concentration. | High, especially with sensitive detectors. |
| Analysis Time | Moderate (10-30 minutes). | Fast (5-20 minutes). | Fast for data acquisition, but sample preparation can be longer. | Fast (5-15 minutes). |
| Advantages | Broad applicability, robust, well-established.[1] | High efficiency and resolution.[1] | Non-destructive, provides structural information. | Low sample and reagent consumption, high efficiency.[2] |
| Disadvantages | Higher solvent consumption, cost of chiral columns. | Derivatization can be complex and time-consuming. | Lower sensitivity, potential for signal overlap. | Requires specialized equipment, method development can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a direct method for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
Racemic and enantiomerically enriched this compound standards
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, Lux® Cellulose-1, or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio of n-Hexane to IPA may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.
-
Prepare solutions of enantiomerically enriched samples at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the enantiomerically enriched samples.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100
Protocol 2: Chiral Gas Chromatography (GC)
This protocol involves the derivatization of this compound to form diastereomers, which are then separated on a standard achiral GC column.
1. Materials and Reagents:
-
Racemic and enantiomerically enriched this compound standards
-
Chiral derivatizing agent: (S)-(+)-2-Octanol or (R)-(-)-Methanol
-
Esterification reagent: Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)
-
Silylation reagent (for the hydroxyl group): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile
-
GC-grade Helium
2. Derivatization Procedure (Two-step):
-
Esterification: In a dry vial, dissolve 1 mg of this compound in 1 mL of anhydrous DCM. Add 1.2 equivalents of the chiral alcohol (e.g., (S)-(+)-2-Octanol) and 1.1 equivalents of a coupling agent. Allow the reaction to proceed at room temperature for 2 hours.
-
Silylation: After esterification, evaporate the solvent under a stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to derivatize the hydroxyl group.
3. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A standard achiral capillary column (e.g., HP-5ms, DB-5, or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 500.
4. Data Analysis:
-
The two diastereomeric derivatives will be separated into two distinct peaks.
-
The enantiomeric excess is calculated from the peak areas of the two diastereomers.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers of this compound.
1. Materials and Reagents:
-
Racemic and enantiomerically enriched this compound
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or (R)-(-)-Mandelic acid.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Benzene-d₆.
2. NMR Sample Preparation and Analysis:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube. Gently shake to ensure complete dissolution.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved proton signal (e.g., the α-proton or a proton on the phenyl ring) that has split into two distinct signals for the two diastereomeric complexes.
3. Data Analysis:
-
Integrate the two separated signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Protocol 4: Capillary Electrophoresis (CE)
This protocol describes the direct enantioseparation of this compound using a chiral selector in the background electrolyte.[2]
1. Materials and Reagents:
-
Racemic and enantiomerically enriched this compound standards
-
Chiral Selector: Vancomycin or a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Background Electrolyte (BGE): 10 mM Benzoic acid/L-histidine buffer at pH 5, containing the optimized concentration of the chiral selector (e.g., 5-20 mM vancomycin).[2]
-
Capillary conditioning solutions: 0.1 M NaOH, 0.1 M HCl, deionized water.
2. CE System and Conditions:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., with an effective length of 40-60 cm. A polyacrylamide-coated capillary can be used to suppress electroosmotic flow.[2]
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at a wavelength where the BGE absorbs (e.g., 254 nm for benzoic acid).
3. Procedure:
-
Condition the capillary by flushing sequentially with 0.1 M NaOH, deionized water, 0.1 M HCl, deionized water, and finally the BGE.
-
Fill the capillary and vials with the BGE containing the chiral selector.
-
Inject the sample and apply the separation voltage.
4. Data Analysis:
-
The two enantiomers will migrate at different velocities, resulting in two separate peaks.
-
The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for Chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector. | Semantic Scholar [semanticscholar.org]
The Principle of Chiral Resolution by Diastereomeric Salt Formation
A Comparative Guide to Chiral Resolving Agents for Optical Resolution
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture is a cornerstone of producing safe and effective drugs. Optical resolution via the formation of diastereomeric salts remains a widely practiced, scalable, and cost-effective method for this purpose.[1][2] The success of this technique hinges on the selection of an appropriate chiral resolving agent. This guide provides a comparative overview of common resolving agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[3][4] When a racemic mixture (a 1:1 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed.[5] These diastereomers, not being mirror images of each other, exhibit different physical characteristics, most notably solubility.[6] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, thus achieving separation.[3] The desired enantiomer is then recovered by reversing the salt formation, typically by treatment with an acid or base.[7]
The choice of a resolving agent is often empirical and is highly dependent on the specific substrate to be resolved and the experimental conditions such as solvent, temperature, and stoichiometry.[3] An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[3]
Comparison of Common Resolving Agents
A variety of chiral compounds are utilized as resolving agents. They are broadly categorized into acidic and basic agents for the resolution of racemic bases and acids, respectively. Alkaloids, tartaric acid derivatives, and chiral amines are among the most common.[1][8][9] The following table summarizes performance data for several widely used resolving agents with different racemic substrates.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Optical Purity (ee%) of Resolved Substrate |
| D-Tartaric Acid | (±)-Amlodipine | 48.8 | 90.7[3] |
| O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) | Racemic N-methylamphetamine | - | 57.9[10] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Racemic N-methylamphetamine | - | 82.5[10] |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | - | 88.1[11] |
| (R)-α-Phenylethylamine | (±)-Ketoprofen | 31 | 97[12] |
| (-)-Brucine | (±)-Threo-9,10,16-trihydroxy hexadecanoic acid | - | -[13] |
| n-Octyl-d-glucamine | (±)-Ketoprofen | High | High[14] |
| (+)-Cinchonine | Racemic allenoic acid | - | up to 95[15] |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature). The data presented is for illustrative purposes and direct comparison may not be applicable across different substrates and protocols.
Experimental Workflow and Protocols
Reproducibility in optical resolution is contingent on detailed and well-documented methodologies. The general workflow involves three key stages: formation and crystallization of the diastereomeric salt, physical separation, and liberation of the pure enantiomer.
Representative Experimental Protocol: Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol provides a general methodology for the resolution of a racemic amine.[3][6]
1. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol). Heating may be required to achieve full dissolution.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid, such as (+)-tartaric acid, in the minimum amount of the same hot solvent. Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.[3]
-
Add the hot tartaric acid solution to the amine solution, with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be employed to maximize crystal formation.
-
The less soluble diastereomeric salt will precipitate out of the solution. The formation of crystals can sometimes be induced by scratching the inside of the flask with a glass rod.
3. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering soluble diastereomer.
-
The purity of the isolated salt can be enhanced by one or more recrystallization steps from a suitable solvent.[11] The optical purity is often monitored at each stage by measuring the optical rotation until a constant value is achieved.[3]
4. Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine, liberating it from the tartrate salt.[6][7] The solution should be tested with pH paper to ensure it is basic.[6]
5. Extraction and Isolation:
-
Extract the liberated free amine from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent by rotary evaporation to yield the purified enantiomer.
The other enantiomer can often be recovered from the filtrate (the liquid remaining after the initial crystallization) by a similar process of basification and extraction.[6]
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. youtube.com [youtube.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 13. Brucine - Wikipedia [en.wikipedia.org]
- 14. Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ACE Inhibitor Precursors: 2-Hydroxy-4-phenylbutanoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on the performance of 2-hydroxy-4-phenylbutanoic acid and its common alternative, 2-oxo-4-phenylbutanoic acid. The information presented is supported by experimental data to aid in the selection of optimal synthetic routes for widely prescribed antihypertensive drugs such as enalapril, lisinopril, benazepril, and ramipril.
Executive Summary
The synthesis of many prominent ACE inhibitors relies on the crucial chiral intermediate, (S)-homophenylalanine or its derivatives. The primary precursors for this moiety are (R)-2-hydroxy-4-phenylbutanoic acid and its corresponding keto form, 2-oxo-4-phenylbutanoic acid. The choice between these precursors significantly impacts the synthetic strategy, overall yield, and stereochemical purity of the final active pharmaceutical ingredient (API). While the direct use of the hydroxy acid offers a more streamlined path, the keto acid provides flexibility, with both chemical and enzymatic reduction methods available for the synthesis of the chiral hydroxy intermediate. This guide explores the quantitative and methodological differences between these approaches.
Comparison of Precursor Performance
The efficiency of an ACE inhibitor precursor can be evaluated based on the yield and purity achieved in the subsequent synthetic steps. Below is a summary of reported yields for the synthesis of various ACE inhibitors using different precursors.
| ACE Inhibitor | Precursor | Key Reaction Step | Reported Yield | Purity | Reference |
| Enalapril | Ethyl 2-oxo-4-phenylbutanoate | Reductive amination with L-alanyl-L-proline | Up to 70% | >98% | [1] |
| Enalapril | Ethyl 2-oxo-4-phenylbutanoate & Chiral Additives | Stereoselective reductive amination | 86.5% (SSS isomer) | High diastereomeric ratio | [2] |
| Lisinopril | 2-Oxo-4-phenylbutanoic acid | Reductive amination with H-Lys-Pro-resin | High (unspecified quantitative) | 20:1 (S:R) diastereomeric ratio | [3] |
| Benazepril | Ethyl 2-oxo-4-phenylbutyrate | Reductive amination | 25% | 95:5 diastereomeric ratio | [4] |
| Benazepril | (S)-Homophenylalanine | Nucleophilic substitution | 63% (overall) | 99.3% | [5] |
| Ramipril | N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine | Condensation and debenzylation | 88% | 98.0% | [6] |
Synthesis of the Chiral Intermediate: (R)-2-Hydroxy-4-phenylbutyric Acid/Ester
A critical step when starting from the keto precursor is the asymmetric reduction to the desired (R)-hydroxy enantiomer. Both chemical and enzymatic methods are employed, with enzymatic routes often demonstrating superior stereoselectivity.
| Method | Precursor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reduction | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 98.3% | 99.9% | [7] |
| Enzymatic Reduction | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 92.1% | 99.9% | [8] |
| Chemical Hydrogenation | (R)-2-acetoxy-4-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | High (unspecified quantitative) | 100% |
Experimental Protocols
Protocol 1: Synthesis of Enalapril via Reductive Amination of Ethyl 2-oxo-4-phenylbutanoate[1]
This protocol details the N-alkylation of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate through hydrogenation.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline
-
Palladium-based catalyst (e.g., AV-17-8-Pd)
-
Ethanol
-
Hydrogen gas
-
Potassium phosphate dibasic (K₂HPO₄)
-
Phosphoric acid (H₃PO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium chloride
Procedure:
-
A weighed amount of the catalyst (100-500 mg) is placed in a glass reactor with a solvent (50 mL of ethanol) under a hydrogen atmosphere.
-
The catalyst is activated with hydrogen for 20-30 minutes.
-
L-Alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) are introduced into the reactor in a stream of hydrogen.
-
The reaction mixture is stirred at 900-1100 rpm under a hydrogen pressure of 98-103 kPa at 45°C.
-
Upon completion, the reaction mixture is filtered and concentrated to yield a pale yellow oily residue.
-
The residue is dispersed in a 20% aqueous sodium chloride solution (100 mL), and the pH is adjusted to 8.5 with K₂HPO₄.
-
The aqueous solution is extracted with ethyl acetate (2 x 100 mL) to remove unreacted ketoester.
-
The aqueous phase is acidified to pH 4.2 with 1 M H₃PO₄ and extracted with ethyl acetate (4 x 100 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to an oily substance.
-
The oil is dissolved in warm water (100 mL, 60°C) and filtered.
-
Upon cooling, enalapril precipitates as a white amorphous solid.
Protocol 2: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester ((R)-HPBE)[7]
This protocol describes the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using a recombinant E. coli strain expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Recombinant E. coli cells co-expressing carbonyl reductase and glucose dehydrogenase
-
Phosphate buffer (PB), pH 7.0
-
Glucose
-
NADP⁺
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction mixture is prepared containing 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mM PB buffer (pH 7.0).
-
The reaction is incubated at 30°C for 24 hours.
-
The reaction mixture is then centrifuged to pellet the cells.
-
The supernatant is extracted three times with ethyl acetate.
-
The combined organic layers are dried with anhydrous MgSO₄.
-
The product, (R)-HPBE, is analyzed by gas chromatography (GC) for conversion and enantiomeric excess.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) targeted by ACE inhibitors and a general workflow for the synthesis and evaluation of these drugs.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.
Caption: General workflow for the synthesis and evaluation of ACE inhibitors from precursors.
Conclusion
The selection of a precursor for ACE inhibitor synthesis is a critical decision that balances factors such as the number of synthetic steps, overall yield, stereochemical control, and cost.
-
2-Oxo-4-phenylbutanoic acid (and its esters) serves as a versatile starting material. The key challenge lies in the subsequent asymmetric reduction to the desired (R)-hydroxy enantiomer. While chemical methods exist, enzymatic reductions have demonstrated excellent enantioselectivity (>99% ee) and high conversion rates, making this a highly attractive green chemistry approach.
-
(R)-2-Hydroxy-4-phenylbutanoic acid (and its esters) offers a more direct route to the final ACE inhibitor, as the chiral center is already established. This can simplify the overall synthesis and potentially lead to higher overall yields, provided the precursor is readily available in high enantiomeric purity.
For researchers and drug development professionals, the decision will depend on in-house capabilities (e.g., expertise in biocatalysis vs. asymmetric hydrogenation), cost and availability of starting materials, and the desired purity profile of the final API. The data presented in this guide suggests that enzymatic methods for the production of (R)-2-hydroxy-4-phenylbutyrate from its keto precursor represent a highly efficient and selective strategy, which can be a key enabling step in the overall synthesis of a wide range of ACE inhibitors.
References
- 1. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 2. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 3. CN103936822A - Synthesis method of lisinopril - Google Patents [patents.google.com]
- 4. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 6. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2-hydroxy-4-phenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural confirmation of 2-hydroxy-4-phenylbutanoic acid and its derivatives. It is designed to assist researchers in selecting the most appropriate methods for their specific research needs by offering a side-by-side look at the data generated, detailed experimental protocols, and the underlying principles of each technique.
Introduction
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for understanding their biological activity, structure-activity relationships (SAR), and for ensuring the quality and consistency of synthesized compounds. This guide focuses on the three primary methods for unambiguous structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparison of Analytical Techniques
Each analytical technique offers unique insights into the molecular structure of this compound derivatives. The choice of method, or combination of methods, will depend on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY). | 5-10 mg dissolved in a deuterated solvent. | High | Provides detailed structural information in solution, mimicking physiological conditions. Non-destructive. | Lower sensitivity compared to MS. Can be challenging for complex mixtures or poorly soluble compounds. |
| Mass Spectrometry | Precise molecular weight and elemental composition (HRMS). Fragmentation patterns provide information on substructures. | Micrograms to nanograms of sample, often in a volatile solvent. | Very High | High sensitivity and specificity. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis. | Provides limited information on stereochemistry. Fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in the solid state, including absolute stereochemistry. | A single, well-ordered crystal (typically >0.1 mm). | Low | Provides the definitive 3D structure. | Requires the growth of high-quality crystals, which can be a significant bottleneck. The solid-state structure may not represent the conformation in solution. |
Experimental Data Presentation
The following tables summarize typical experimental data obtained for this compound using NMR spectroscopy and mass spectrometry.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~12 (broad s) | ~175-180 |
| C2 (-CHOH) | ~4.2 (t) | ~70 |
| C3 (-CH₂) | ~2.0-2.2 (m) | ~35 |
| C4 (-CH₂) | ~2.7 (t) | ~31 |
| Phenyl C1' | - | ~141 |
| Phenyl C2'/C6' | ~7.2-7.3 (m) | ~128 |
| Phenyl C3'/C5' | ~7.2-7.3 (m) | ~128 |
| Phenyl C4' | ~7.1-7.2 (m) | ~126 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Mass Spectrometry Fragmentation of this compound
The mass spectrum of a carboxylic acid like this compound will show characteristic fragmentation patterns.[1] In short-chain acids, prominent peaks arise from the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[1]
| m/z Value | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 163 | [M - OH]⁺ |
| 135 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
This protocol describes a general procedure for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. In parallel, acquire data-dependent MS/MS spectra to obtain fragmentation information.
-
-
Data Analysis: Process the data to identify the molecular ion and analyze the fragmentation patterns to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
-
Visualization of Relevant Signaling Pathways and Workflows
The biological activity of this compound derivatives may be related to pathways modulated by similar compounds, such as 4-phenylbutyric acid (4-PBA), which is known to be an endoplasmic reticulum (ER) stress inhibitor.
Endoplasmic Reticulum (ER) Stress Signaling Pathway
ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.[2][3][4][5][6]
Caption: The Unfolded Protein Response (UPR) pathways.
General Experimental Workflow for Structural Confirmation
This diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.
Caption: Workflow for structural confirmation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Some phenylbutyrate derivatives have been shown to interact with PPAR signaling pathways, which are important in metabolism.[7][8][9][10][11]
Caption: Overview of the PPAR signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 11. KEGG PATHWAY: hsa03320 [genome.jp]
A Comparative Guide to the Kinetic Analysis of 4-oxo-4-phenylbutanoic Acid Oxidation
The oxidation of 4-oxo-4-phenylbutanoic acid is a significant reaction in organic chemistry, with implications in various synthetic pathways. Understanding the kinetics of this process is crucial for optimizing reaction conditions and elucidating underlying mechanisms. This guide provides a comparative analysis of the oxidation of 4-oxo-4-phenylbutanoic acid by different oxidizing agents, supported by experimental data from various studies.
Comparison of Kinetic Parameters for Different Oxidants
The oxidation of 4-oxo-4-phenylbutanoic acid has been investigated using several oxidants, primarily chromium(VI) reagents and halogen-based compounds. The reaction kinetics are typically studied under pseudo-first-order conditions in an aqueous acetic acid medium. A summary of the kinetic data from different studies is presented below.
| Oxidant | Order w.r.t. Substrate | Order w.r.t. Oxidant | Order w.r.t. [H+] | Solvent System | Key Findings |
| Acid Bromate | First | First | First | Aqueous Acetic Acid | The reaction proceeds via the formation of an enolate anion of the substrate.[1] |
| Tripropylammonium Fluorochromate (TriPAFC) | First | First | First | 50% Acetic Acid - 50% Water | The reaction does not involve free radical intermediates. The rate increases with increasing acetic acid content in the solvent.[2] |
| TriPAFC with Picolinic Acid (Catalyst) | First | First | First | 50% Acetic Acid - 50% Water | The presence of picolinic acid catalyzes the oxidation, leading to the formation of benzoic acid. |
| Benzimidazolium Fluorochromate (BIFC) | First | First | First | 50% Acetic Acid - 50% Water | The reaction is catalyzed by H+ ions, and the oxidation product is benzoic acid.[3] |
| BIFC with 1,10-Phenanthroline (Catalyst) | First | First | First | 50% Acetic Acid - 50% Water | 1,10-Phenanthroline acts as a catalyst, increasing the reaction rate. |
| N-Bromoanisamide (NBAS) | First | First | First | Aqueous Acetic Acid | The reaction rate is retarded by the addition of anisamide and increases with a decrease in the dielectric constant of the medium.[4] |
| N-Bromophthalimide | First | First | First | Aqueous Acetic Acid | The reactive species is proposed to be the hypobromous acidium ion (H₂O⁺Br). The reaction rate is unaffected by ionic strength.[5] |
| N-Chlorosuccinimide | - | - | - | Aqueous Acetic Acid | Electron-releasing substituents on the phenyl ring accelerate the reaction rate.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are generalized protocols for the synthesis of the substrate and for conducting the kinetic analysis.
Synthesis of 4-oxo-4-phenylbutanoic Acid
This ketoacid is typically synthesized via a Friedel-Crafts acylation reaction.[1]
Materials:
-
Succinic anhydride
-
Benzene (or a substituted benzene)
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
Dissolve succinic anhydride in benzene in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃ to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time.
-
After reflux, cool the mixture and pour it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot water or another suitable solvent to yield pure 4-oxo-4-phenylbutanoic acid.
General Protocol for Kinetic Measurements
The kinetic studies are generally performed under pseudo-first-order conditions where the concentration of the substrate is in large excess compared to the oxidant.
Materials and Solutions:
-
4-oxo-4-phenylbutanoic acid solution of known concentration in the desired solvent mixture (e.g., aqueous acetic acid).
-
Oxidant solution of known concentration in the same solvent mixture.
-
Acid solution (e.g., perchloric acid or sulfuric acid) for maintaining the desired H+ concentration.[1][2][4]
-
Thermostated water bath.
Procedure:
-
Prepare the reaction mixture by pipetting the required volumes of the substrate solution, acid solution, and solvent into a reaction flask.
-
Equilibrate the reaction mixture at the desired temperature in a thermostated water bath.
-
Initiate the reaction by adding a known volume of the temperature-equilibrated oxidant solution to the reaction mixture.
-
Monitor the progress of the reaction by withdrawing aliquots of the reaction mixture at regular time intervals and determining the concentration of the unreacted oxidant. This is often done iodometrically or spectrophotometrically.
-
The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of log[oxidant] versus time.
-
The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the substrate.
Visualizations
Proposed Mechanism for Oxidation by Cr(VI) Reagents
The oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents like TriPAFC and BIFC is believed to proceed through the enol form of the ketoacid. The proposed mechanism involves the formation of a chromium(VI)-enol ester intermediate, which then decomposes in a rate-determining step.
Caption: Proposed mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents.
Experimental Workflow for Kinetic Analysis
The general workflow for conducting a kinetic analysis of the oxidation reaction is outlined below.
Caption: General experimental workflow for the kinetic analysis of the oxidation reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Biocatalysis Systems for (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) Production
(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2] The high demand for enantiomerically pure (R)-HPBA has spurred the development of efficient biocatalytic methods, which offer high selectivity and operate under mild conditions, presenting an attractive alternative to traditional chemical synthesis.[2][3]
This guide provides a comparative overview of different biocatalysis systems for the production of (R)-HPBA, focusing on the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA). We present key performance data from various systems, detailed experimental protocols, and a generalized workflow to assist researchers, scientists, and drug development professionals in this field.
Performance Comparison of Biocatalysis Systems
The enzymatic synthesis of (R)-HPBA predominantly utilizes dehydrogenases and reductases that catalyze the stereoselective reduction of the prochiral precursor OPBA.[2] A crucial aspect of these systems is the regeneration of the required nicotinamide cofactor (NADH or NADPH).[1] The following table summarizes the performance of different whole-cell biocatalysis systems.
| Biocatalyst System | Host Organism | Key Enzyme(s) | Cofactor Regeneration System | Substrate (OPBA) Conc. (mM) | Product (R)-HPBA Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Productivity (mM/h) | Reference |
| E. coli DF (co-expression) | E. coli BL21(DE3) | D-lactate dehydrogenase (D-nLDH) mutant (Y52L/F299Y) from Lactobacillus bulgaricus | Formate Dehydrogenase (FDH) | 73.4 | 71.8 | 97.8 | >99 | 47.9 | [1][4][5] |
| E. coli D2 | E. coli BL21(DE3) | D-nLDH mutant (Y52L/F299Y) from Lactobacillus bulgaricus | Glucose Dehydrogenase (GDH) | 73.4 | 44.7 | 60.9 | >99 | 7.45 | [6] |
| Recombinant Pichia pastoris | Pichia pastoris GS115 | Engineered D-lactate dehydrogenase from Lactobacillus plantarum | Glucose | Not specified | ~10 (from 2g NaOPBA) | - | >99 | - | [7] |
| Recombinant E. coli expressing Carbonyl Reductase | E. coli BL21(DE3) | Carbonyl Reductase from Lactobacillus kefir (LkCR) | Glucose Dehydrogenase (BsGDH) | ~1000 (256 g/L) | ~970 (250.3 g/L) | 97.0 | 99.9 | 5.21 g/(L·h) | [8] |
Experimental Protocols
The following sections provide a generalized methodology for the production of (R)-HPBA using a whole-cell biocatalysis system, based on common practices reported in the literature.
a. Strain Construction: The gene encoding the desired dehydrogenase or reductase (e.g., D-nLDH or a carbonyl reductase) is synthesized and cloned into an appropriate expression vector, such as pET-28a.[1][8] For systems requiring cofactor regeneration, the gene for the corresponding enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) is also cloned into the same or a compatible plasmid to allow for co-expression.[1][8] The resulting plasmid(s) are then transformed into a suitable expression host, typically E. coli BL21(DE3).[1][9][10]
b. Cultivation and Induction: The recombinant E. coli cells are cultured in a suitable medium (e.g., LB medium) containing the appropriate antibiotic for plasmid selection.[11] The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11] Protein expression is then induced by adding a specific concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is further incubated at a lower temperature (e.g., 25-30°C) for several hours to allow for protein expression.[11][12]
c. Cell Harvesting: After the induction period, the cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate buffer), and can be used immediately as wet cells or stored frozen for later use.[1][6]
The whole-cell biotransformation is typically carried out in a reaction vessel containing:
-
Buffer: Phosphate buffer is commonly used to maintain a stable pH, typically around 6.5-7.5.[1][7]
-
Substrate: 2-oxo-4-phenylbutyric acid (OPBA) is added as the substrate.
-
Biocatalyst: A specific concentration of the prepared recombinant whole cells (measured as dry or wet cell weight per volume) is added to the reaction mixture.[6]
-
Cofactor Regeneration Substrate: A co-substrate such as sodium formate or glucose is added for the in-situ regeneration of NADH/NADPH.[1][7]
The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with agitation.[1][13] The progress of the reaction is monitored by periodically taking samples and analyzing the concentrations of the substrate (OPBA) and the product ((R)-HPBA).
The concentrations of OPBA and (R)-HPBA in the reaction samples are determined using High-Performance Liquid Chromatography (HPLC).[7] The enantiomeric excess (e.e.) of the produced (R)-HPBA is also determined by HPLC using a chiral column.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the generalized experimental workflow and the biocatalytic reaction pathway for (R)-HPBA production.
References
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New tools for recombinant protein production in Escherichia coli: A 5‐year update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 11. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Production of Recombinant Proteins in Escherichia coli by Filamentation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A short‐chain carbonyl reductase mutant is an efficient catalyst in the production of (R)‐1,3‐butanediol - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Organic Acid Mixtures as Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance has spurred significant research into alternatives to conventional antibiotics. Among the most promising candidates are organic acid mixtures, which have long been utilized as preservatives in the food and feed industries. Their multifaceted antimicrobial action, coupled with a favorable safety profile, makes them attractive for broader applications in controlling pathogenic microorganisms. This guide provides an objective comparison of the performance of organic acid mixtures with other antimicrobial alternatives, supported by experimental data and detailed methodologies.
Antimicrobial Performance of Organic Acid Mixtures
Organic acid mixtures demonstrate broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Their efficacy is often enhanced through synergistic interactions between different organic acids and when combined with other antimicrobial compounds like essential oils.
Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The tables below summarize the MIC values of various organic acids and their mixtures against common pathogens.
Table 1: MIC of Individual Organic Acids against Pathogenic Bacteria
| Organic Acid | Target Microorganism | MIC (mg/L) | Reference |
| Butyric Acid | Escherichia coli | 2300 - 2500 | [1] |
| Valeric Acid | Escherichia coli | 2000 - 2800 | [1] |
| Butyric Acid | Salmonella Typhimurium | 2300 - 2500 | [1] |
| Valeric Acid | Salmonella Typhimurium | 2000 - 2800 | [1] |
| Butyric Acid | Campylobacter jejuni | 500 - 800 | [1] |
| Valeric Acid | Campylobacter jejuni | 500 - 1000 | [1] |
| Butyric Acid | Clostridium perfringens | 1200 | [2] |
| Valeric Acid | Clostridium perfringens | 1300 | [2] |
| Citric Acid | Escherichia coli | 3125 | [3] |
| Fumaric Acid | Escherichia coli | 1562.5 | [3] |
| Benzoic Acid | Escherichia coli | 781.25 | [3] |
| Citric Acid | Salmonella spp. | 6250 | [3] |
| Fumaric Acid | Salmonella spp. | 1562.5 | [3] |
| Benzoic Acid | Salmonella spp. | 781.25 | [3] |
| Citric Acid | Staphylococcus spp. | 1562.5 | [3] |
| Fumaric Acid | Staphylococcus spp. | 3125 | [3] |
| Benzoic Acid | Staphylococcus spp. | 1562.5 | [3] |
Table 2: MIC of an Organic Acid Mixture (Sodium Formate and Formic Acid) against Pathogenic Bacteria
| Organic Acid Mixture | Target Microorganism | MIC (mg/L) | Reference |
| ProPhorce (Sodium Formate & Formic Acid) | Escherichia coli | 2000 - 2800 | [1] |
| ProPhorce (Sodium Formate & Formic Acid) | Salmonella Typhimurium | 2000 - 2800 | [1] |
| ProPhorce (Sodium Formate & Formic Acid) | Campylobacter jejuni | 500 - 1000 | [1] |
| ProPhorce (Sodium Formate & Formic Acid) | Clostridium perfringens | 1200 | [2] |
Comparison with Other Antimicrobials
Organic acid mixtures are frequently evaluated as alternatives to antibiotic growth promoters in livestock production. Studies have shown that they can improve growth performance and modulate gut microbiota, in some cases with efficacy comparable to antibiotics.[4]
Table 3: Comparative Performance of an Organic Acid Mixture and an Antibiotic (Enrofloxacin) against E. coli
| Treatment | Total E. coli Count (log CFU/g) in Cecum (Day 38) | Ciprofloxacin-Resistant E. coli Count (log CFU/g) in Cecum (Day 38) | Reference |
| Control (Basal Diet) | 6.8 | 4.5 | [5][6] |
| Organic Acid Feed Additive | 6.7 | 4.2 | [5][6] |
| Enrofloxacin | 6.9 | 5.1 | [5][6] |
Note: The organic acid feed additive contained formic acid, acetic acid, and propionic acid.
A meta-analysis of studies on broiler chickens concluded that organic acids can be used as performance enhancers, although the results are generally lower than those achieved with antibiotics, especially under conditions of microbial challenge.[7] However, blends of organic acids tend to provide better results than the use of a single organic acid.[7]
Furthermore, the combination of organic acids with essential oils has shown synergistic effects, improving their antimicrobial activity and providing a multi-pronged approach to pathogen control.[8][9][10][11][12]
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of the organic acids or their mixtures are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for E. coli).
-
Reading of Results: After incubation, the plates are visually examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Controls: A positive control well (containing medium and inoculum but no antimicrobial) and a negative control well (containing medium and antimicrobial but no inoculum) are included to ensure the validity of the experiment.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of organic acids stems from their ability to disrupt the normal physiology of bacterial cells. The primary mechanism involves the diffusion of undissociated organic acids across the bacterial cell membrane.
Caption: Antimicrobial mechanism of organic acids against bacteria.
Once inside the more alkaline cytoplasm of the bacterium, the organic acid dissociates, releasing a proton (H+) and an anion (R-COO-). This leads to several disruptive effects:
-
Intracellular Acidification: The accumulation of protons lowers the intracellular pH, creating an environment that is hostile to the activity of many essential enzymes and metabolic processes.
-
Anion Accumulation: The buildup of the organic acid anion within the cell can disrupt metabolic functions and increase osmotic pressure.
-
ATP Depletion: The bacterial cell expends significant energy (ATP) in an attempt to pump the excess protons out of the cell to maintain its internal pH, leading to energy depletion.
-
Metabolic Inhibition: The altered intracellular environment and accumulation of anions can directly inhibit critical metabolic pathways, including DNA and protein synthesis.
The synergistic effect of organic acid mixtures can be attributed to the different pKa values and modes of action of the individual acids, allowing for a broader and more potent antimicrobial effect.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinarypaper.com [veterinarypaper.com]
- 4. Frontiers | Organic Acids as Alternatives for Antibiotic Growth Promoters Alter the Intestinal Structure and Microbiota and Improve the Growth Performance in Broilers [frontiersin.org]
- 5. Effect of an organic acids based feed additive and enrofloxacin on the prevalence of antibiotic-resistant E. coli in cecum of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Effects of Mixed Organic Acids and Essential Oils in Drinking Water on Growth Performance, Intestinal Digestive Capacity, and Immune Status in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effects of Essential Oils and Organic Acids against Aspergillus flavus Contamination in Poultry Feed - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-lactate Dehydrogenase Mutants for Bioreduction
The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. D-lactate dehydrogenases (D-LDHs) are valuable biocatalysts for the asymmetric reduction of α-keto acids to their corresponding D-α-hydroxy acids, which are important chiral building blocks. However, the substrate scope and catalytic efficiency of wild-type D-LDHs are often limited. Protein engineering, particularly site-directed mutagenesis, has emerged as a powerful tool to tailor D-LDHs for specific bioreduction applications, enhancing their activity, stability, and substrate specificity.
This guide provides a comparative analysis of different D-lactate dehydrogenase mutants, summarizing their performance in the bio-reduction of various α-keto acids. The information presented is intended for researchers, scientists, and drug development professionals engaged in biocatalysis and chiral synthesis.
Performance Comparison of D-lactate Dehydrogenase Mutants
The following table summarizes the quantitative data on the performance of various D-LDH mutants in the bioreduction of different α-keto acid substrates. The data highlights the impact of specific mutations on the enzyme's kinetic parameters and catalytic efficiency.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Product (enantiomeric excess, % ee) | Reference |
| Wild-type D-nLDH (L. bulgaricus) | Phenylpyruvic acid | - | - | - | - | [1] |
| Y52L D-nLDH (L. bulgaricus) | Phenylpyruvic acid | - | - | Elevated activity compared to wild-type | - | [1] |
| F299Y D-nLDH (L. bulgaricus) | Phenylpyruvic acid | - | - | - | - | [1] |
| Y52L/F299Y D-nLDH (L. bulgaricus) | Phenylpyruvic acid | - | - | - | - | [1] |
| Wild-type D-LDH (L. delbrueckii) | Pyruvate | 1.34 | 1603 | 1198 | D-Lactate | [2] |
| Asp168Ala LDH | Pyruvate | - | - | Catalytically active, but with a higher energy barrier than wild-type | L-Lactate | [3][4][5] |
| Q102S bsLDH (B. stearothermophilus) | Various α-keto acids | - | - | Broader substrate specificity than wild-type | - | [6] |
| Q102T bsLDH (B. stearothermophilus) | Various α-keto acids | - | - | Broader substrate specificity than wild-type | - | [6] |
Note: "-" indicates data not available in the provided search results. The data for D-nLDH mutants from Lactobacillus bulgaricus was qualitative, indicating enhanced activity without specific kinetic parameters provided in the abstract.[1] The Asp168Ala mutant is of an L-LDH, included here to illustrate the impact of active site mutations.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the analysis of D-LDH mutants.
Site-Directed Mutagenesis and Enzyme Expression
Site-directed mutagenesis is employed to introduce specific amino acid substitutions in the D-LDH gene.[3] The mutated gene is then cloned into an appropriate expression vector and transformed into a suitable host, such as Escherichia coli, for protein production.[2]
Protocol:
-
Primer Design: Design primers containing the desired mutation.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the wild-type D-LDH gene as a template and the mutagenic primers.
-
Template Removal: Digest the parental, methylated DNA template with an appropriate restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
-
Protein Expression: Transform the verified plasmid into an expression host strain of E. coli. Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, and induction time).
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the mutant D-LDH enzyme using chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
Enzyme Activity Assay
The catalytic activity of D-LDH mutants is typically determined by monitoring the oxidation of the cofactor NADH to NAD+ at 340 nm using a spectrophotometer.[2][7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.0-7.5), NADH, and the α-keto acid substrate in a final volume.[2][7]
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified D-LDH mutant enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[2]
-
Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[2]
Determination of Kinetic Parameters
The Michaelis-Menten kinetic parameters, Km and kcat, are determined to assess the enzyme's affinity for the substrate and its turnover rate.
Protocol:
-
Varying Substrate Concentrations: Perform the enzyme activity assay as described above with varying concentrations of the α-keto acid substrate, while keeping the enzyme and NADH concentrations constant.
-
Initial Rate Measurement: Determine the initial reaction rates for each substrate concentration.
-
Data Analysis: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, use a Lineweaver-Burk plot to determine Km and Vmax.[2]
-
kcat Calculation: Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration. The catalytic efficiency is then determined as the kcat/Km ratio.
Product Analysis and Enantiomeric Excess Determination
The stereoselectivity of the bioreduction is a critical parameter. The enantiomeric excess (% ee) of the produced α-hydroxy acid is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol:
-
Reaction Quenching: Stop the enzymatic reaction after a specific time by adding an acid or an organic solvent.
-
Sample Preparation: Extract the product from the reaction mixture using a suitable organic solvent.
-
Chromatographic Analysis: Analyze the extracted sample using a chiral HPLC or GC column that can separate the two enantiomers of the α-hydroxy acid.
-
% ee Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100, depending on the desired product enantiomer.
Visualizations
The following diagrams illustrate the experimental workflow for analyzing D-LDH mutants and a generalized representation of the bioreduction process.
Caption: Experimental workflow for the analysis of D-lactate dehydrogenase mutants.
Caption: Generalized scheme of the bioreduction of an α-keto acid catalyzed by a D-LDH mutant.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical site-directed mutagenesis: Asp168Ala mutant of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Theoretical site-directed mutagenesis: Asp168Ala mutant of lactate dehydrogenase | Publicación [silice.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
comparative study of mono- and di-nuclear catalysts in synthesis
A Comparative Guide to Mono- and Di-nuclear Catalysts in Synthesis
For researchers, scientists, and drug development professionals, the choice between mono- and di-nuclear catalysts can be critical in optimizing synthetic routes. This guide provides an objective comparison of the performance of these catalyst types in key synthetic transformations, supported by experimental data. The following sections detail their relative efficacy in ring-opening polymerization, catechol oxidation, and ethylene polymerization, offering insights into how the nuclearity of a catalyst influences its activity, selectivity, and overall performance.
Ring-Opening Polymerization of ε-Caprolactone
The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a fundamental method for producing biodegradable polyesters. Aluminum complexes are among the most effective catalysts for this transformation. The comparison below highlights the performance of mono- and di-nuclear aluminum catalysts.
Data Presentation: Performance of Mono- and Di-nuclear Aluminum Catalysts in ROP of ε-Caprolactone
| Catalyst Type | Catalyst Complex | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Mononuclear | Salen-Al-Me | 100:1 | 24 | 95 | 10,800 | 1.15 | [1] |
| Mononuclear | L¹AlMe₂ | 200:1 | 0.5 | 98 | 21,500 | 1.08 | [2] |
| Dinuclear | L²Al₂Me₄ | 200:1 | 0.25 | 99 | 22,100 | 1.12 | [2] |
| Dinuclear | (Salen)Al₂Me₄ | 100:1 | 12 | 98 | 11,200 | 1.20 | [3] |
M_n: Number-average molecular weight; PDI: Polydispersity index. L¹ and L² represent different multidentate ligands.
Catalytic Oxidation of Catechol
The oxidation of catechols to quinones is a vital reaction in both biological systems and synthetic chemistry. Copper complexes that mimic the activity of the enzyme catechol oxidase are of particular interest. This section compares mononuclear and dinuclear copper complexes in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).
Data Presentation: Performance of Mono- and Di-nuclear Copper Catalysts in Catechol Oxidation
| Catalyst Type | Catalyst Complex | Substrate | k_cat (h⁻¹) | V_max (M/s) | K_M (M) | Reference |
| Mononuclear | [Cu(L)Cl] | 3,5-DTBC | 2560 | 1.18 x 10⁻⁶ | 1.62 x 10⁻³ | [4] |
| Mononuclear | [CuLCl₂(H₂O)] | 3,5-DTBC | 193 | - | - | [5] |
| Dinuclear | [Cu₂(L')(OH)]²⁺ | 3,5-DTBC | 7200 | 2.00 x 10⁻⁴ | 2.97 x 10⁻⁴ | [6] |
| Dinuclear | [Cu₂(L'')(OAc)₂]ClO₄ | 3,5-DTBC | 113 | - | - | [7] |
k_cat: Catalytic rate constant (turnover number); V_max: Maximum reaction rate; K_M: Michaelis-Menten constant. L, L', and L'' represent different ligand scaffolds.
Ethylene Polymerization and Oligomerization
The conversion of ethylene to polyethylene and linear alpha-olefins is a cornerstone of the petrochemical industry. The nuclearity of late transition metal catalysts, particularly those based on nickel and iron, can significantly influence the outcome of this process.
Data Presentation: Performance of Mono- and Di-nuclear Catalysts in Ethylene Conversion
| Catalyst Type | Catalyst Complex | Activity ( g/mol ·h) | Product(s) | Selectivity | Reference |
| Mononuclear | Ni α-diimine (M2) | 1.1 x 10⁶ | Polyethylene | High MW polymer | [8] |
| Dinuclear | Ni α-diimine (C2) | 1.6 x 10⁶ | Polyethylene | Higher MW polymer | [8] |
| Dinuclear | Fe-bis(iminopyridyl) | 9.45 x 10⁵ | α-Olefins | 96.6% for α-C₈ | [9] |
| Dinuclear | Co-bis(iminopyridyl) | 8.75 x 10⁵ | α-Olefins | 96.1% for α-C₈ | [9] |
Experimental Protocols
Synthesis of a Mononuclear Salen Aluminum Catalyst[1]
A solution of trimethylaluminum (AlMe₃) in toluene is added dropwise to a solution of the salen ligand in dichloromethane (CH₂Cl₂) at -78 °C. The reaction mixture is slowly warmed to room temperature, stirred overnight, and then refluxed for 2 hours. The solvent is removed under vacuum to yield the solid aluminum salen complex.
Synthesis of a Dinuclear Bridged Aluminum Catalyst[2]
Trimethylaluminum (2 equivalents) is added to a solution of the methylene-bridged bis(phenoxy-imine) pro-ligand (1 equivalent) in toluene. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under vacuum to afford the dinuclear aluminum complex.
General Procedure for Ring-Opening Polymerization of ε-Caprolactone[10]
All manipulations are performed under an inert atmosphere (argon or nitrogen) using standard Schlenk-line or glovebox techniques. Dried solvents are used. In a typical experiment, a solution of the aluminum catalyst in toluene is added to a solution of ε-caprolactone and an initiator (e.g., benzyl alcohol) in toluene. The reaction mixture is stirred at a controlled temperature, and aliquots are taken at specific time intervals to monitor the conversion by ¹H NMR spectroscopy. The polymerization is quenched by the addition of acidic methanol. The polymer is precipitated, filtered, washed, and dried under vacuum.
Synthesis of a Mononuclear Copper Catechol Oxidase Mimic[4]
A methanolic solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) is added to a stirred solution of the tridentate phenol-based ligand in methanol. The mixture is stirred at room temperature for several hours, during which a solid precipitate forms. The product is collected by filtration, washed with methanol, and dried in air.
Synthesis of a Dinuclear Copper Catechol Oxidase Mimic[6]
A solution of copper(II) acetate monohydrate in methanol is added to a solution of the dinucleating ligand in methanol. The mixture is stirred at room temperature, leading to the formation of a precipitate. The solid is filtered, washed with methanol, and dried to yield the dinuclear copper complex.
General Procedure for Catalytic Catechol Oxidation[6]
The catalytic activity is assessed by monitoring the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) spectrophotometrically. In a quartz cuvette, a solution of the copper catalyst in a suitable solvent (e.g., methanol or acetonitrile) is prepared. An excess of the 3,5-DTBC substrate is added, and the increase in absorbance at the characteristic wavelength for 3,5-DTBQ (around 400 nm) is monitored over time under aerobic conditions at a constant temperature.
Mandatory Visualization
Generalized Catalytic Cycle for Ring-Opening Polymerization
The following diagram illustrates a generalized coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a metal alkoxide complex.
Caption: Generalized catalytic cycle for ring-opening polymerization.
References
- 1. Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis, Characterization, and Their Activity towards Ring-Opening Polymerization of ε-Caprolactone and D,L-Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinuclear aluminum complexes bearing methylene-bridged phenoxy-imine ligands and their application in the ring-opening polymerization of rac-lactide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A mononuclear Cu(ii) complex as a functional mimic of both catechol oxidase and phenoxazinone synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-4-phenylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxy-4-phenylbutanoic acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. This approach ensures the highest level of safety and compliance, as it is not explicitly classified as non-hazardous. Do not dispose of this chemical down the drain or in regular solid waste.[1][2]
Step 1: Waste Segregation
Proper segregation is the first and most crucial step in chemical waste management.
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible hazardous waste container.[1] The original container, if intact and properly labeled, can be used for the disposal of the unused reagent.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container designated for liquid hazardous waste. Do not mix it with other incompatible waste streams.
Step 2: Container Selection and Labeling
The choice of container and proper labeling are essential for safe storage and transport.
-
Container: Use a container that is chemically compatible with the waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a secure cap.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
The date when the waste was first added to the container.
-
The principal investigator's name and laboratory location.
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
Step 3: Accumulation and Storage
Store the designated waste container in a safe, designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Store the waste in a secondary containment bin to prevent the spread of material in case of a spill.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy, often not exceeding 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Do not attempt to transport the hazardous waste off-site yourself.
Experimental Protocols Referenced
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
Personal protective equipment for handling 2-Hydroxy-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-4-phenylbutanoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation and damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use. | Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves are a good option for general laboratory use with solvents, oils, greases, and some acids and bases.[3] |
| Respiratory Protection | For handling the powder form, a NIOSH-approved N95 filtering facepiece respirator is required to minimize inhalation of dust particles.[4][5][6] | The compound may cause respiratory irritation.[1] N95 respirators are designed to protect against particulate matter such as dust.[6] |
| Skin and Body Protection | A knee-length laboratory coat, long-sleeved shirt, and long pants. | Provides a barrier against accidental skin contact. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, especially when working with the solid to control dust.[7][8]
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as detailed in the table above.
Handling the Compound:
-
When weighing or transferring the solid material, perform these actions within a fume hood or a ventilated balance enclosure to minimize dust generation.[7][9]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE. Disposable gloves should never be reused.[3]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated, clearly labeled, and sealed hazardous waste container.[10][11]
-
Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Dispose of the chemical waste through a licensed disposal company.[1]
-
Never dispose of this compound down the drain or in the regular trash.[10]
Container Disposal:
-
Thoroughly rinse empty containers with an appropriate solvent.
-
Collect the first rinse as hazardous chemical waste. For highly toxic materials, the first three rinses should be collected.[11]
-
After proper rinsing, the container can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[1][12]
-
Remove any contaminated clothing.
-
If skin irritation occurs, seek medical advice.[1]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][13][14] An eyewash station should be used.[14]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Seek immediate medical attention from an eye specialist.[1][15][16]
Inhalation:
-
Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2]
-
If the person feels unwell, call a poison center or doctor.[1]
Ingestion:
-
Call a poison center or doctor if you feel unwell.[1] Do not induce vomiting unless instructed to do so by medical personnel.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safely handling this compound and responding to emergencies.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. pcimag.com [pcimag.com]
- 6. lms.learning.hhs.gov [lms.learning.hhs.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. Emergency management: chemical burns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Eye Burns Treatment: First Aid Information for Chemical Eye Burns [webmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
